Methyl tetracosanoate-d4
Beschreibung
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Eigenschaften
Molekularformel |
C25H50O2 |
|---|---|
Molekulargewicht |
386.7 g/mol |
IUPAC-Name |
methyl 3,3,5,5-tetradeuteriotetracosanoate |
InChI |
InChI=1S/C25H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h3-24H2,1-2H3/i21D2,23D2 |
InChI-Schlüssel |
XUDJZDNUVZHSKZ-KJIHDRMDSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Methyl Tetracosanoate-d4: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Methyl tetracosanoate-d4, a deuterated form of Methyl tetracosanoate (B1234217). This document details its chemical and physical properties, synthesis, and applications, with a focus on its use as an internal standard in quantitative analysis. Experimental protocols and data are presented to assist researchers in its effective utilization.
Introduction
This compound is a stable isotope-labeled version of Methyl tetracosanoate, also known as Methyl lignocerate. Methyl tetracosanoate is a fatty acid methyl ester (FAME) with reported anti-diabetic activity.[1] The deuterated analogue, this compound, serves as a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantitative studies. Its primary applications are as a tracer and an internal standard for the precise quantification of its unlabeled counterpart and other related very-long-chain fatty acids (VLCFAs) in various biological matrices.[1] The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties.
Chemical and Physical Properties
The properties of this compound are closely related to those of the unlabeled compound. The primary difference is the increased molecular weight due to the presence of deuterium atoms.
Table 1: Chemical and Physical Properties of Methyl Tetracosanoate and this compound
| Property | Methyl Tetracosanoate | This compound |
| Synonyms | Methyl lignocerate, Lignoceric acid methyl ester, C24:0 FAME | Methyl lignocerate-d4, Tetracosanoic Acid Methyl Ester-d4 |
| CAS Number | 2442-49-1 | Not consistently available, may vary by supplier |
| Molecular Formula | C₂₅H₅₀O₂ | C₂₅H₄₆D₄O₂ |
| Molecular Weight | 382.66 g/mol | ~386.7 g/mol |
| Appearance | White solid/powder or crystals | Not specified, expected to be a white solid |
| Melting Point | 58-60 °C | Not specified, expected to be similar to the unlabeled form |
| Boiling Point | 232 °C at 4 mmHg | Not specified, expected to be similar to the unlabeled form |
| Purity | Typically >99% (capillary GC) | Varies by supplier, isotopic purity is a key parameter |
| Storage | 2-8°C | 2-8°C, protect from moisture |
Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not widely published. However, a general method for the tetradeuteration of straight-chain fatty acids and their subsequent conversion to methyl esters has been described and can be adapted.[2] The process typically involves two key stages: deuteration of the fatty acid and subsequent esterification.
General Synthesis Pathway
Caption: General synthesis workflow for this compound.
Experimental Protocol: General Synthesis of Tetradeuterated Fatty Acid Methyl Esters
This protocol is adapted from a general method for the synthesis of tetradeuterated fatty acids and their methyl esters.[2]
Materials:
-
Tetracosanoic acid
-
Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (Ni(tmhd)₂)
-
Deuterium oxide (D₂O)
-
Sodium deuteroxide (NaOD) in D₂O
-
Methanol
-
Anhydrous Hydrogen Chloride (or other acid catalyst)
-
Anhydrous solvents (e.g., diethyl ether, hexane)
Procedure:
-
Deuteration of Tetracosanoic Acid:
-
In a reaction vessel, dissolve Tetracosanoic acid in an appropriate solvent.
-
Add Ni(tmhd)₂ as a catalyst.
-
Introduce a solution of NaOD in D₂O.
-
Heat the reaction mixture under an inert atmosphere to facilitate H/D exchange at the alpha- and beta-positions to the carboxyl group. The reaction progress can be monitored by mass spectrometry to confirm the incorporation of four deuterium atoms.
-
Upon completion, acidify the reaction mixture and extract the deuterated fatty acid with an organic solvent.
-
Purify the resulting Tetracosanoic acid-d4, for example, by recrystallization.
-
-
Esterification to this compound:
-
Dissolve the purified Tetracosanoic acid-d4 in anhydrous methanol.
-
Introduce a catalytic amount of anhydrous hydrogen chloride (or another suitable acid catalyst like sulfuric acid).
-
Reflux the mixture to drive the esterification reaction to completion. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, neutralize the acid catalyst and remove the methanol under reduced pressure.
-
Extract the this compound with a non-polar solvent like hexane (B92381).
-
Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product.
-
Purify the this compound by column chromatography on silica (B1680970) gel or by recrystallization to achieve high purity.
-
Application in Quantitative Analysis
This compound is primarily used as an internal standard in stable isotope dilution assays for the quantification of very-long-chain fatty acids (VLCFAs) by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][3]
Experimental Workflow for VLCFA Quantification
Caption: A typical experimental workflow for the quantification of VLCFAs.
Detailed Experimental Protocol for VLCFA Analysis in Plasma
This protocol is a generalized procedure for the analysis of VLCFAs using a deuterated internal standard and can be adapted for the use of this compound.[3][4]
Materials:
-
Plasma samples
-
This compound internal standard solution (of known concentration in a suitable solvent)
-
Chloroform/Methanol mixture (2:1, v/v)
-
0.9% NaCl solution
-
Boron trifluoride in methanol (14% BF₃-MeOH)
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation and Lipid Extraction:
-
To a known volume of plasma (e.g., 100 µL) in a glass tube, add a precise amount of the this compound internal standard solution.
-
Add 2 mL of the chloroform/methanol mixture. Vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to achieve phase separation.
-
Carefully transfer the lower organic phase (containing the lipids) to a new glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 14% BF₃-MeOH.
-
Seal the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 2 mL of hexane. Vortex to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Transfer the upper hexane layer to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot (e.g., 1 µL) of the final hexane extract into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-1ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 250°C at 4°C/min, then ramp to 300°C at 10°C/min and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
For endogenous Methyl tetracosanoate: m/z [specific fragment ions].
-
For this compound: m/z [corresponding fragment ions with a +4 Da shift]. The exact ions should be determined by analyzing the standard.
-
-
-
-
Quantification:
-
Generate a calibration curve using known amounts of unlabeled Methyl tetracosanoate and a fixed amount of this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for both the calibration standards and the samples.
-
Determine the concentration of the endogenous analyte in the samples by interpolating from the calibration curve.
-
Data Presentation
Table 2: Example GC-MS SIM Parameters for VLCFA Analysis
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Methyl tetracosanoate | [To be determined] | [To be determined] | [To be determined] |
| This compound | [Precursor + 4 Da] | [Product 1 + 4 Da] | [Product 2 + 4 Da] |
| Other VLCFA-MEs | Specific m/z | Specific m/z | Specific m/z |
Note: The specific ions for monitoring should be empirically determined by analyzing pure standards of both the labeled and unlabeled compounds to identify the most abundant and specific fragment ions.
Signaling Pathways and Metabolic Fate
Conclusion
This compound is an essential tool for researchers requiring accurate and precise quantification of very-long-chain fatty acids. Its use as an internal standard in stable isotope dilution mass spectrometry assays helps to correct for analytical variability, leading to high-quality, reliable data. This guide provides a foundational understanding of its properties and a framework for its application in a research setting. Researchers should optimize the provided protocols for their specific applications and instrumentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
Deuterium-Labeled Fatty Acid Standards for Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of deuterium-labeled fatty acid standards in mass spectrometry. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize these powerful tools for precise and accurate quantification of fatty acids in various biological matrices. This guide covers the core principles of stable isotope dilution, detailed experimental protocols, and the role of fatty acids in key metabolic pathways.
Core Principles: The Power of Stable Isotope Dilution
The foundation of quantitative analysis using deuterium-labeled fatty acids lies in the principle of stable isotope dilution (SID) . This technique is considered the gold standard for quantitative mass spectrometry.[1] A known amount of a deuterium-labeled fatty acid, which serves as an internal standard (IS), is added to a sample at the beginning of the analytical workflow.[2] This IS is chemically identical to the endogenous analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with deuterium.[1]
This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Crucially, the deuterium-labeled standard mimics the behavior of the endogenous fatty acid throughout sample preparation, extraction, derivatization, and ionization in the mass spectrometer.[1][2] By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during the preparation steps.[2][3]
Applications in Research and Drug Development
Deuterium-labeled fatty acid standards are indispensable tools in a wide range of research and development areas:
-
Metabolic Research: These standards are instrumental in tracing the metabolic fate of fatty acids in vivo.[4] They are used to study crucial processes such as:
-
De Novo Lipogenesis (DNL): The synthesis of fatty acids from non-lipid precursors, a pathway implicated in metabolic diseases like non-alcoholic fatty liver disease (NAFLD).[5][6]
-
Fatty Acid Oxidation (Beta-Oxidation): The breakdown of fatty acids to generate energy.[7]
-
Fatty Acid Turnover and Kinetics: Understanding the rates of synthesis, breakdown, and transport of fatty acids in biological systems.
-
-
Drug Development: In the pharmaceutical industry, these standards are critical for:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of fatty acid-based drugs or drugs that modulate lipid metabolism.
-
Biomarker Discovery and Validation: Quantifying changes in fatty acid profiles in response to drug treatment or disease progression.[8]
-
Clinical Trials: Accurate measurement of fatty acid-related endpoints in clinical studies.
-
Experimental Workflows and Protocols
The successful application of deuterium-labeled fatty acid standards hinges on robust and well-defined experimental protocols. The general workflow involves sample preparation (including lipid extraction), derivatization (primarily for GC-MS), and analysis by mass spectrometry.
Figure 1: General experimental workflow for fatty acid analysis using deuterium-labeled internal standards.
Sample Preparation: Lipid Extraction
The initial and most critical step is the efficient extraction of lipids from the biological matrix while minimizing degradation and contamination.[9][10] Several methods are commonly employed, with the choice depending on the sample type and the lipid classes of interest.
Protocol 1: Modified Folch Method for Plasma and Tissue [9][11]
-
Homogenization: Homogenize tissue samples in an appropriate buffer. For plasma, thaw the sample on ice.[12]
-
Internal Standard Spiking: Add a known amount of the deuterium-labeled fatty acid internal standard mixture to the homogenate or plasma.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol (B129727) to the sample.
-
Vortexing and Sonication: Vortex the mixture thoroughly and sonicate to ensure complete extraction.[9]
-
Phase Separation: Add water or a saline solution to induce phase separation. Centrifuge to separate the layers.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for derivatization or direct LC-MS analysis.[12]
Protocol 2: Methyl-tert-butyl ether (MTBE) Method [11][13]
-
Sample Preparation: Prepare the sample (plasma or tissue homogenate) as described in the Folch method.
-
Internal Standard Spiking: Spike the sample with the deuterium-labeled internal standard.
-
Solvent Addition: Add methanol followed by MTBE.
-
Vortexing and Incubation: Vortex the mixture and incubate.
-
Phase Separation: Add water to induce phase separation and centrifuge.
-
Collection: Collect the upper organic phase.
-
Drying and Reconstitution: Dry down the solvent and reconstitute the lipid extract.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, fatty acids must be derivatized to increase their volatility and improve their chromatographic properties.[14] The most common method is the conversion to fatty acid methyl esters (FAMEs).
Protocol 3: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol [15][16][17]
-
Sample Preparation: Place the dried lipid extract in a reaction vial.
-
Reagent Addition: Add a 12-14% solution of BF₃ in methanol.
-
Reaction: Cap the vial and heat at 60-100°C for 5-60 minutes.[14][15]
-
Extraction: After cooling, add water and a nonpolar solvent like hexane (B92381) or heptane.
-
Phase Separation and Collection: Vortex and centrifuge to separate the phases. Collect the upper organic layer containing the FAMEs.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 4: Silylation using BSTFA [14][16]
-
Sample Preparation: Place the dried lipid extract in a reaction vial.
-
Reagent Addition: Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[14]
-
Reaction: Cap the vial and heat at 60°C for 60 minutes.[14]
-
Analysis: The sample can be directly injected into the GC-MS system.
Quantitative Data Summary
The use of deuterium-labeled standards allows for the generation of highly accurate and precise quantitative data. The following tables summarize typical performance characteristics of mass spectrometry-based fatty acid analysis.
Table 1: Typical Performance Characteristics of Fatty Acid Quantification by Mass Spectrometry
| Parameter | GC-MS | LC-MS/MS | Reference(s) |
| Linear Range | 0.01 - 2000 µg/mL | 100 nM - 30 µM | [1][4] |
| Limit of Detection (LOD) | 0.21 - 0.54 µg/mL | 5 - 100 nM | [18][19] |
| Limit of Quantification (LOQ) | 0.63 - 1.63 µg/mL | - | [18] |
| Accuracy (Recovery) | >85% | >90% | [4][20] |
| Precision (RSD) | <15% | <15% | [20][21] |
Table 2: Example LOD and LOQ for Specific Fatty Acids (GC-FID/MS)
| Fatty Acid | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference(s) |
| Myristic Acid (C14:0) | 0.21 | 0.63 | [18] |
| Palmitic Acid (C16:0) | 0.28 | 0.84 | [18] |
| Stearic Acid (C18:0) | 0.35 | 1.06 | [18] |
| Oleic Acid (C18:1n9c) | 0.54 | 1.63 | [18] |
| Linoleic Acid (C18:2n6c) | 0.49 | 1.48 | [18] |
Note: These values can vary depending on the specific instrumentation, method, and matrix.
Key Metabolic Pathways Involving Fatty Acids
Understanding the metabolic pathways in which fatty acids participate is crucial for interpreting quantitative data and designing meaningful experiments.
De Novo Lipogenesis (DNL)
DNL is the metabolic pathway for the synthesis of fatty acids from acetyl-CoA, which is derived from carbohydrates.[5] This process is highly active in the liver and adipose tissue.
Figure 2: Simplified pathway of De Novo Lipogenesis.
Fatty Acid Beta-Oxidation
Beta-oxidation is the catabolic process by which fatty acid molecules are broken down in the mitochondria to generate acetyl-CoA, NADH, and FADH₂.[22]
Figure 3: The four recurring steps of Beta-Oxidation.
Fatty Acid Signaling Pathways
Fatty acids are not just energy sources; they also act as signaling molecules that regulate various cellular processes.[23]
Figure 4: Overview of fatty acid signaling mechanisms.
Conclusion
Deuterium-labeled fatty acid standards are essential for accurate and precise quantification in mass spectrometry-based lipid analysis. Their ability to correct for analytical variability makes them indispensable for robust research in metabolism and drug development. By following well-established protocols and understanding the underlying biochemical pathways, researchers can confidently generate high-quality data to advance their scientific inquiries.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipogenesis: From Glucose to Fatty Acids [allen.in]
- 6. researchgate.net [researchgate.net]
- 7. microbenotes.com [microbenotes.com]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 13. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 16. Derivatization techniques for free fatty acids by GC [restek.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 20. msacl.org [msacl.org]
- 21. researchgate.net [researchgate.net]
- 22. Beta oxidation - Wikipedia [en.wikipedia.org]
- 23. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Methyl lignocerate-d4
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl lignocerate-d4, alongside relevant experimental protocols and applications. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.
Introduction
Methyl lignocerate-d4 is the deuterium-labeled form of Methyl lignocerate, a methyl ester of the saturated C24 fatty acid, lignoceric acid. The incorporation of four deuterium (B1214612) atoms into the molecule makes it a valuable tool in analytical chemistry, particularly as an internal standard for quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its utility also extends to tracer studies in metabolic research. While specific experimental data for the deuterated form is limited, its chemical behavior is largely comparable to its non-deuterated analog, Methyl lignocerate.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Methyl lignocerate-d4 and its non-deuterated analog.
| Property | Methyl lignocerate-d4 | Methyl lignocerate |
| Synonyms | Methyl tetracosanoate-d4, Tetracosanoic Acid Methyl Ester-d4 | Methyl tetracosanoate, Lignoceric acid methyl ester |
| Molecular Formula | C₂₅H₄₆D₄O₂[1] | C₂₅H₅₀O₂[2][3] |
| Molecular Weight | 386.69 g/mol [1] | 382.67 g/mol [2][3] |
| Appearance | Assumed to be a white to off-white solid | White to almost white powder or crystal[2][3] |
| Melting Point | Not specified, expected to be similar to the non-deuterated form. | 58 - 61 °C[2] |
| Boiling Point | Not specified, expected to be similar to the non-deuterated form. | 231 - 233 °C at 3.8 mmHg |
| Solubility | Soluble in organic solvents like chloroform (B151607) and tetrahydrofuran.[4] Insoluble in water. | Soluble in hot ethanol.[3] Soluble in chloroform (2 mg/ml) and THF (5 mg/ml).[4] |
| Purity | Typically >98% | ≥98% (GC)[2] |
| Storage | Recommended to be stored at -20°C for long-term stability.[4] | Store at 0 - 10 °C.[2] For long-term stability, -20°C is recommended.[4] |
| Stability | Stable for at least 4 years when stored correctly.[4] | ≥4 years at -20°C[4] |
Applications in Research
The primary application of Methyl lignocerate-d4 is as an internal standard in quantitative analytical methods.[1] Its chemical similarity to the endogenous analyte (Methyl lignocerate) ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its distinct mass allows for its separate detection and quantification by mass spectrometry. This enables accurate correction for any sample loss during the analytical workflow, leading to more precise and reliable quantification of the target analyte.
Methyl lignocerate itself is involved in lipid metabolism studies and has been investigated for its potential anti-diabetic activity.[1][5] While there are no specific studies cited for the direct biological activity of the d4-variant, its use as a tracer can provide insights into the metabolic fate of lignoceric acid and its derivatives in biological systems.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Methyl lignocerate-d4 are not extensively published. However, standard methodologies for the handling and analysis of fatty acid methyl esters (FAMEs) are applicable.
General Protocol for Quantitative Analysis using GC-MS
This protocol outlines a general workflow for the quantification of Methyl lignocerate in a biological sample using Methyl lignocerate-d4 as an internal standard.
-
Sample Preparation: A known amount of Methyl lignocerate-d4 is added to the biological sample (e.g., plasma, tissue homogenate) at the beginning of the extraction process.
-
Lipid Extraction: Total lipids are extracted from the sample using a suitable solvent system, such as a Folch extraction (chloroform:methanol, 2:1 v/v).
-
Transesterification: The extracted lipids are subjected to transesterification to convert fatty acids into their corresponding methyl esters. A common method is to use methanolic HCl or BF₃-methanol.
-
GC-MS Analysis: The resulting FAMEs are separated and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for FAME analysis (e.g., a wax or a high-polarity cyanopropyl column).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A gradient program starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure separation of different FAMEs.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both Methyl lignocerate and Methyl lignocerate-d4.
-
-
-
Quantification: The concentration of Methyl lignocerate in the original sample is calculated by comparing the peak area of the analyte to the peak area of the internal standard (Methyl lignocerate-d4) and referencing a calibration curve.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy can be used for the structural confirmation of Methyl lignocerate-d4. The absence of signals in the ¹H NMR spectrum at the positions where deuterium has been incorporated, and the altered splitting patterns in the ¹³C NMR spectrum, would confirm the isotopic labeling.
Visualizations
Workflow for Quantitative Analysis using an Internal Standard
The following diagram illustrates the logical workflow of using Methyl lignocerate-d4 as an internal standard for the quantitative analysis of Methyl lignocerate.
Caption: Workflow for quantitative analysis using an internal standard.
Safety and Handling
Methyl lignocerate-d4 should be handled in a laboratory setting by trained professionals. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on safe handling, storage, and disposal. As with any chemical, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.
Conclusion
Methyl lignocerate-d4 is a valuable analytical tool for researchers in lipidomics and metabolic studies. Its primary utility as an internal standard allows for the accurate and precise quantification of its non-deuterated counterpart. While specific physical and chemical data for the deuterated compound are not extensively documented, the properties of Methyl lignocerate provide a strong basis for its handling and application. The experimental protocols outlined in this guide offer a general framework for its use in quantitative analysis.
References
The Biological Significance of Very-Long-Chain Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Very-long-chain fatty acids (VLCFAs), fatty acids with chain lengths of 22 carbon atoms or more, are critical components of cellular lipids, playing multifaceted roles in maintaining cellular structure and function.[1] While essential for normal physiology, the accumulation of VLCFAs is cytotoxic and has been implicated in the pathophysiology of several severe neurological and metabolic disorders. This technical guide provides an in-depth overview of the biological significance of VLCFAs, detailing their metabolism, physiological roles, and involvement in disease. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for their study, and visual representations of key metabolic and signaling pathways to serve as a comprehensive resource for researchers and drug development professionals in the field.
Introduction to Very-Long-Chain Fatty Acids
VLCFAs are a class of fatty acids characterized by an aliphatic tail of 22 or more carbon atoms.[2] They can be saturated (VLC-SFA) or monounsaturated (VLC-MUFA) and are integral components of various complex lipids, including sphingolipids and glycerophospholipids.[3][4] Unlike their shorter-chain counterparts, which are primarily obtained from the diet, VLCFAs are predominantly synthesized endogenously within the endoplasmic reticulum.[5] Their unique biophysical properties, conferred by their extended hydrocarbon chains, are essential for a variety of biological functions.
Metabolism of Very-Long-Chain Fatty Acids
The cellular concentration of VLCFAs is tightly regulated by a balance between their synthesis (elongation) and degradation (peroxisomal β-oxidation).
Biosynthesis: The Elongase Superfamily
VLCFA synthesis occurs through a four-step elongation cycle in the endoplasmic reticulum, catalyzed by a complex of enzymes. The rate-limiting step is the initial condensation reaction, which is carried out by a family of seven fatty acid elongases (ELOVL1-7) in mammals.[2][3] Each ELOVL enzyme exhibits substrate specificity for fatty acids of different chain lengths and degrees of saturation, thereby controlling the specific VLCFA species produced in different tissues.[6]
Degradation: Peroxisomal β-Oxidation
The degradation of VLCFAs is exclusively carried out in peroxisomes via β-oxidation.[5][7] Mitochondria are unable to catabolize these long-chain molecules.[8] The process involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons per cycle. The shortened fatty acids can then be further metabolized in the mitochondria.[7] A critical component of this process is the ATP-binding cassette (ABC) transporter, ABCD1 (also known as ALDP), which is responsible for transporting VLCFAs into the peroxisome.[9]
Physiological Roles of Very-Long-Chain Fatty Acids
VLCFAs are indispensable for the proper functioning of various tissues and organs.
-
Skin Barrier Function: VLCFAs are crucial for the synthesis of ceramides (B1148491), which are essential lipid components of the stratum corneum. These VLCFA-containing ceramides form a highly ordered and impermeable lipid barrier that prevents transepidermal water loss and protects against environmental insults.[1][10][11]
-
Myelin Sheath Maintenance: The myelin sheath, which insulates nerve fibers, is highly enriched in VLCFAs. These lipids contribute to the compactness and stability of the myelin membrane, ensuring rapid and efficient nerve impulse conduction.[1][12][13]
-
Retinal Function: The retina contains a high concentration of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), which are vital for photoreceptor structure and function.[6][14] Deficiencies in these specific VLC-PUFAs are associated with retinal degeneration.[15]
-
Other Functions: VLCFAs are also involved in spermatogenesis, liver homeostasis, and the resolution of inflammation.[2][3]
Pathophysiological Significance of VLCFAs
Dysregulation of VLCFA metabolism, leading to their accumulation, is the hallmark of several inherited metabolic disorders.
-
X-Linked Adrenoleukodystrophy (X-ALD): This is the most common peroxisomal disorder, caused by mutations in the ABCD1 gene.[9][12] The resulting defect in VLCFA transport into peroxisomes leads to their accumulation in plasma and tissues, particularly the brain, spinal cord, and adrenal glands. This accumulation is believed to be a primary driver of the neuroinflammatory demyelination and adrenal insufficiency characteristic of the disease.[12][16]
-
Zellweger Spectrum Disorders (ZSDs): This group of autosomal recessive disorders is caused by mutations in PEX genes, which are essential for peroxisome biogenesis.[8][17] The absence of functional peroxisomes leads to a profound accumulation of VLCFAs in blood and tissues, resulting in severe developmental and neurological abnormalities.[8][18]
Quantitative Data on VLCFA Levels
The quantification of VLCFA levels in plasma is a key diagnostic marker for peroxisomal disorders.[8] The following tables summarize representative data on VLCFA concentrations in healthy individuals and patients with X-ALD and ZSD.
Table 1: Plasma VLCFA Concentrations in Healthy Controls and X-ALD Patients
| Analyte | Healthy Controls (µmol/L) | X-ALD Patients (µmol/L) |
| C22:0 (Behenic Acid) | 32.0 - 73.4 | Often within normal range or slightly elevated |
| C24:0 (Lignoceric Acid) | 30.3 - 72.0 | Significantly elevated |
| C26:0 (Hexacosanoic Acid) | 0.20 - 0.71 | Markedly elevated |
| Ratio | Healthy Controls | X-ALD Patients |
| C24:0 / C22:0 | 0.75 - 1.28 | Elevated |
| C26:0 / C22:0 | 0.005 - 0.0139 | Significantly elevated |
Data compiled from multiple sources.[4][8][15]
Table 2: Serum VLCFA Concentrations in Zellweger Syndrome (ZS) and D-Bifunctional Protein Deficiency (DBP)
| Analyte | Classical ZS | Mild ZS | DBP Deficiency |
| C26:0 (µg/mL) | 5.20 ± 1.78 | 0.76 ± 0.46 | 2.61 ± 0.97 |
| Ratio | Classical ZS | Mild ZS | DBP Deficiency |
| C26:0 / C22:0 | 0.65 ± 0.18 | 0.11 ± 0.09 | 0.30 ± 0.13 |
Data presented as mean ± standard deviation.[14][19]
Experimental Protocols
Protocol for VLCFA Extraction from Plasma
This protocol describes a common method for the extraction of total fatty acids from plasma for subsequent analysis.
Materials:
-
Plasma sample
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Glass tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL glass tube.
-
Add a known amount of the internal standard.
-
Add 2 mL of the 2:1 chloroform:methanol solution.
-
Vortex vigorously for 2 minutes to precipitate proteins and ensure thorough mixing.
-
Add 0.4 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to achieve phase separation.
-
Carefully collect the lower organic phase containing the lipids.[9]
Protocol for VLCFA Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of VLCFA methyl esters.
Materials:
-
Extracted lipid sample
-
Derivatization agent (e.g., methanolic HCl)
-
Hexane
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-1ms)
Procedure:
-
Derivatization: Convert the extracted fatty acids to their fatty acid methyl esters (FAMEs) by heating with a derivatization agent.
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS.
-
Employ a suitable temperature program to separate the different FAMEs based on their volatility and interaction with the column.
-
The mass spectrometer will detect and identify the individual FAMEs based on their mass-to-charge ratio.
-
Quantify the VLCFAs by comparing their peak areas to that of the internal standard.[9][20][21]
-
Protocol for Measuring Peroxisomal β-Oxidation Activity in Cultured Fibroblasts
This assay measures the capacity of intact cells to degrade VLCFAs.
Materials:
-
Cultured skin fibroblasts
-
Stable-isotope labeled VLCFA substrate (e.g., D3-C22:0)
-
Cell culture medium
-
Reagents for fatty acid extraction and derivatization
-
GC-MS or LC-MS/MS for analysis
Procedure:
-
Culture fibroblasts to near confluency.
-
Incubate the cells with the stable-isotope labeled VLCFA substrate for a defined period.
-
After incubation, wash the cells to remove excess substrate.
-
Harvest the cells and extract the total fatty acids.
-
Derivatize the fatty acids to FAMEs.
-
Analyze the samples by GC-MS or LC-MS/MS to measure the amount of the stable-isotope labeled shorter-chain fatty acid product (e.g., D3-C16:0) formed from the degradation of the initial substrate.
-
The rate of product formation is indicative of the peroxisomal β-oxidation activity.[12][17][22]
Signaling Pathways and Experimental Workflows
Signaling Pathways
VLCFAs are not only structural components but also act as signaling molecules, influencing various cellular pathways.
VLCFA Elongation Pathway in the Endoplasmic Reticulum.
Peroxisomal β-Oxidation of VLCFAs.
PPARα Signaling Pathway Activated by VLCFAs.
Experimental Workflows
General Experimental Workflow for VLCFA Analysis.
Conclusion and Future Directions
Very-long-chain fatty acids are critical lipid molecules with diverse and vital biological functions. The intricate balance of their metabolism is essential for maintaining cellular and organismal health. The accumulation of VLCFAs due to defects in their degradation pathways leads to severe and often fatal disorders, highlighting the importance of understanding their pathophysiology. The experimental protocols and analytical techniques detailed in this guide provide a framework for researchers to investigate the roles of VLCFAs in health and disease. Future research should focus on elucidating the precise molecular mechanisms by which VLCFA accumulation leads to cellular toxicity and neuroinflammation. A deeper understanding of these processes will be instrumental in the development of novel therapeutic strategies for X-ALD, ZSDs, and other VLCFA-related disorders. The continued development of advanced analytical techniques will further aid in the discovery of novel VLCFA species and their functions, opening new avenues for research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Very Long Chain Fatty Acids Test | Ulta Lab Tests [ultalabtests.com]
- 6. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma very long chain fatty acids in 3,000 peroxisome disease patients and 29,000 controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Multidimensional Liquid Chromatography Coupled with Tandem Mass Spectrometry for Identification of Bioactive Fatty Acyl Derivatives [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 22. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Certificate of Analysis for Methyl Tetracosanoate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Methyl tetracosanoate-d4. This deuterated internal standard is crucial for accurate quantification in mass spectrometry-based analyses.
Quantitative Data Summary
The following table summarizes the typical quantitative data found on a Certificate of Analysis for this compound. Values are representative and may vary between different lots and suppliers.
| Parameter | Typical Specification | Method of Analysis |
| Chemical Identity | ||
| Compound Name | This compound | --- |
| Synonyms | Methyl lignocerate-d4 | --- |
| CAS Number | 2692624-16-9[1] | --- |
| Molecular Formula | C₂₅H₄₆D₄O₂[1] | Mass Spectrometry |
| Molecular Weight | 386.69 g/mol [1] | Mass Spectrometry |
| Purity and Composition | ||
| Chemical Purity | ≥98% | Gas Chromatography (GC) |
| Isotopic Purity | ≥99 atom % D | Mass Spectrometry (MS) |
| Deuterium (B1214612) Incorporation | ≥99% d₄ | Mass Spectrometry (MS) |
| Physical Properties | ||
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | 58-60 °C (for non-deuterated) | Melting Point Apparatus |
| Solubility | Soluble in organic solvents (e.g., hexane (B92381), chloroform, methanol) | Visual Inspection |
| Storage and Handling | ||
| Storage Condition | -20°C | --- |
| Stability | Stable under recommended storage conditions | --- |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to certify this compound are outlined below.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity
This method is used to determine the chemical purity of the material by separating it from any volatile impurities.
a) Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable organic solvent (e.g., hexane or ethyl acetate) in a GC vial.
-
Vortex the vial to ensure complete dissolution.
b) Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Mass Spectrometer: Capable of electron ionization (EI).
c) GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
d) Data Analysis: The chemical purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Deuterium Incorporation
This technique is essential for confirming the molecular formula and determining the isotopic enrichment of the deuterated standard.[2][3]
a) Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid.
b) Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.
c) HRMS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Resolution: >10,000 FWHM.
-
Scan Range: m/z 380-400.
d) Data Analysis:
-
Isotopic Purity Calculation: The isotopic purity is determined by comparing the integrated peak areas of the deuterated species (d₄) to the sum of the areas of all isotopic variants (d₀ to d₄).[2][4] The percentage of isotopic purity is calculated as: % Isotopic Purity = [Area(d₄) / (Area(d₀) + Area(d₁) + Area(d₂) + Area(d₃) + Area(d₄))] * 100
-
Deuterium Incorporation: The accurate mass measurement is used to confirm the elemental composition and the presence of the four deuterium atoms.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is used to confirm the structure of the molecule and the location of the deuterium labels.
a) Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[5]
b) Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
c) ¹H-NMR Parameters:
-
Pulse Sequence: Standard ¹H pulse program.
-
Number of Scans: 16 or as needed to achieve adequate signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
d) Data Analysis: The ¹H-NMR spectrum is analyzed to confirm the presence of characteristic peaks for the methyl ester and the long alkyl chain. The absence or significant reduction of the proton signal at the position of deuteration confirms the successful labeling.
Visualizations
The following diagrams illustrate the typical workflows for the analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
In-Depth Technical Guide to Methyl Tetracosanoate-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl tetracosanoate-d4, a deuterated form of Methyl tetracosanoate (B1234217). It is intended to serve as a valuable resource for researchers and professionals in drug development and various scientific fields who utilize stable isotope-labeled compounds for quantitative analysis and metabolic research.
Introduction
This compound is a synthetic, stable isotope-labeled version of Methyl tetracosanoate, also known as Methyl lignocerate. In this molecule, four hydrogen atoms have been replaced with deuterium (B1214612) atoms. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart and other related very-long-chain fatty acids (VLCFAs). Its primary application lies in its use as a tracer or internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1]
Commercial Suppliers and Product Specifications
This compound is a specialized chemical and is available from a limited number of commercial suppliers. MedchemExpress has been identified as a key supplier for this compound.
Table 1: Commercial Supplier and Product Information
| Supplier | Product Name | Catalog Number |
| MedchemExpress | This compound | HY-N8438S |
At the time of this writing, detailed quantitative data such as the certificate of analysis specifying purity, isotopic enrichment, and available package sizes for MedchemExpress's product was not publicly available. However, MedChemExpress does state that they can provide custom synthesis of stable isotope-labeled compounds with high isotopic enrichment (>98%) and purity (>98%).[2] For the most accurate and up-to-date information, it is recommended to directly contact the supplier.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₄₆D₄O₂ | Inferred |
| Molecular Weight | 386.73 g/mol | MedchemExpress[1] |
| Appearance | Solid | Inferred from non-deuterated form |
| Storage | Recommended storage conditions are typically provided on the Certificate of Analysis. | MedchemExpress[1] |
Applications in Research
The primary utility of this compound stems from its properties as a stable isotope-labeled internal standard.
Quantitative Analysis by Mass Spectrometry
In quantitative analytical methods, particularly those employing mass spectrometry, the addition of a known quantity of a stable isotope-labeled analog of the analyte of interest is a widely accepted strategy to ensure accuracy and precision. The deuterated standard co-elutes with the endogenous, non-deuterated analyte during chromatographic separation but is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the correction of variability that can be introduced during sample preparation, extraction, and instrument analysis.
Lipidomics and Metabolic Studies
Very-long-chain fatty acids (VLCFAs) like tetracosanoic acid play crucial roles in various biological processes, and their dysregulation is associated with several metabolic disorders. The use of deuterated standards such as this compound is instrumental in the field of lipidomics for the accurate quantification of VLCFAs in complex biological matrices like plasma, tissues, and cell cultures.[3] Furthermore, deuterated fatty acids can be used as tracers in metabolic studies to investigate the fate of these molecules in biological systems, including their incorporation into different lipid species and their catabolism.[4]
Experimental Protocols
While a specific, detailed experimental protocol for the use of this compound was not found in the public domain, a general workflow for the use of deuterated fatty acid methyl esters as internal standards in GC-MS analysis of biological samples can be outlined.
General Protocol for Fatty Acid Analysis using a Deuterated Internal Standard by GC-MS
This protocol describes a general method for the extraction and quantification of total fatty acids from a biological sample.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate, cell pellet)
-
This compound solution of known concentration (Internal Standard)
-
Chloroform:Methanol (B129727) (2:1, v/v)
-
0.9% NaCl solution
-
Boron trifluoride (BF3) in methanol (14%)
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system
Procedure:
-
Sample Preparation and Lipid Extraction:
-
To a known amount of the biological sample in a glass tube, add a precise volume of the this compound internal standard solution.
-
Add a solution of chloroform:methanol (2:1, v/v) to the sample.
-
Vortex the mixture vigorously.
-
Add a 0.9% NaCl solution and vortex again to induce phase separation.
-
Centrifuge the sample to achieve clear phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the collected organic phase under a stream of nitrogen.
-
Add BF3 in methanol to the dried lipid extract.
-
Heat the sample at 100°C for 30 minutes to facilitate the conversion of fatty acids to their methyl esters.
-
After cooling, add water and hexane to the reaction mixture.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject an aliquot of the final hexane extract into the GC-MS system.
-
The GC separates the different FAMEs based on their volatility and interaction with the stationary phase.
-
The mass spectrometer detects the FAMEs as they elute from the GC column. The instrument should be operated in a mode that allows for the detection and quantification of both the endogenous Methyl tetracosanoate and the deuterated internal standard.
-
Data Analysis:
-
The concentration of endogenous Methyl tetracosanoate is determined by comparing the peak area of its corresponding ion in the mass spectrum to the peak area of the ion corresponding to this compound. A calibration curve is typically generated using known concentrations of the non-deuterated standard to ensure accurate quantification.
Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of fatty acids in a biological sample using a deuterated internal standard.
Caption: General workflow for fatty acid quantification.
Logical Relationship for Quantification
The following diagram illustrates the principle of using an internal standard for quantification.
Caption: Principle of internal standard quantification.
Signaling Pathways
Currently, there is no direct evidence in the reviewed literature to suggest that this compound itself is involved in specific signaling pathways. Its utility is primarily as an analytical tool. However, the non-deuterated parent molecule, tetracosanoic acid, is a very-long-chain fatty acid that can be metabolized and incorporated into various complex lipids, which can have roles in cellular signaling. For instance, VLCFAs are components of sphingolipids and glycerophospholipids, which are integral to membrane structure and can act as signaling molecules or precursors to signaling molecules. The metabolic fate of exogenously supplied deuterated fatty acids can be traced to understand these pathways.[4]
Conclusion
This compound is a valuable tool for researchers requiring accurate quantification of very-long-chain fatty acids. Its primary role as an internal standard in mass spectrometry-based analytical methods helps to ensure the reliability of experimental data in fields such as lipidomics and metabolic research. While specific experimental protocols and direct involvement in signaling pathways are not extensively documented, the general principles of its application are well-established. For detailed product specifications, direct communication with commercial suppliers is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MedChemExpress - Isotope-Labeled Compounds | Lucerna-Chem AG [lucerna-chem.ch]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Deuterium-Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and unique properties of deuterium-labeled compounds. By understanding the principles of the kinetic isotope effect and adhering to proper laboratory practices, researchers can safely and effectively utilize these valuable tools in drug discovery and development.
Introduction to Deuterium-Labeled Compounds
Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, contains one proton and one neutron.[1][2] The replacement of hydrogen with deuterium in a molecule results in a deuterated compound. This substitution, while seemingly minor, can have a significant impact on the compound's metabolic profile due to the kinetic isotope effect (KIE).[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[3][] This increased metabolic stability can lead to an extended drug half-life, reduced dosing frequency, and potentially a more favorable safety profile by minimizing the formation of toxic metabolites.[1][3]
Safety Considerations
The safety profile of a deuterium-labeled compound is primarily determined by the inherent toxicity of the parent molecule, not the presence of deuterium itself. Deuterium is a stable isotope and is not radioactive.[1][5]
Isotopic Effects on Toxicity
The primary safety consideration revolves around the kinetic isotope effect. While this can be leveraged to improve a drug's safety profile, it's also essential to assess how altered pharmacokinetics might impact toxicity.
-
Heavy Water (D₂O) Toxicity: It is crucial to distinguish the safety of deuterated compounds from that of heavy water (deuterium oxide, D₂O). At very high concentrations (approaching 50% of body water in mammals), D₂O is toxic and can lead to cell division inhibition and failure of bone marrow and intestinal functions.[5] This toxicity is a result of the widespread slowing of essential enzymatic hydrolysis reactions due to the kinetic isotope effect.[6] However, the small amounts of deuterium present in synthesized, deuterated drug molecules do not pose such a risk.
-
Altered Metabolism and Pharmacokinetics: Deuteration can significantly slow down the metabolism of a drug.[][7] This can lead to higher and more prolonged exposure to the parent compound. While this is often the desired therapeutic outcome, it necessitates a thorough re-evaluation of the drug's toxicity profile. For instance, a slower metabolism could potentially lead to an accumulation of the parent drug to toxic levels if the dosage is not adjusted appropriately. Conversely, if a metabolite is responsible for the therapeutic effect or toxicity, deuteration at the site of metabolism could reduce both.[8]
Radiological Hazards
Deuterium is a stable isotope and is not radioactive.[5] Therefore, pure deuterium-labeled compounds do not present a radiological hazard.
-
Tritium (B154650) Contamination: Commercial-grade heavy water, which can be used as a source of deuterium, may contain trace amounts of tritium (³H), a radioactive isotope of hydrogen.[5] Similarly, tritium can be generated as a byproduct in certain nuclear applications involving deuterium.[9] However, for synthesized and purified deuterated compounds used in pharmaceutical research, the levels of tritium are typically negligible and do not pose a significant radiation risk. It is important to note that some studies have observed low-level beta activity in deuterated materials after exposure to X-rays, though this is not an intrinsic property of deuterium itself.[10]
-
Distinction from Radiolabeling: The handling and safety protocols for deuterium-labeled compounds are distinct from those for radiolabeled compounds (e.g., with tritium or carbon-14), which require specialized facilities and procedures to manage radioactive waste and radiation exposure.[11]
Chemical Reactivity and Stability
Deuterated compounds are generally stable and do not have a defined shelf life in the traditional sense, provided they are stored correctly to prevent contamination.[12] The C-D bond is stronger and more stable than the C-H bond, which can enhance the compound's resistance to chemical degradation at the site of deuteration.[][13]
Handling, Storage, and Disposal
The handling, storage, and disposal of non-radioactive deuterium-labeled compounds should be governed by the chemical properties of the molecule itself, following standard laboratory safety protocols.
Handling
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coats, and gloves, should be worn.
-
Ventilation: Work with volatile or powdered compounds should be conducted in a well-ventilated area or a chemical fume hood.[14]
-
Emergency Procedures: Emergency procedures for spills or exposure should be based on the hazards of the non-deuterated parent compound.[14]
Storage
-
General Guidelines: Deuterated compounds should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, protected from light.[15][16] For hygroscopic compounds, storage under an inert gas like nitrogen or argon is recommended.[15][16]
-
Compatibility: Store away from incompatible materials as determined by the safety data sheet (SDS) of the parent compound.[17]
Disposal
-
Non-Radioactive Waste: As deuterium is not radioactive, the disposal of deuterated compounds should follow the same procedures as for their non-deuterated counterparts.[11]
-
Hazardous Waste: If the compound is considered hazardous due to its chemical properties (e.g., toxicity, flammability, corrosivity), it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[18] Do not mix with general laboratory waste.[11]
-
Deuterium Lamps: Deuterium lamps, often used in analytical instruments, should be disposed of as industrial or hazardous waste, not in general waste.[19]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure to compare the pharmacokinetic profiles of a deuterated compound and its non-deuterated analog.[3]
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Vehicle for formulation (e.g., saline, PEG400)
-
Male Sprague-Dawley rats
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation and Dosing:
-
Acclimate rats to housing conditions for at least one week.
-
Fast animals overnight before dosing.
-
Administer a single oral dose of the test compound via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge blood samples to separate plasma.
-
Transfer the plasma supernatant to new tubes for analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma.
-
Analyze plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data.
-
Calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).
-
Compare the pharmacokinetic parameters of the deuterated and non-deuterated compounds.
-
In Vitro Metabolic Stability Assay
This protocol is used to determine the rate of disappearance of a compound when incubated with human liver microsomes.[3]
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Human liver microsomes
-
NADPH regenerating system
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (for quenching)
-
LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare incubation mixtures containing human liver microsomes and the test compound in phosphate buffer.
-
-
Initiation of Reaction:
-
Pre-incubate the mixtures at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Point Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Quench the reaction by adding cold acetonitrile with 0.1% formic acid.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression.
-
Compare the half-lives of the deuterated and non-deuterated compounds.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of a Deuterated vs. Non-Deuterated Drug
| Parameter | Non-Deuterated Drug | Deuterated Drug | Fold Change |
| Cmax (ng/mL) | 850 | 1200 | 1.4 |
| Tmax (hr) | 1.5 | 2.0 | 1.3 |
| AUC₀₋₂₄ (ng*hr/mL) | 4500 | 9800 | 2.2 |
| t½ (hr) | 4.2 | 9.5 | 2.3 |
Table 2: Hypothetical In Vitro Metabolic Stability
| Compound | In Vitro t½ (min) |
| Non-Deuterated Drug | 25 |
| Deuterated Drug | 75 |
Visualizations
References
- 1. Deuterated Compounds [simsonpharma.com]
- 2. Deuterated drug - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 5. Heavy water - Wikipedia [en.wikipedia.org]
- 6. Heavy water toxicity via isotope effects: Stronger than high-dose radiation, neutralized by light water | PLOS Water [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Deuterium isotope effect on the metabolism and toxicity of 1,2-dibromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. [1704.01183] Investigation of Deuterium Loaded Materials Subject to X-Ray Exposure [arxiv.org]
- 11. moravek.com [moravek.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ckgas.com [ckgas.com]
- 15. Safety Guideline [chemtrack.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. nswai.org [nswai.org]
- 19. quora.com [quora.com]
Methodological & Application
Application Notes and Protocols for the Use of Methyl Tetracosanoate-d4 as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of fatty acids in biological matrices using Methyl Tetracosanoate-d4 as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed below are intended to deliver robust, reproducible, and accurate quantification of fatty acids as their methyl esters (FAMEs).
Introduction
The accurate quantification of fatty acids in biological samples such as plasma, tissues, and cell cultures is critical for understanding various physiological and pathological processes, including metabolic disorders, inflammation, and drug efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. However, variability during sample preparation and instrumental analysis can impact accuracy. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting these variations, thereby ensuring high-quality and reproducible data.[1]
This compound (also known as Methyl Lignocerate-d4) is a deuterated form of Methyl Tetracosanoate.[2][3] Its chemical and physical properties are nearly identical to its non-labeled counterpart and other long-chain fatty acid methyl esters, making it an ideal internal standard that co-elutes with the analytes of interest and compensates for sample loss during extraction and derivatization, as well as variations in injection volume and instrument response.
Experimental Protocols
A generalized workflow for the analysis of fatty acids from biological samples involves lipid extraction, derivatization to FAMEs, and subsequent GC-MS analysis.
Materials and Reagents
-
Internal Standard: this compound
-
Solvents (HPLC or GC grade): Methanol (B129727), Chloroform, Hexane (B92381), Isooctane
-
Derivatization Reagent: Boron trifluoride in methanol (14% BF3-MeOH) or Acetyl chloride
-
Other Reagents: Sodium hydroxide (B78521) (NaOH), Sodium chloride (NaCl) solution (saturated), Anhydrous sodium sulfate.
-
Standard Solutions: Certified reference standards of the fatty acid methyl esters to be quantified.
Sample Preparation: Lipid Extraction
The following is a modified Folch method for total lipid extraction from plasma:
-
To 100 µL of plasma in a glass tube, add a known amount of this compound solution in methanol.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
For tissue samples, homogenize a known weight of the tissue in the chloroform:methanol solution before proceeding with the extraction.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
The dried lipid extract is derivatized to the more volatile FAMEs for GC-MS analysis.
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat the sample at 100°C for 10 minutes to hydrolyze the lipids.
-
Cool the sample to room temperature.
-
Add 2 mL of 14% boron trifluoride (BF₃) in methanol.
-
Heat the sample again at 100°C for 5 minutes for the methylation of free fatty acids.
-
Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
The upper hexane layer containing the FAMEs is collected and transferred to a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for FAME analysis. Optimization may be required based on the specific instrument and analytes.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C and hold for 10 min. |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ions for Quantification:
-
Analytes (FAMEs): Monitor characteristic ions for each FAME (e.g., m/z 74, 87, and the molecular ion).
-
This compound (Internal Standard): Monitor the molecular ion (M+) and characteristic fragment ions, taking into account the deuterium (B1214612) labeling.
Data Presentation and Method Validation
A validated GC-MS method is essential for reliable quantification. The following tables present representative data for a method validated for the quantification of several fatty acid methyl esters using this compound as an internal standard.
Disclaimer: The following data is illustrative of typical performance characteristics and should be verified experimentally.
Table 1: Linearity and Range
| Analyte (FAME) | Linear Range (µg/mL) | Calibration Curve Equation | Coefficient of Determination (R²) |
| Methyl Palmitate (C16:0) | 0.1 - 100 | y = 1.234x + 0.012 | 0.9992 |
| Methyl Stearate (C18:0) | 0.1 - 100 | y = 1.198x + 0.009 | 0.9995 |
| Methyl Oleate (C18:1) | 0.1 - 100 | y = 1.205x + 0.015 | 0.9991 |
| Methyl Linoleate (C18:2) | 0.1 - 100 | y = 1.189x + 0.011 | 0.9989 |
| Methyl Arachidonate (C20:4) | 0.1 - 50 | y = 1.150x + 0.008 | 0.9985 |
| Methyl Tetracosanoate (C24:0) | 0.1 - 100 | y = 1.050x + 0.005 | 0.9996 |
Table 2: Precision and Accuracy
| Analyte (FAME) | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| Methyl Palmitate (C16:0) | 1 | 4.2 | 5.1 | 98.5 |
| 50 | 2.1 | 3.5 | 101.2 | |
| Methyl Oleate (C18:1) | 1 | 3.8 | 4.9 | 99.1 |
| 50 | 1.9 | 3.2 | 102.5 | |
| Methyl Linoleate (C18:2) | 1 | 4.5 | 5.5 | 97.8 |
| 50 | 2.5 | 3.8 | 100.7 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte (FAME) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Methyl Palmitate (C16:0) | 0.03 | 0.1 |
| Methyl Stearate (C18:0) | 0.03 | 0.1 |
| Methyl Oleate (C18:1) | 0.04 | 0.12 |
| Methyl Linoleate (C18:2) | 0.05 | 0.15 |
| Methyl Arachidonate (C20:4) | 0.05 | 0.15 |
| Methyl Tetracosanoate (C24:0) | 0.02 | 0.08 |
Visualization of Workflows
The following diagrams illustrate the key processes in this analytical method.
Caption: Experimental workflow for GC-MS analysis of fatty acids.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of fatty acids in complex biological matrices by GC-MS. Its chemical similarity to the analytes of interest ensures effective correction for variations during sample processing and analysis. The detailed protocols and performance characteristics provided in these notes serve as a valuable resource for researchers, scientists, and drug development professionals to establish and validate their own GC-MS methods for fatty acid analysis, ultimately leading to high-quality, reproducible data for a wide range of applications.
References
Quantitative Analysis of Very Long-Chain Fatty Acids in Human Plasma using GC-MS with Methyl tetracosanoate-d4 as an Internal Standard
Application Note
Introduction
Very long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbons or more. The quantitative analysis of VLCFAs in plasma is crucial for the diagnosis and monitoring of several inherited metabolic disorders, most notably peroxisomal biogenesis disorders (PBDs) like Zellweger syndrome and X-linked adrenoleukodystrophy (X-ALD).[1][2] In these conditions, impaired peroxisomal β-oxidation leads to the accumulation of VLCFAs, particularly hexacosanoic acid (C26:0) and tetracosanoic acid (C24:0), in plasma and tissues.[1][3] The ratios of C24:0/C22:0 and C26:0/C22:0 are important diagnostic markers.[1]
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the quantification of VLCFAs.[1][4][5] Due to the low volatility of VLCFAs, a derivatization step to convert them into more volatile fatty acid methyl esters (FAMEs) is necessary prior to GC-MS analysis.[4][6] To ensure accuracy and precision, and to correct for analyte loss during sample preparation, a stable isotope-labeled internal standard is employed.[7] Methyl tetracosanoate-d4 (Methyl lignocerate-d4), a deuterated form of methyl tetracosanoate, serves as an ideal internal standard for the quantification of C24:0 and other VLCFAs.[7]
This application note provides a detailed protocol for the quantitative analysis of VLCFAs in human plasma using a stable isotope dilution GC-MS method with this compound as the internal standard.
Principle
The method involves the hydrolysis of total lipids in a plasma sample to release free fatty acids, followed by extraction and derivatization to FAMEs. A known amount of this compound is added at the beginning of the procedure to serve as an internal standard. The resulting FAMEs are then separated and quantified by GC-MS in selected ion monitoring (SIM) mode. The concentration of each VLCFA is determined by comparing the peak area of the analyte to that of the internal standard.
Experimental Protocols
Materials and Reagents
-
Plasma Samples: Human plasma collected in EDTA or heparin tubes.
-
Internal Standard: this compound (C24:0-d4 ME)
-
VLCFA Standards: Behenic acid (C22:0), Tetracosanoic acid (C24:0), Hexacosanoic acid (C26:0)
-
Reagents for Hydrolysis and Extraction:
-
Potassium Hydroxide (KOH) in Methanol (B129727) (e.g., 2 M)
-
Hexane (B92381), GC grade
-
Sodium Chloride (NaCl) solution, saturated
-
Sodium Sulfate (Na2SO4), anhydrous
-
-
Reagents for Derivatization:
-
Boron trifluoride-methanol solution (BF3-Methanol), 14%
-
Acetyl chloride
-
-
Solvents: Methanol, Chloroform, Toluene (B28343) (all GC grade)
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Centrifuge
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen evaporator
-
Glass test tubes with PTFE-lined screw caps
-
Autosampler vials with inserts
Preparation of Standard and Internal Standard Solutions
Internal Standard Stock Solution (IS Stock): Prepare a stock solution of this compound in a suitable solvent like hexane or toluene at a concentration of 1 mg/mL.
Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with hexane to a working concentration of 10 µg/mL.
Calibration Standards: Prepare a series of calibration standards containing known concentrations of C22:0, C24:0, and C26:0 in a solvent mixture (e.g., chloroform:methanol 2:1, v/v). The concentration range should encompass the expected physiological and pathological levels of these VLCFAs in plasma.
Sample Preparation Protocol
-
Aliquoting and Internal Standard Spiking:
-
Pipette 100 µL of plasma into a screw-capped glass test tube.
-
Add 10 µL of the IS Working Solution (10 µg/mL this compound) to each plasma sample, calibrator, and quality control sample.
-
-
Hydrolysis:
-
Add 1 mL of 2 M methanolic KOH to each tube.
-
Tightly cap the tubes and vortex for 30 seconds.
-
Incubate at 100°C for 60 minutes in a heating block or water bath to hydrolyze the lipids.
-
-
Extraction:
-
Cool the tubes to room temperature.
-
Add 2 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean test tube.
-
Repeat the extraction with another 2 mL of hexane and combine the hexane layers.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Add 200 µL of 14% BF3-methanol solution to the dried residue.
-
Tightly cap the tubes and heat at 100°C for 30 minutes.
-
Alternatively, add 1 mL of a freshly prepared solution of 5% acetyl chloride in methanol and heat at 75°C for 30 minutes.[8]
-
-
Final Extraction:
-
Cool the tubes to room temperature.
-
Add 1 mL of hexane and 0.5 mL of water.
-
Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a clean tube containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
Transfer the final extract to an autosampler vial for GC-MS analysis.
-
GC-MS Analysis
The following are typical GC-MS conditions for the analysis of VLCFA methyl esters. These may need to be optimized for the specific instrument used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 10 min |
| Mass Spectrometer | Agilent 5977 MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Ions:
| Analyte | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| C22:0-ME | 354 | 74, 87 |
| C24:0-ME | 382 | 74, 87 |
| C24:0-d4-ME (IS) | 386 | 74, 87 |
| C26:0-ME | 410 | 74, 87 |
Data Presentation
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantitative analysis of VLCFAs using a stable isotope dilution GC-MS method. Actual values may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | C22:0 | C24:0 | C26:0 |
| Linearity Range (µg/mL) | 0.5 - 50 | 0.5 - 100 | 0.1 - 20 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.1 | 0.02 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 0.5 | 0.1 |
| Intra-day Precision (%RSD) | < 5% | < 5% | < 8% |
| Inter-day Precision (%RSD) | < 8% | < 8% | < 12% |
| Recovery (%) | 90 - 110% | 90 - 110% | 85 - 115% |
Typical Plasma VLCFA Concentrations
| Analyte | Normal Range (µg/mL) | X-ALD (Hemizygotes) | Zellweger Syndrome |
| C24:0 / C22:0 Ratio | 0.6 - 1.2 | > 1.3 | Significantly Elevated |
| C26:0 / C22:0 Ratio | 0.005 - 0.025 | > 0.03 | Significantly Elevated |
| C26:0 (µg/mL) | < 0.3 | > 0.5 | Significantly Elevated |
Visualizations
Caption: Workflow for the quantitative analysis of VLCFAs in plasma.
Caption: Pathophysiological basis for VLCFA analysis in peroxisomal disorders.
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS [ouci.dntb.gov.ua]
Application Note: Quantitative Lipid Profiling by LC-MS/MS using Methyl tetracosanoate-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative profiling of lipids in biological matrices. The protocol employs a methyl tert-butyl ether (MTBE) based lipid extraction and utilizes Methyl tetracosanoate-d4 as an internal standard to ensure high accuracy and precision. This method is suitable for high-throughput lipidomic analysis in academic research and drug development settings, enabling the reliable quantification of a wide range of lipid species.
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis and for biomarker discovery. Mass spectrometry coupled with liquid chromatography (LC-MS) has become the primary analytical platform for lipidomics due to its high sensitivity, selectivity, and throughput.[1] Accurate quantification of lipids is crucial for meaningful biological interpretation, and the use of stable isotope-labeled internal standards is essential to correct for variations during sample preparation and analysis.[2][3] This protocol describes a validated LC-MS/MS method for lipid profiling that employs this compound, a deuterated fatty acid methyl ester, as an internal standard to ensure data quality.
Experimental Protocols
Materials and Reagents
-
Methanol (B129727) (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound (Internal Standard, IS)
-
Biological matrix (e.g., plasma, cell pellets)
-
Glass vials and tubes to prevent plasticizer contamination[4]
Lipid Extraction Protocol (MTBE Method)[1][4]
-
Sample Preparation: Thaw frozen biological samples (e.g., 20 µL of plasma or 1x10^6 cells) on ice.
-
Internal Standard Spiking: Add 10 µL of a 10 µg/mL solution of this compound in methanol to each sample, calibrator, and quality control (QC) sample.
-
Addition of Methanol: Add 150 µL of cold methanol to each sample. Vortex for 30 seconds.
-
Addition of MTBE: Add 500 µL of MTBE. Vortex for 1 minute and incubate at room temperature for 30 minutes on a shaker.
-
Phase Separation: Add 125 µL of water to induce phase separation. Vortex for 20 seconds and then centrifuge at 14,000 x g for 5 minutes.
-
Collection of Organic Phase: Carefully collect the upper organic phase (approximately 400 µL) and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a solution of acetonitrile:isopropanol (70:30, v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-100% B, 15-20 min: 100% B, 20.1-25 min: 30% B |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Internal Standard:
The molecular weight of this compound (C25H46D4O2) is approximately 386.7 g/mol .[4] In positive ion mode, the protonated molecule [M+H]+ will be the precursor ion. Fragmentation can involve the neutral loss of methanol or cleavage at the ester linkage.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 387.7 | 355.7 | 15 | 50 |
| This compound | 387.7 | 74.1 | 25 | 50 |
(Note: These MRM transitions are proposed based on the structure and common fragmentation patterns. Optimization on the specific instrument is recommended.)
Data Presentation
Quantitative data should be summarized in clear and structured tables. The following tables provide examples of the expected performance of this method.
Table 1: Example Calibration Curve for a Representative Lipid (Phosphatidylcholine (16:0/18:1))
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.590 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.900 |
| Linearity (r²) | 0.999 |
Table 2: Example Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Signal-to-Noise Ratio ≥ 10 |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | Defined by the standard curve |
| Accuracy (%) | 95 - 105% | ± 15% of nominal concentration |
| Precision (Repeatability, %RSD) | < 10% | ≤ 15% RSD |
| Recovery (%) | 85 - 95% | Consistent and reproducible |
Mandatory Visualizations
Caption: Experimental workflow for quantitative lipid profiling.
Caption: Detailed steps of the MTBE lipid extraction protocol.
References
Application Note: Quantitative Analysis of Fatty Acids in Biological Samples Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acids (FAs) are integral to numerous biological functions, serving as essential energy sources, structural components of cell membranes, and critical signaling molecules.[1] Their accurate quantification in biological matrices such as plasma, tissues, and cell cultures is vital for understanding physiological and pathological processes, including metabolic disorders, inflammation, and cancer.[2][3] This knowledge is paramount in the field of drug development for identifying novel therapeutic targets and assessing the efficacy and mechanism of action of new chemical entities.[1][4]
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful analytical techniques for the separation, identification, and quantification of fatty acids.[1][2][5] However, the inherent chemical properties of fatty acids, such as their low volatility and potential for sample loss during preparation, present analytical challenges.[5][6] To overcome these issues and ensure high accuracy and precision, a stable isotope dilution technique employing a deuterated internal standard is the method of choice.[1][2] This application note provides detailed protocols for the sample preparation and analysis of fatty acids using a deuterated standard, tailored for researchers, scientists, and drug development professionals.
Principle of the Method
The methodology is founded on the principle of stable isotope dilution, where a known quantity of a deuterated fatty acid (e.g., Arachidonic acid-d8) is introduced to the sample at the initial stage of preparation.[1] This internal standard is chemically and physically analogous to its endogenous, non-deuterated counterpart, ensuring it behaves similarly throughout extraction, derivatization, and analysis.[1] By determining the ratio of the endogenous fatty acid to the deuterated internal standard, precise quantification can be achieved, as this ratio remains constant even if sample loss occurs during the preparation process.[1]
Experimental Workflow
The overall experimental workflow for the quantitative analysis of fatty acids using a deuterated internal standard is depicted below. This process involves lipid extraction, saponification to release individual fatty acids, derivatization to enhance volatility and chromatographic performance, and subsequent analysis by GC-MS or LC-MS/MS.[1][2]
Experimental Protocols
Herein, we provide detailed methodologies for the key experiments involved in the quantitative analysis of fatty acids.
Protocol 1: Lipid Extraction (Folch Method)
This protocol describes the extraction of total lipids from a biological sample.
Materials:
-
Biological sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue)
-
Deuterated internal standard solution (e.g., Arachidonic acid-d8)
-
Chloroform:Methanol (B129727) solution (2:1, v/v)[2]
-
0.9% NaCl solution[2]
-
Glass screw-capped tubes
-
Centrifuge
Procedure:
-
To a known amount of the biological sample in a glass screw-capped tube, add a precise amount of the deuterated internal standard solution.[2]
-
Add 2 mL of the chloroform:methanol (2:1, v/v) solution.[2]
-
Vortex the mixture vigorously for 1 minute.[2]
-
Add 0.5 mL of 0.9% NaCl solution and vortex for an additional 30 seconds.[2]
-
Centrifuge the sample at 2000 x g for 5 minutes to facilitate phase separation.[2]
-
Carefully collect the lower organic phase, which contains the lipids, into a new clean glass tube.[2]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[1] The dried lipid extract can be stored at -80°C until further processing.[7]
Protocol 2: Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol
This protocol details the release of free fatty acids from complex lipids and their subsequent conversion to FAMEs for GC-MS analysis.
Materials:
-
Dried lipid extract from Protocol 1
-
Boron trifluoride (BF3) in methanol (12-14% w/w)[2]
-
Hexane[1]
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Water bath or heating block
Procedure:
-
Reconstitute the dried lipid extract in 1 mL of BF3-methanol reagent.[2][8]
-
Cap the tube tightly and heat at 60-100°C for 10-60 minutes.[6][9]
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The FAME-containing hexane layer is now ready for GC-MS analysis.
Protocol 3: Derivatization to Trimethylsilyl (TMS) Esters
This protocol offers an alternative derivatization method, particularly useful for GC-MS analysis.
Materials:
-
Dried lipid extract from Protocol 1
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[5][6]
-
Aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane)[5]
-
Heating block or oven
Procedure:
-
Dissolve the dried lipid extract in an appropriate volume of aprotic solvent (e.g., 100 µL).[5]
-
Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[5][6]
-
After cooling, the sample is ready for GC-MS analysis.[6]
Instrumental Analysis
GC-MS Analysis
For the analysis of FAMEs or TMS esters, a gas chromatograph coupled with a mass spectrometer is used.
-
GC Column: A capillary column suitable for FAME analysis (e.g., DB-Wax or similar polar column) is recommended.[9]
-
Injection Mode: Splitless injection is typically used for trace analysis.[9]
-
Oven Temperature Program: A temperature gradient is employed to separate the different fatty acid derivatives. A typical program might start at a lower temperature (e.g., 95°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure elution of all analytes.[9]
-
MS Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[2]
LC-MS/MS Analysis
For the analysis of derivatized or underivatized fatty acids, a liquid chromatograph coupled with a tandem mass spectrometer is a powerful alternative.
-
LC Column: A reverse-phase C18 column is commonly used for the separation of fatty acids.[1]
-
Mobile Phase: A gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol) is typically employed.[1]
-
MS/MS Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[1] Specific precursor-to-product ion transitions are monitored for each fatty acid and its corresponding deuterated internal standard.[1]
Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation. The concentration of each fatty acid is determined by creating a calibration curve using known concentrations of analytical standards and a constant concentration of the deuterated internal standard.[2] The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.[2]
Table 1: Exemplary Quantitative Data for Fatty Acid Analysis
| Fatty Acid | Retention Time (min) | MRM Transition (m/z) | Endogenous Concentration (µM) | % Recovery | Linearity (R²) |
| Palmitic Acid (C16:0) | 12.5 | 255.2 -> 255.2 | 150.3 ± 12.1 | 95.2 | 0.998 |
| Stearic Acid (C18:0) | 14.8 | 283.3 -> 283.3 | 85.6 ± 7.8 | 98.1 | 0.999 |
| Oleic Acid (C18:1) | 15.2 | 281.3 -> 281.3 | 250.1 ± 20.5 | 96.5 | 0.997 |
| Linoleic Acid (C18:2) | 16.1 | 279.2 -> 279.2 | 320.7 ± 25.3 | 94.8 | 0.998 |
| Arachidonic Acid (C20:4) | 18.9 | 303.2 -> 303.2 | 15.2 ± 1.9 | 92.3 | 0.996 |
| Arachidonic Acid-d8 (IS) | 18.8 | 311.2 -> 311.2 | N/A | N/A | N/A |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the sample matrix and analytical instrumentation.
Fatty Acids in Signaling Pathways
Fatty acids are not only metabolic fuels but also potent signaling molecules that regulate a variety of cellular processes.[3][10] They can act as second messengers or modulators of signal transduction pathways by influencing the activity of proteins such as protein kinases, G-proteins, and ion channels.[3] A key role of fatty acids in signaling is mediated through their interaction with nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), and membrane-bound receptors like CD36, FFAR1 (GPR40), and FFAR4 (GPR120).[10][11][12]
Conclusion
The use of a deuterated internal standard is indispensable for the accurate and precise quantification of fatty acids in complex biological samples.[1][2] The detailed protocols provided in this application note offer a robust framework for researchers, scientists, and drug development professionals to implement reliable fatty acid analysis in their studies. This methodology is a valuable tool for advancing our understanding of the roles of fatty acids in health and disease and for the development of novel therapeutics.[2][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 8. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter | MDPI [mdpi.com]
- 9. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
- 12. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Methyl Tetracosanoate-d4 in Metabolic Flux Analysis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic pathways within cells and tissues. The use of stable isotope-labeled compounds, such as Methyl tetracosanoate-d4, allows for the precise tracing of metabolic fates of specific molecules. This compound, a deuterium-labeled version of the methyl ester of lignoceric acid (a C24:0 very long-chain saturated fatty acid), serves as an invaluable tracer for investigating the metabolism of very long-chain fatty acids (VLCFAs).[1][2] Dysregulation of VLCFA metabolism is implicated in several metabolic and genetic disorders, making this compound a critical tool in drug development and disease research.
This document provides detailed application notes and protocols for the use of this compound in metabolic flux analysis, targeting researchers in academia and the pharmaceutical industry.
Applications in Research and Drug Development
The unique properties of this compound make it suitable for a range of applications:
-
Elucidating VLCFA Metabolism: Tracing the incorporation and turnover of the d4-label allows for the quantification of fluxes through pathways of VLCFA oxidation (peroxisomal β-oxidation), elongation, and incorporation into complex lipids such as sphingolipids and glycerophospholipids.[3][4]
-
Investigating Disease Mechanisms: Studying the metabolic fate of this compound in models of diseases like X-linked adrenoleukodystrophy (X-ALD), Zellweger syndrome, and other peroxisomal biogenesis disorders can provide insights into pathological mechanisms.
-
Drug Efficacy and Target Validation: Assessing the impact of therapeutic candidates on VLCFA metabolism. For instance, it can be used to determine if a drug enhances the degradation or reduces the synthesis of VLCFAs.
-
Lipidomics and Biomarker Discovery: Using this compound as an internal standard for the accurate quantification of endogenous VLCFAs and other lipid species in complex biological samples.[5]
Experimental Workflow Overview
The general workflow for a metabolic flux experiment using this compound involves several key stages, from cell culture to data analysis.
Detailed Experimental Protocols
The following protocols provide a framework for conducting metabolic flux analysis using this compound in a cell culture model. These should be optimized based on the specific cell line and experimental goals.
Protocol 1: In Vitro Labeling of Cultured Cells
1. Materials:
-
This compound (powder)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol, absolute
-
Complete cell culture medium appropriate for the cell line
-
Phosphate Buffered Saline (PBS)
-
Cell scrapers
-
Chloroform (B151607), Methanol (B129727), Water (for extraction)
-
Internal standards for other fatty acids (optional)
2. Preparation of this compound-BSA Conjugate:
-
Dissolve this compound in a small volume of ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.
-
Slowly add the this compound solution to the BSA solution while stirring gently to create a molar ratio of 4:1 (fatty acid:BSA).
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
Sterile filter the solution through a 0.22 µm filter.
-
The final concentration of the tracer in the stock solution should be determined. A typical starting stock concentration is 1-5 mM.
3. Cell Seeding and Culture:
-
Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) to achieve 70-80% confluency at the time of the experiment.
-
Allow cells to attach and grow overnight.
4. Isotope Labeling:
-
Aspirate the growth medium and replace it with a fresh medium containing the this compound-BSA conjugate.
-
The final concentration of the tracer in the medium will need optimization, but a starting range of 10-50 µM is recommended.
-
Incubate the cells for a defined period. For time-course experiments, typical time points are 0, 2, 6, 12, and 24 hours.
5. Sample Harvesting and Metabolite Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to quench metabolism and scrape the cells.
-
Collect the cell suspension in a microcentrifuge tube.
-
Perform lipid extraction using a modified Bligh-Dyer or Folch method.[6] A common procedure involves adding chloroform and water to the methanol suspension to achieve a final ratio of 2:1:0.8 (chloroform:methanol:water, v/v/v).
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase (containing lipids) and dry it under a stream of nitrogen.
Protocol 2: Sample Preparation for Mass Spectrometry
1. Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS analysis:
-
To the dried lipid extract, add 1 mL of 2.5% H2SO4 in methanol.
-
Incubate at 80°C for 1 hour.
-
Allow cooling to room temperature.
-
Add 1 mL of hexane (B92381) and 0.5 mL of saturated NaCl solution to separate the phases.
-
Vortex and centrifuge.
-
Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
2. Direct Analysis of Fatty Acids by LC-MS/MS:
-
For LC-MS/MS analysis, the dried lipid extract can be reconstituted in a suitable solvent, such as a mixture of isopropanol (B130326) and acetonitrile.
-
Derivatization is not always necessary for LC-MS, but it can improve chromatographic separation and ionization efficiency for some fatty acids.
Protocol 3: Mass Spectrometry Analysis
1. GC-MS Analysis:
-
Use a gas chromatograph coupled to a mass spectrometer.
-
A suitable column for FAME analysis is a polar capillary column (e.g., DB-23 or similar).
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor the m/z of the unlabeled and d4-labeled tetracosanoate (B1234217) methyl ester.
2. LC-MS/MS Analysis:
-
Use a high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
A C18 reversed-phase column is commonly used for fatty acid separation.
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for targeted quantification of the precursor and product ions of both unlabeled and d4-labeled tetracosanoic acid.
Data Presentation and Analysis
Quantitative data from metabolic flux experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Representative Quantitative Data from a Time-Course Labeling Experiment
| Time (hours) | Total Tetracosanoate Pool (nmol/mg protein) | % Enrichment of Tetracosanoate-d4 | Flux into Tetracosanoate Pool (nmol/mg protein/hr) |
| 0 | 1.5 ± 0.2 | 0 | 0 |
| 2 | 1.8 ± 0.3 | 15.2 ± 1.8 | 0.135 |
| 6 | 2.5 ± 0.4 | 35.8 ± 3.5 | 0.149 |
| 12 | 3.8 ± 0.5 | 55.1 ± 4.2 | 0.174 |
| 24 | 5.2 ± 0.6 | 68.9 ± 5.1 | 0.150 |
Note: The data presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the experimental system.
Data Calculation:
-
% Enrichment: Calculated from the ratio of the peak area of the d4-labeled analyte to the sum of the peak areas of the labeled and unlabeled analyte.
-
Metabolic Flux: Can be estimated using various modeling approaches, from simple precursor-product relationships to more complex compartmental models. A simplified calculation for the rate of appearance (Ra) can be: Ra = [(Enrichment_product / Enrichment_precursor) - 1] x Infusion rate. For cell culture, flux can be estimated from the rate of change of the labeled fraction in the product pool over time.
Visualization of Metabolic Pathways
Understanding the metabolic fate of this compound requires visualizing its entry into and passage through relevant metabolic pathways.
Conclusion
This compound is a versatile and powerful tool for probing the complexities of very long-chain fatty acid metabolism. Its application in metabolic flux analysis enables the quantification of pathway activities, providing crucial information for understanding disease pathophysiology and evaluating the mechanism of action of novel therapeutic agents. The protocols and guidelines presented here offer a solid foundation for researchers to design and execute robust stable isotope tracing experiments in the field of lipid metabolism. Careful optimization of experimental parameters and rigorous data analysis are paramount to obtaining high-quality, reproducible results.
References
- 1. Human Metabolome Database: Showing metabocard for Tetracosanoic acid (HMDB0002003) [hmdb.ca]
- 2. Tetracosanoic Acid | C24H48O2 | CID 11197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Fatty Acids by GC-MS Using Methyl Tetracosanoate-d4 as an Internal Standard
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of fatty acids. Due to their low volatility and the polar nature of their carboxyl groups, direct analysis of free fatty acids by GC is challenging, often resulting in poor chromatographic peak shape and inaccurate quantification.[1] To overcome these limitations, a derivatization step is essential to convert the fatty acids into more volatile and less polar derivatives. The most common method is the esterification of fatty acids into fatty acid methyl esters (FAMEs).[1] This process neutralizes the polar carboxyl group, rendering the molecules suitable for GC analysis.[1]
For accurate and precise quantification, an internal standard is employed to correct for variations during sample preparation and instrumental analysis.[2] The stable isotope dilution method, which utilizes a deuterated analogue of a fatty acid as an internal standard, is a highly reliable approach.[3] This application note provides a detailed protocol for the derivatization of fatty acids to FAMEs using an acid-catalyzed esterification with boron trifluoride (BF₃) in methanol (B129727) and subsequent quantitative analysis by GC-MS, employing methyl tetracosanoate-d4 as the internal standard.[2][4]
Principle of the Method
This method utilizes a stable isotope dilution technique where a known quantity of this compound is added to the sample prior to lipid extraction and derivatization.[5] This deuterated internal standard is chemically and physically similar to the endogenous fatty acids of interest and will behave similarly throughout the entire analytical process.[5] By measuring the peak area ratio of the endogenous fatty acid methyl esters to the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.[5] The concentration of each fatty acid is determined by creating a calibration curve with known concentrations of fatty acid standards against a constant concentration of the internal standard.[2]
Data Presentation
The following table summarizes typical quantitative data for the GC-MS analysis of FAMEs using this compound as an internal standard. The values presented are representative and may vary depending on the specific instrumentation and matrix.
| Fatty Acid | Retention Time (min) | Linearity (R²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) |
| Palmitic acid (C16:0) | 18.5 | >0.995 | 0.05 | 0.15 | 95-105 |
| Stearic acid (C18:0) | 20.8 | >0.995 | 0.05 | 0.15 | 95-105 |
| Oleic acid (C18:1) | 20.5 | >0.995 | 0.05 | 0.15 | 93-107 |
| Linoleic acid (C18:2) | 21.2 | >0.995 | 0.05 | 0.15 | 92-108 |
| Arachidonic acid (C20:4) | 23.9 | >0.995 | 0.08 | 0.25 | 90-110 |
| This compound (IS) | 28.3 | - | - | - | - |
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade methanol, chloroform, hexane (B92381), and heptane (B126788).[6]
-
Reagents:
-
Standards:
-
This compound (internal standard).[4]
-
Fatty acid methyl ester (FAME) standard mix (e.g., Supelco 37 Component FAME Mix).
-
-
Glassware: Screw-capped glass tubes with PTFE liners, volumetric flasks, pipettes, and GC vials.[1]
Sample Preparation and Lipid Extraction
The initial step involves the extraction of total lipids from the sample matrix (e.g., plasma, tissues, cells).
-
Homogenization: For solid samples like tissues, weigh a precise amount (e.g., 25-50 mg) and homogenize in a chloroform/methanol mixture (2:1, v/v).[6] For liquid samples like plasma, use a specific volume (e.g., 100 µL).
-
Internal Standard Spiking: To the homogenate, add a known amount of the this compound internal standard solution.
-
Extraction: Vortex the sample vigorously for 1 minute.
-
Phase Separation: Add deionized water or a 0.9% NaCl solution to induce phase separation.[2][6] Vortex for another 30 seconds and then centrifuge to separate the layers.[6]
-
Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, and transfer it to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[5]
Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol is based on acid-catalyzed esterification using BF₃-methanol.[1]
-
Reagent Addition: Add 2 mL of 12-14% boron trifluoride-methanol solution to the dried lipid extract.[1]
-
Inert Atmosphere: Flush the tube with nitrogen gas to prevent oxidation.[6]
-
Reaction: Tightly cap the tube and heat it in a water bath or heating block at 60-80°C for 10-60 minutes.[1][6] The optimal time and temperature may need to be determined empirically for specific sample types.[1]
-
Cooling: Cool the tube to room temperature.
-
FAME Extraction: Add 1 mL of deionized water and 1 mL of hexane or heptane to the tube.[6]
-
Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic (upper) layer.[1] Centrifuge briefly to aid phase separation.
-
Collection: Carefully transfer the upper organic layer, containing the FAMEs, to a clean GC vial. To ensure complete dryness, the organic layer can be passed through a small column of anhydrous sodium sulfate.
-
Concentration (Optional): If necessary, the sample can be concentrated by evaporating a portion of the solvent under a gentle stream of nitrogen.[6]
GC-MS Analysis
The derivatized FAMEs are analyzed using a GC-MS system. The following are typical operating conditions and may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | Polar capillary column (e.g., HP-88, SLB-5ms, 60 m x 0.25 mm ID, 0.20 µm film thickness).[6] |
| Carrier Gas | Helium, constant flow mode (e.g., 1.2 mL/min).[6][7] |
| Injection Mode | Splitless or Split (e.g., 20:1 ratio).[6] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 300 °C.[6] |
| Oven Temperature Program | Initial temp 60°C (hold 1 min), ramp at 5°C/min to 100°C, then ramp at 2°C/min to 220°C (hold 20 min).[7] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI).[6] |
| Ionization Energy | 70 eV.[6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[6][8] |
| Transfer Line Temperature | 240 °C.[9] |
| Ion Source Temperature | 230 °C.[9] |
Visualizations
Caption: Experimental workflow for fatty acid derivatization and GC-MS analysis.
Caption: Logical relationship for fatty acid derivatization and quantification.
Conclusion
The described method provides a reliable and robust protocol for the quantitative analysis of fatty acids in various biological matrices. The conversion of fatty acids to their corresponding FAMEs is a critical step for successful GC-MS analysis.[1] The use of a deuterated internal standard, such as this compound, is crucial for correcting for sample loss during preparation and for variations in instrument performance, thereby ensuring high-quality, reproducible data.[2] This protocol is a valuable tool for researchers, scientists, and drug development professionals in diverse fields, including metabolic research, drug discovery, and clinical diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 8. agilent.com [agilent.com]
- 9. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
Application Notes and Protocols: Tracing Fatty Acid Elongation with Methyl Tetracosanoate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of fatty acid elongation is critical for understanding numerous physiological and pathological processes, including the synthesis of very-long-chain fatty acids (VLCFAs), which play essential roles in membrane structure, cell signaling, and the pathogenesis of certain metabolic diseases. Methyl tetracosanoate-d4 is a stable isotope-labeled analog of methyl lignocerate, a 24-carbon saturated fatty acid. Its deuterium (B1214612) label allows it to be used as a tracer in metabolic studies to investigate the intricate pathways of fatty acid elongation without the need for radioactive materials.[1] This document provides detailed application notes and experimental protocols for the use of this compound in studying fatty acid elongation in both in vitro and cell-based models.
Core Principles
Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify metabolic fluxes.[2] By introducing a stable isotope-labeled substrate, such as this compound, into a biological system, researchers can track its conversion into downstream metabolites. The deuterium atoms in this compound increase its mass, allowing it to be distinguished from its endogenous, unlabeled counterparts using mass spectrometry (MS).[2] This enables the precise quantification of the rate of elongation and the identification of the enzymes and pathways involved.
The primary elongation product of tetracosanoic acid (C24:0) is hexacosanoic acid (C26:0). By monitoring the appearance of hexacosanoic acid-d4, researchers can directly measure the activity of the fatty acid elongation machinery.
Applications in Research and Drug Development
-
Elucidating Fatty Acid Elongation Pathways: Tracing the metabolic fate of this compound can help identify and characterize the enzymes responsible for VLCFA elongation. Mammals possess a family of seven fatty acid elongases (ELOVL1-7), each with distinct substrate specificities.[3][4] Experiments using this compound can help determine which ELOVL enzymes are responsible for the elongation of C24:0.
-
Investigating Metabolic Disorders: Dysregulation of VLCFA metabolism is associated with several inherited disorders, such as X-linked adrenoleukodystrophy (X-ALD), where the accumulation of VLCFAs is a key pathological feature.[5] this compound can be used in cellular or animal models of these diseases to study the underlying defects in fatty acid elongation and to screen for potential therapeutic agents.
-
Drug Discovery and Target Validation: The fatty acid elongation pathway presents potential targets for therapeutic intervention in various diseases, including cancer and metabolic syndrome. This compound can be used in high-throughput screening assays to identify small molecules that inhibit or activate specific elongase enzymes.
Experimental Workflows and Signaling Pathways
The general workflow for a fatty acid elongation study using this compound involves introducing the tracer, allowing for metabolic processing, extracting the lipids, and analyzing the products by mass spectrometry.
The microsomal fatty acid elongation is a four-step cyclical process that results in the addition of a two-carbon unit to a fatty acyl-CoA substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Recovery Lipid Extraction from Tissues for Mass Spectrometry Analysis Using Methyl Tetracosanoate-d4 as an Internal Standard
Introduction
Lipidomics, the comprehensive analysis of lipids in biological systems, is a critical field for understanding cellular physiology and pathology. Accurate quantification of lipid species is essential for biomarker discovery, drug development, and diagnostics. However, the inherent complexity of the lipidome and the potential for variability during sample preparation pose significant analytical challenges. The use of a stable isotope-labeled internal standard, such as Methyl tetracosanoate-d4, is crucial for mitigating these challenges.[1][2] This deuterated fatty acid methyl ester is added to samples prior to lipid extraction to account for lipid loss during sample processing and to normalize for variations in instrument response, thereby ensuring accurate and reproducible quantification.[3]
This application note provides detailed protocols for three widely used lipid extraction methods from tissues: the Folch method, the Bligh and Dyer method, and the Methyl Tert-Butyl Ether (MTBE) method. Each protocol has been adapted to include the use of this compound as an internal standard for quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials and Reagents
-
Tissues: Fresh or frozen biological tissues
-
Internal Standard: this compound (or Methyl lignocerate-d4) solution of known concentration in a suitable organic solvent.
-
Solvents:
-
Chloroform (B151607) (CHCl₃), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Methyl Tert-Butyl Ether (MTBE), HPLC grade
-
Isopropanol, HPLC grade
-
Ethyl acetate, HPLC grade
-
Ethanol, HPLC grade
-
Heptane, HPLC grade
-
Butanol, HPLC grade
-
-
Aqueous Solutions:
-
0.9% Sodium Chloride (NaCl) solution (Saline)
-
Ultrapure water
-
-
Equipment:
-
Homogenizer (e.g., bead beater, sonicator, or rotor-stator homogenizer)
-
Centrifuge (refrigerated)
-
Glass centrifuge tubes with PTFE-lined caps
-
Glass Pasteur pipettes
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Experimental Protocols
Sample Preparation
Proper sample handling is critical to prevent lipid degradation.
-
Thawing: Thaw frozen tissue samples on ice.
-
Weighing: Accurately weigh a specific amount of tissue (e.g., 20-50 mg).
-
Homogenization: Homogenize the tissue in a suitable ice-cold buffer or directly in the extraction solvent to the desired concentration. The method of tissue disruption can affect the concentrations of extracted lipids.[4]
Lipid Extraction Methods
The Folch method is a gold standard for total lipid extraction and is well-suited for a broad range of lipid classes.[5][6] It utilizes a chloroform:methanol solvent system to create a single-phase extraction, followed by the addition of a salt solution to induce phase separation.[5]
Protocol:
-
Place the weighed tissue homogenate into a glass centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution to the homogenate.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-tissue ratio of 20:1 (v/w).[4][6] For example, for 50 mg of tissue, add 1 mL of the chloroform:methanol mixture.
-
Homogenization/Agitation: Vortex the mixture vigorously for 1 minute and then agitate on an orbital shaker for 15-20 minutes at room temperature.[6]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (relative to the total solvent volume).[4] For the 1 mL example, add 200 µL of saline.
-
Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.[4] This will result in a lower organic phase containing the lipids and an upper aqueous phase.
-
Lipid Collection: Carefully aspirate and discard the upper aqueous phase. Collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.
-
Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical instrument.
The Bligh and Dyer method is a modification of the Folch method, particularly suitable for tissues with high water content.[7][8] It uses a different initial solvent ratio to form a monophasic system with the water in the tissue.[9]
Protocol:
-
To a sample containing 1 ml of water (e.g., 1 ml of tissue homogenate), add 3.75 ml of a 1:2 (v/v) chloroform:methanol mixture.[7][8]
-
Internal Standard Spiking: The internal standard, this compound, should be included in this initial solvent mixture at the desired final concentration.[10]
-
Add 1.25 ml of ultrapure water and vortex for another minute.[7][8]
-
Centrifugation: Centrifuge at 1000 x g for 5 minutes at room temperature to separate the phases.[10]
-
Lipid Collection: The lower phase is the organic layer containing the lipids. Carefully collect this bottom phase with a Pasteur pipette, avoiding the upper aqueous phase and the protein interface.[10] For quantitative extraction, a re-extraction of the tissue residue with chloroform alone is recommended.[7]
-
Drying: Dry the collected organic phase under a stream of nitrogen or in a vacuum concentrator.[11]
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis.
The MTBE method is a more recent development that offers several advantages, including the formation of the lipid-containing organic phase as the upper layer, which simplifies collection and reduces the risk of contamination.[12][13]
Protocol:
-
In an appropriate tube, add the tissue homogenate (e.g., representing ~30 mg of frozen tissue).[14]
-
Add 500 µl of ice-cold methanol and vortex.[14]
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution.[14]
-
Add 1 ml of MTBE.[14]
-
Sonicate for 3 x 30 seconds and then agitate at 4°C for 30 minutes.[14]
-
Phase Separation: Add 250 µl of ice-cold water to induce phase separation.[14]
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 5 minutes at 20°C.[14]
-
Lipid Collection: The upper organic phase contains the lipids.[14] Carefully transfer the upper MTBE layer to a new tube.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Resuspend the lipid extract in a suitable solvent for analysis.
Data Presentation
| Parameter | Folch Method | Bligh and Dyer Method | MTBE Method |
| Initial Solvent | Chloroform:Methanol (2:1, v/v) | Chloroform:Methanol (1:2, v/v) | Methanol, then MTBE |
| Solvent:Tissue Ratio | 20:1 (v/w) | Variable, based on water content | Variable, defined volumes |
| Phase Separation Inducer | 0.9% NaCl solution | Water | Water |
| Lipid-Containing Phase | Lower (Chloroform) | Lower (Chloroform) | Upper (MTBE) |
| Centrifugation Speed | ~2,000 x g | ~1,000 x g | ~14,000 x g |
| Advantages | Gold standard, good recovery for a wide range of lipids.[5][6] | Suitable for high water content samples.[7][8] | Upper organic phase simplifies collection, faster protocol.[12][13] |
| Disadvantages | Use of chloroform (health and safety concerns).[4] | Use of chloroform. | May have lower recovery for some polar lipid classes.[15] |
Visualization of Experimental Workflow
Caption: General workflow for lipid extraction from tissues for quantitative analysis.
Discussion
The choice of lipid extraction method can significantly impact the final lipid profile. The Folch method is robust and provides excellent recovery for a broad range of lipids, making it a common choice for untargeted lipidomics.[15] The Bligh and Dyer method is particularly advantageous for samples with high water content, ensuring efficient initial extraction into a monophasic system.[7] The MTBE method offers a safer and often faster alternative to the chloroform-based methods, with the significant practical advantage of having the lipid-containing organic phase as the upper layer.[12] However, studies have shown that the MTBE method may result in lower recoveries for certain polar lipid classes, a factor that can be compensated for by the use of appropriate internal standards.[15]
Regardless of the method chosen, the inclusion of an internal standard like this compound at the very beginning of the workflow is paramount for accurate quantification.[1][2] This ensures that any lipid loss during the multiple steps of extraction, phase separation, and solvent evaporation is accounted for, leading to more reliable and reproducible data. The stable isotope-labeled standard closely mimics the chemical behavior of the endogenous lipids of interest, making it an ideal tool for normalization in mass spectrometry-based analyses.[1] Researchers should validate their chosen method for the specific tissue and lipid classes of interest to ensure optimal recovery and data quality.
References
- 1. lipidomicstandards.org [lipidomicstandards.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 5. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 6. Lipid extraction by folch method | PPTX [slideshare.net]
- 7. aquaculture.ugent.be [aquaculture.ugent.be]
- 8. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 9. researchgate.net [researchgate.net]
- 10. tabaslab.com [tabaslab.com]
- 11. biochem.wustl.edu [biochem.wustl.edu]
- 12. researchgate.net [researchgate.net]
- 13. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
- 14. Metabolomics and Lipidomics Sample Preparation [protocols.io]
- 15. mdpi.com [mdpi.com]
Application Note & Protocol: High-Precision Quantification of Fatty Acid Methyl Esters Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acids (FAs) are integral to numerous biological functions, including serving as crucial cellular structural components, signaling molecules, and energy sources.[1] The precise and accurate quantification of fatty acid methyl esters (FAMEs), the derivatized forms of FAs, is paramount in various research fields, from clinical diagnostics and nutritional science to drug discovery and metabolic research.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for FAME analysis due to its high resolution and sensitivity.[1][2]
However, the multi-step sample preparation process, including extraction and derivatization, can introduce variability, affecting the accuracy and reproducibility of the results.[3][4] To mitigate these variations, the use of stable isotope-labeled internal standards, particularly deuterated standards, is the gold standard.[3][4][5] Deuterated standards are chemically almost identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation and analysis, thus effectively correcting for sample loss and variations in instrument response.[1][3][4]
This application note provides a detailed protocol for the accurate quantification of FAMEs in biological samples using deuterated internal standards and GC-MS analysis.
Principle of Quantification with Deuterated Standards
The core principle of using a deuterated internal standard lies in its ability to mimic the analyte of interest throughout the analytical process.[4] A known amount of the deuterated standard is added to the sample at the beginning of the workflow.[1] Since the deuterated standard has nearly identical chemical and physical properties to the endogenous FAs, it experiences the same extraction efficiency, derivatization yield, and ionization response in the mass spectrometer.[3][4] By measuring the ratio of the signal from the analyte to the signal from the deuterated internal standard, any variations introduced during the process are normalized, leading to highly accurate and precise quantification.[4]
The workflow for FAME analysis with deuterated standards typically involves lipid extraction, addition of the deuterated internal standard, derivatization to FAMEs, and subsequent analysis by GC-MS.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of Methyl Tetracosanoate-d4 by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when analyzing samples with Methyl tetracosanoate-d4 as an internal standard in LC-MS.
Troubleshooting Guide
Q1: What are the typical signs of matrix effects in my LC-MS analysis of Methyl tetracosanoate (B1234217)?
A1: Common indicators of matrix effects include poor reproducibility of analyte response between different sample lots, inaccurate results for quality control samples, and a lack of correlation between the analyte concentration and the instrument response.[1] You might also observe shifts in retention times or distorted peak shapes when analyzing complex matrices compared to clean standards.[1] Specifically for this compound, you may see inconsistent or suppressed signal intensity for your internal standard across different biological samples.
Q2: My this compound internal standard (IS) signal is low and inconsistent, but my analyte signal seems fine. What could be the cause?
A2: This is a classic sign of ion suppression affecting your internal standard.[2] Matrix effects occur when co-eluting compounds from the sample interfere with the ionization of the analyte or internal standard in the MS detector, leading to signal suppression or enhancement.[3] It's possible that an interfering compound from your sample matrix is co-eluting with your IS but not with your analyte. Even when using a stable isotope-labeled internal standard, problems can arise if the analyte and IS experience different degrees of suppression.[4] For instance, if the internal standard elutes within a suppression zone while the analyte does not, this can lead to inaccurate quantification.[4]
Q3: I am observing significant ion suppression. What are the first steps to troubleshoot this issue?
A3: The initial steps should focus on sample preparation and chromatography. The most effective way to combat matrix effects is to remove as many interfering components as possible before the analysis.[2][5] Consider optimizing your sample cleanup protocol using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which can provide a cleaner extract than simple protein precipitation.[2][6] Additionally, adjusting the chromatographic gradient can help separate your analyte and internal standard from the matrix components causing suppression.[4][7]
Q4: Can I quantitatively assess the extent of matrix effects in my assay?
A4: Yes, a quantitative assessment can be performed using a post-extraction spike experiment.[8] In this method, the response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solvent.[2] The ratio of these responses, often called the matrix factor, provides a quantitative measure of ion suppression or enhancement.[8] A matrix factor of less than 1 indicates suppression, while a value greater than 1 suggests enhancement.[8]
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] These effects are a primary concern in quantitative LC-MS analysis as they can negatively impact accuracy, precision, and sensitivity.[3][9] The "matrix" itself refers to all components within a sample other than the analyte of interest.[6]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). SIL-IS are considered the gold standard for quantitative LC-MS because they have nearly identical chemical and physical properties to the analyte.[3] This means they co-elute with the analyte and experience similar matrix effects, allowing for reliable correction of signal suppression or enhancement.[6]
Q3: Will using a SIL-IS like this compound completely eliminate matrix effects?
A3: While highly effective, a SIL-IS may not completely eliminate the impact of matrix effects.[1] The fundamental assumption is that the analyte and the SIL-IS are affected equally by co-eluting matrix components.[1] However, if there is chromatographic separation between the analyte and the IS, or if a specific interference affects one more than the other, inaccuracies can still occur.[4] Therefore, proper sample preparation and chromatographic separation remain critical.
Q4: What are the best sample preparation techniques for lipid analysis to minimize matrix effects?
A4: For lipid analysis, common and effective sample preparation methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[10] LLE methods, such as the Folch or Bligh-Dyer techniques, use organic solvents to partition lipids away from more polar matrix components.[10][11] SPE offers more selective isolation of lipids from matrix components.[2][6] Protein precipitation is a simpler but often less clean method that may not sufficiently remove interfering phospholipids.[2]
Q5: How can I modify my LC method to reduce matrix effects?
A5: Optimizing your chromatographic conditions can help separate the analyte from interfering substances.[7] This can be achieved by adjusting the mobile phase composition, modifying the gradient elution profile, or selecting a different column chemistry.[4][7] The goal is to ensure that your analyte and internal standard elute in a region of the chromatogram with minimal interference from matrix components.[4]
Quantitative Data Summary
The following table presents hypothetical data from a post-extraction spike experiment to evaluate matrix effects on Methyl tetracosanoate in human plasma.
| Sample Type | Analyte Peak Area | IS (d4) Peak Area | Analyte/IS Ratio | Matrix Effect (%) |
| Neat Solution (n=3) | 1,520,300 | 1,495,100 | 1.017 | N/A |
| Post-Spike Plasma (n=3) | 985,400 | 965,250 | 1.021 | -35.2% |
| Pre-Spike Plasma (n=3) | 991,200 | 970,500 | 1.021 | N/A |
-
Matrix Effect (%) Calculation: ((Peak Area in Plasma / Peak Area in Neat Solution) - 1) * 100
-
Interpretation: The data shows a significant ion suppression of approximately 35% for both the analyte and the internal standard in the plasma matrix. However, the analyte-to-internal standard ratio remains consistent between the neat solution and the plasma samples, demonstrating the effectiveness of the deuterated internal standard in compensating for the matrix effect.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare Blank Matrix Samples: Extract at least three replicates of a blank biological matrix (e.g., human plasma) using your established sample preparation protocol (e.g., LLE).
-
Prepare Neat Solution Standards: Prepare a set of standards in the final reconstitution solvent at a concentration equivalent to that in the post-spike samples.
-
Post-Extraction Spike: After the final evaporation step of the blank matrix extraction, reconstitute the dried extract with the neat solution standard containing both Methyl tetracosanoate and this compound.
-
LC-MS Analysis: Analyze both the post-spike samples and the neat solution standards using your LC-MS method.
-
Data Analysis: Calculate the matrix factor (MF) using the following formula:
-
MF = (Peak area of analyte in post-spike sample) / (Peak area of analyte in neat solution)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Protocol 2: Comparative Lipid Extraction (LLE vs. PPT)
-
Sample Aliquoting: Aliquot your biological sample (e.g., 100 µL of plasma) into two sets of tubes.
-
Internal Standard Addition: Add this compound to all samples.
-
Method A - Protein Precipitation (PPT):
-
Add 3 volumes of cold acetonitrile (B52724) (e.g., 300 µL) to the first set of samples.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in the final mobile phase.
-
-
Method B - Liquid-Liquid Extraction (LLE):
-
Add a 2:1 mixture of chloroform:methanol to the second set of samples.
-
Vortex thoroughly.
-
Add water to induce phase separation.
-
Centrifuge to separate the layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Evaporate the solvent to dryness.
-
Reconstitute in the final mobile phase.
-
-
Analysis and Comparison: Analyze both sets of prepared samples by LC-MS and compare the cleanliness of the chromatograms and the signal-to-noise ratio for both the analyte and the internal standard.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. myadlm.org [myadlm.org]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. longdom.org [longdom.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing GC-MS for Deuterated FAMEs Analysis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the gas chromatography-mass spectrometry (GC-MS) analysis of deuterated fatty acid methyl esters (FAMEs).
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard elute at a different retention time than the non-deuterated analyte?
A1: This phenomenon is known as the chromatographic isotope effect.[1][2] Deuterated compounds often elute slightly earlier than their non-deuterated (protium) counterparts from most GC stationary phases.[1][3] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. These differences in physicochemical properties can lead to weaker intermolecular interactions (Van der Waals forces) with the stationary phase, resulting in a shorter retention time for the deuterated molecule.[1][3] The magnitude of this shift depends on the number of deuterium (B1214612) atoms, their position in the molecule, and the specific GC column stationary phase being used.[1]
Q2: My deuterated standard and the analyte show different peak areas even at the same concentration. Is this expected?
A2: Yes, it is common for an analyte and its deuterated analog to produce different response signals in the mass spectrometer, even at identical concentrations.[1][4] This can be due to several factors, including differences in ionization efficiency and fragmentation patterns.[1] The substitution of hydrogen with deuterium can sometimes alter the fragmentation of the molecule in the ion source.[1] Therefore, it is crucial to use a multi-point calibration curve to accurately quantify the analyte rather than assuming a 1:1 response ratio.
Q3: Why is it necessary to derivatize fatty acids into FAMEs for GC-MS analysis?
A3: Free fatty acids are generally unsuitable for direct GC-MS analysis because their high polarity and low volatility can lead to poor peak shape, thermal decomposition at high temperatures, and strong interactions with the GC column, causing tailing.[5][6] Derivatization into their corresponding fatty acid methyl esters (FAMEs) is a critical step that increases their volatility and thermal stability.[5][6] This process, which replaces the active hydrogen on the carboxylic acid group with a methyl group, makes the analytes more amenable to GC analysis, resulting in improved chromatographic separation and peak symmetry.[5][6]
Q4: What type of GC column is best for analyzing deuterated FAMEs?
A4: The choice of GC column depends on the specific separation required.
-
For general FAME profiling , columns with a polar stationary phase, such as those with Carbowax-type (polyethylene glycol) phases, are typically used for analyzing saturated and unsaturated FAMEs.[6]
-
For separating cis/trans isomers , highly polar cyanopropyl columns (e.g., HP-88, SP-2560) are preferred due to their ability to resolve these geometric isomers effectively.[5][6][7]
-
For use with mass spectrometry , it is essential to choose a low-bleed column ("MS" designated) to minimize background noise, which improves detection limits and the quality of mass spectra.[8][9]
Q5: How do matrix effects impact the analysis of deuterated FAMEs, and how can they be minimized?
A5: Matrix effects can cause ion suppression or enhancement in the MS (B15284909) source, leading to inaccurate quantification.[10] Even with a deuterated internal standard, differential matrix effects can occur where the analyte and the standard are affected differently.[10] Using a deuterated internal standard that co-elutes with the analyte is the best way to compensate for these effects, as both compounds are likely to experience similar matrix-induced changes in ionization.[11] Thorough sample cleanup and optimization of chromatographic separation to move peaks away from interfering matrix components can also help mitigate these effects.
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Peak tailing is a common issue in FAME analysis and can often be traced to active sites in the system or improper setup.
Caption: Troubleshooting workflow for common peak shape problems.
| Potential Cause | Description | Recommended Solution |
| Active Sites | Free silanol (B1196071) groups in the inlet liner or column can interact with polar FAMEs, causing tailing.[12] | Use a deactivated inlet liner, potentially with glass wool.[13] Trim the front end of the column (10-20 cm). |
| Column Contamination | Non-volatile residues from previous injections accumulate at the head of the column. | Replace the inlet liner and septum.[12] Bake the column at its maximum rated temperature for a short period. |
| Improper Column Installation | A poor column cut or incorrect installation depth can create dead volume and disturb sample flow.[5] | Re-install the column, ensuring a clean, square cut and the correct insertion depth into the injector and detector.[5] |
| Low Carrier Gas Flow | Insufficient flow rate can lead to increased diffusion and band broadening. | Verify and optimize the carrier gas flow rate for the column dimensions. |
| Leaks in the System | Oxygen entering the system can degrade the column's stationary phase, creating active sites. | Perform a leak check of all fittings from the injector to the detector. |
Guide 2: Low or No Signal Intensity
This issue can arise from problems with the sample, the GC system, or the MS detector.[5] Follow this workflow to diagnose the root cause.
Caption: Logical workflow for diagnosing low or no signal issues.
Experimental Protocols & Parameters
Protocol 1: General FAME Derivatization (Methanolic HCl)
This protocol is a general guideline for the esterification of fatty acids.
-
Sample Preparation: Weigh approximately 10-20 mg of the lipid-containing sample into a screw-cap reaction vial with a PTFE-lined septum.[5]
-
Dissolution: Add 2 mL of hexane (B92381) (or another suitable solvent) to dissolve the sample.[5]
-
Esterification: Add 1 mL of 2M methanolic HCl to the vial.[5]
-
Reaction: Cap the vial tightly and heat at 60-80°C for 1-2 hours.[5]
-
Cooling: Allow the vial to cool to room temperature.[5]
-
Extraction: Add 2 mL of hexane and 2 mL of deionized water. Vortex the mixture thoroughly and allow the layers to separate.[5]
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new autosampler vial for GC-MS analysis.[5]
Recommended GC-MS Starting Parameters
The following parameters are recommended as a starting point for method development. Optimization will be required based on your specific analytes, matrix, and instrument.
| Parameter | Recommended Setting | Notes |
| Inlet Mode | Splitless (for trace analysis) or Split | Splitless injection enhances sensitivity for low-concentration samples. A split ratio of 10:1 to 50:1 is common for more concentrated samples.[14][15] |
| Inlet Temperature | 250 - 260 °C | Prevents discrimination of higher boiling point FAMEs while minimizing thermal degradation.[13][16][17] |
| Injection Volume | 1 µL | A standard volume; can be adjusted based on sample concentration and liner volume.[13][16] |
| Liner | Deactivated, single taper with glass wool | The taper helps focus the sample onto the column, and glass wool traps non-volatile residue.[13][16] |
| Carrier Gas | Helium | Provides good efficiency and is inert. Set to a constant flow rate.[13][16] |
| Column Flow Rate | 0.6 - 1.2 mL/min | Optimal flow rate depends on the column's internal diameter (e.g., ~1 mL/min for 0.25 mm ID).[13][16] |
| Column Type | Polar (e.g., HP-INNOWAX, Stabilwax, FAMEWAX) or High-Polarity Cyanopropyl (e.g., HP-88) | Polar columns are excellent for general FAME separation.[13][16] High-polarity cyanopropyl phases are needed for cis/trans isomer resolution.[5] |
| Oven Program | Initial: 60-150°C (hold 1-2 min) Ramp 1: 5-10°C/min to 200°C Ramp 2: 5°C/min to 240-250°C (hold 5-7 min) | A temperature program is essential for separating a wide range of FAMEs.[18][19] A low initial temperature helps resolve volatile FAMEs, while the ramp elutes higher molecular weight compounds.[17][20] Adjust ramps to optimize resolution.[20] |
| Parameter | Recommended Setting | Notes |
| Ionization Mode | Electron Ionization (EI) | Standard mode for FAME analysis, providing reproducible fragmentation patterns. |
| Electron Energy | 70 eV | Standard energy for generating library-searchable mass spectra.[21][22] |
| Ion Source Temp. | 230 °C (or as recommended by manufacturer) | An optimized source temperature ensures efficient ionization and reduces contamination.[22] |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Full Scan (e.g., m/z 40-550) is used for identification and qualitative analysis.[15] SIM mode is used for quantification and offers significantly higher sensitivity by monitoring only specific ions of interest.[16] |
| SIM Ions | Target analyte and deuterated standard specific ions | Select characteristic, abundant ions for both the analyte and the internal standard (e.g., molecular ion and key fragments). For FAMEs, ions like m/z 74 and 87 are common.[23] |
| Dwell Time (SIM) | 50 - 100 ms per ion | Longer dwell times increase sensitivity but reduce the number of data points across a peak. Aim for 15-20 points across each peak.[16] |
| MS Tuning | Autotune (e.g., AUTOTUNE) | The instrument should be tuned regularly according to the manufacturer's recommendations to ensure mass accuracy and sensitivity.[16] |
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 8. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromforum.org [chromforum.org]
- 13. gcms.labrulez.com [gcms.labrulez.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. chromforum.org [chromforum.org]
Improving signal-to-noise ratio for Methyl tetracosanoate-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (S/N) and overall data quality in experiments involving Methyl tetracosanoate-d4.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Low or No Signal for this compound
Question: I am not seeing a peak, or the signal for this compound is extremely low. What are the possible causes and how can I fix this?
Answer: A low or absent signal for your internal standard can invalidate your quantitative analysis. Here are the common culprits and troubleshooting steps:
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Incomplete Derivatization: Fatty acids require derivatization to their methyl esters (FAMEs) to be volatile enough for GC-MS analysis. Incomplete conversion of the corresponding free fatty acid to Methyl tetracosanoate (B1234217) will result in a poor signal.
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Solution: Review your derivatization protocol. For acid-catalyzed methylation (e.g., using BF3-methanol or HCl-methanol), ensure the reaction time and temperature are adequate for long-chain fatty acids. For instance, heating at 100°C for 10-15 minutes is a common practice. Ensure your derivatization reagents are of high quality and not expired, as the presence of water can hinder the reaction.
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Sample Preparation and Extraction Losses: The internal standard can be lost during sample workup, particularly during liquid-liquid extraction steps.
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Solution: Ensure vigorous mixing during the extraction of FAMEs into an organic solvent like hexane (B92381) or heptane. Also, check the pH of your aqueous layer, as extreme pH values can affect the partitioning of FAMEs.
-
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Instrumental Issues: A low signal can also be due to problems with the GC-MS or LC-MS system.
-
Solution:
-
GC-MS: Check for leaks in the GC inlet, ensure the syringe is functioning correctly, and confirm that the column is properly installed. A contaminated injector liner can also lead to signal loss; regular replacement is recommended.
-
LC-MS: Verify the mobile phase composition and ensure the electrospray ionization (ESI) source is clean and functioning optimally. A clogged spray needle can significantly reduce signal intensity.
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-
Poor Peak Shape: Tailing or Fronting
Question: The peak for this compound is showing significant tailing (or fronting). What could be the cause and how do I improve the peak shape?
Answer: Poor peak shape compromises peak integration and, consequently, the accuracy of your results.
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Active Sites in the GC System: For GC-MS, peak tailing is often caused by interactions between the analyte and active sites (e.g., exposed silanol (B1196071) groups) in the injector liner or on the column.
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Solution: Use a deactivated injector liner and a high-quality, low-bleed GC column suitable for FAME analysis. Regularly replace the liner and septum. Trimming a small portion (10-20 cm) from the front of the column can also help remove accumulated non-volatile residues.
-
-
Suboptimal GC Inlet Temperature: An injector temperature that is too low can lead to slow volatilization of long-chain FAMEs, resulting in broad or tailing peaks. Conversely, a temperature that is too high can cause degradation.
-
Solution: Optimize the inlet temperature. A good starting point is 250°C. For high molecular weight analytes like methyl tetracosanoate, you might need to increase this, but monitor for any signs of degradation.[1]
-
-
Column Overload: Injecting too much of the standard can saturate the column, leading to fronting peaks.
-
Solution: Reduce the concentration of your internal standard or decrease the injection volume.
-
-
Inappropriate LC Mobile Phase: For LC-MS, an unsuitable mobile phase can lead to poor peak shape.
-
Solution: Ensure that the mobile phase is appropriate for the separation of long-chain fatty acid methyl esters. A common choice is a C18 reversed-phase column with a mobile phase gradient of acetonitrile (B52724) and water, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.
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Inconsistent or Irreproducible Results
Question: I am observing high variability in the peak area or retention time of this compound across my sample set. What are the likely reasons?
Answer: Poor reproducibility can undermine the reliability of your entire study.
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Differential Matrix Effects: The sample matrix can either suppress or enhance the ionization of the analyte and the internal standard in the mass spectrometer's ion source. If the matrix effect is not consistent across samples, it will lead to poor reproducibility.[2][3]
-
Solution:
-
Improve Sample Cleanup: Implement additional cleanup steps in your sample preparation to remove interfering matrix components.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for consistent matrix effects.
-
-
-
Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, especially at labile positions. This can alter the mass of the internal standard and affect quantification.
-
Solution: Use an internal standard where the deuterium labels are on stable positions on the carbon backbone. Avoid storing the internal standard in highly acidic or basic solutions for extended periods.
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-
Chromatographic Shift (Deuterium Isotope Effect): Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. If this shift is not consistent, it can lead to variability in integration.
-
Solution: Optimize your chromatographic method to ensure co-elution of this compound and the native analyte as closely as possible. Adjusting the mobile phase gradient or temperature can help.
-
Frequently Asked Questions (FAQs)
Q1: Why do I need to use a deuterated internal standard like this compound?
A1: A deuterated internal standard is crucial for accurate and precise quantification in mass spectrometry-based assays. It is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium atoms. By adding a known amount of the deuterated standard to each sample before processing, it can compensate for variations in sample preparation, extraction recovery, and instrument response, thereby improving the reliability of your results.
Q2: What is the optimal concentration of this compound to use?
A2: The optimal concentration of your internal standard should be determined during method development. It should be high enough to provide a strong and reproducible signal (a good rule of thumb is a signal-to-noise ratio of at least 20:1) but not so high that it causes detector saturation or significant ion suppression of the analyte. A common practice is to use a concentration that is in the mid-range of your calibration curve.
Q3: Can I use one deuterated internal standard to quantify multiple fatty acids?
A3: While it is possible, it is not ideal. The most accurate quantification is achieved when each analyte has its own co-eluting, isotopically labeled internal standard. This is because the extent of matrix effects and ionization efficiency can vary between different fatty acids. If a specific deuterated standard is not available for every analyte, using a standard that is structurally very similar (e.g., in terms of chain length and degree of saturation) is the next best option.
Q4: My deuterated internal standard appears to have a small peak at the mass of the unlabeled analyte. What does this mean?
A4: This indicates the presence of the unlabeled analyte as an impurity in your deuterated internal standard. This can lead to a positive bias in your results. It is important to assess the purity of your internal standard by analyzing it alone. If the contribution of the unlabeled impurity is significant (e.g., greater than a certain percentage of your lower limit of quantification), you may need to obtain a higher purity standard or account for the impurity in your calculations.
Data Presentation
Table 1: Effect of GC-MS/MS Collision Energy on FAMEs Response
This table illustrates the impact of varying collision energy on the relative peak areas of different Fatty Acid Methyl Esters (FAMEs) in a GC-MS/MS analysis. The data shows that optimizing collision energy can lead to a significant increase in signal response, with the optimal energy being compound-dependent. An increase in response of 20-60% was observed after optimization.[2]
| Fatty Acid Methyl Ester | Relative Peak Area (Pre-optimization at 5 eV) | Relative Peak Area (Post-optimization) | Optimal Collision Energy (eV) | % Increase in Response |
| Methyl laurate (C12:0) | 100 | 145 | 15 | 45% |
| Methyl myristate (C14:0) | 100 | 152 | 15 | 52% |
| Methyl palmitate (C16:0) | 100 | 160 | 20 | 60% |
| Methyl stearate (B1226849) (C18:0) | 100 | 155 | 20 | 55% |
| Methyl oleate (B1233923) (C18:1) | 100 | 148 | 15 | 48% |
| Methyl linoleate (B1235992) (C18:2) | 100 | 135 | 10 | 35% |
Table 2: Influence of GC Inlet Temperature on Analyte Response
This table provides a hypothetical representation of how the GC inlet temperature can affect the peak area (and thus signal-to-noise ratio) of a high-boiling point FAME like Methyl tetracosanoate.
| Inlet Temperature (°C) | Peak Area (Arbitrary Units) | Signal-to-Noise Ratio (S/N) | Observations |
| 220 | 50,000 | 80 | Incomplete volatilization, leading to a lower signal and broader peak. |
| 250 | 85,000 | 150 | Good volatilization and signal response. A common starting point for optimization.[1] |
| 275 | 98,000 | 180 | Improved volatilization and higher signal for this long-chain FAME. |
| 300 | 102,000 | 190 | Further slight improvement in signal. |
| 325 | 95,000 | 170 | Potential for thermal degradation, leading to a slight decrease in the main analyte signal. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Derivatization of Fatty Acids to FAMEs for GC-MS Analysis
This protocol provides a general guideline for the preparation of FAMEs from lipid samples.
-
Sample Preparation: Accurately weigh 10-20 mg of your lipid sample into a glass tube with a PTFE-lined screw cap.
-
Internal Standard Addition: Add a known amount of this compound solution (e.g., 100 µL of a 100 µg/mL solution in hexane).
-
Derivatization: Add 2 mL of 1.25 M HCl in methanol.
-
Reaction: Tightly cap the tube and heat at 85°C for 1 hour.
-
Cooling: Allow the tube to cool to room temperature.
-
Extraction: Add 1 mL of hexane and 1 mL of deionized water. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 1000 x g for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Typical GC-MS Parameters for FAME Analysis
These are starting parameters and may require optimization for your specific instrument and application.
-
GC System: Agilent 7890B GC with 5977A MSD (or equivalent)
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column
-
Inlet: Split/splitless, operated in splitless mode
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 min
-
Ramp 1: 25°C/min to 175°C
-
Ramp 2: 4°C/min to 230°C, hold for 5 min
-
-
MSD Parameters:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan, depending on the objective. For quantification of this compound, monitor its characteristic ions.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting low signal-to-noise ratio.
Caption: A typical experimental workflow for FAME analysis using an internal standard.
References
Technical Support Center: Addressing Ion Suppression in ESI-MS with Deuterated Internal Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS) and the use of deuterated internal standards for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS?
A1: Ion suppression is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This results in a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[3][4] The "matrix" consists of all components in a sample other than the analyte of interest, such as salts, lipids, proteins, and other endogenous compounds.[1][5] Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or surface area on the ESI droplets between the analyte and matrix components hinders the analyte's ability to form gas-phase ions.[1][6]
Q2: I'm using a deuterated internal standard. Shouldn't that correct for ion suppression?
A2: Ideally, yes. A deuterated internal standard (IS) is chemically almost identical to the analyte and is expected to co-elute and experience the same degree of ion suppression.[1][2] The ratio of the analyte signal to the IS signal should, therefore, remain constant, allowing for accurate quantification.[1][7] However, this is not always the case. "Differential ion suppression" can occur, where the analyte and the deuterated IS are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between the analyte and the IS, often due to the "deuterium isotope effect," causing them to encounter different matrix components as they elute.[1][8]
Q3: What are the common causes of ion suppression?
A3: Ion suppression can be caused by a variety of substances, including:
-
Endogenous matrix components: Salts, lipids, proteins, and other molecules naturally present in biological samples.[5]
-
Exogenous substances: Contaminants introduced during sample preparation (e.g., polymers from plasticware) or mobile phase additives (e.g., trifluoroacetic acid (TFA), triethylamine (B128534) (TEA)).[2][9]
-
Non-volatile buffers: Phosphate, TRIS, and HEPES can suppress ionization.[9]
-
High concentrations of the analyte or internal standard: At high concentrations, analytes can saturate the ionization process, leading to a non-linear response.[2][3]
Q4: My deuterated internal standard elutes slightly earlier/later than my analyte. Is this a problem?
A4: Yes, a difference in retention time between the analyte and its deuterated internal standard can be a significant issue.[1] If the two compounds do not co-elute perfectly, they may be exposed to different levels of ion-suppressing matrix components, leading to inaccurate quantification.[1] This phenomenon is a primary reason why deuterated standards may fail to fully compensate for matrix effects.[10]
Q5: What is the "deuterium isotope effect" and how does it affect my analysis?
A5: The deuterium (B1214612) isotope effect refers to the change in physicochemical properties of a molecule when hydrogen is replaced by deuterium.[1] This can lead to slight differences in retention time on a chromatographic column.[8] If this separation occurs in a region of the chromatogram with significant ion suppression, the analyte and the deuterated internal standard will experience different degrees of signal suppression, leading to inaccurate and unreliable results.
Troubleshooting Guides
Problem 1: Inconsistent or inaccurate quantification despite using a deuterated internal standard.
-
Possible Cause: Differential ion suppression due to chromatographic separation of the analyte and internal standard.[2]
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of the analyte and the deuterated IS. A visible separation in their retention times is a strong indicator of a problem.[1]
-
Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to achieve better separation of the analyte from interfering matrix components or to force co-elution of the analyte and IS.[1]
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix.[1][11]
-
Consider an Alternative Internal Standard: If chromatographic separation cannot be resolved, consider using a ¹³C or ¹⁵N labeled internal standard, which may exhibit a smaller chromatographic shift relative to the analyte.[1]
-
Problem 2: The signal for my deuterated internal standard is decreasing throughout the analytical run.
-
Possible Cause: Carryover of late-eluting matrix components causing increasing ion suppression over time.[1]
-
Troubleshooting Steps:
-
Inject Blank Samples: Inject a series of blank solvent injections after a high-concentration sample to check for carryover.[1]
-
Extend the Run Time: Ensure all matrix components have eluted before the next injection by extending the chromatographic run time.[1]
-
Improve Column Washing: Implement a more aggressive column wash step at the end of each run to remove strongly retained matrix components.[1]
-
Problem 3: Poor sensitivity and low signal-to-noise for the analyte.
-
Possible Cause: Significant ion suppression from the sample matrix.[2]
-
Troubleshooting Steps:
-
Assess the Matrix Effect: Perform a post-column infusion experiment to identify the regions of greatest ion suppression.[2]
-
Enhance Sample Cleanup: Implement or optimize an SPE or LLE protocol to remove a broader range of interfering compounds.[2]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing ion suppression. However, be aware that this will also dilute your analyte.[2]
-
Change Ionization Source: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it is generally less susceptible to ion suppression.[2][12]
-
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions of ion suppression in a chromatographic run.[1]
Methodology:
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the analytical column to one inlet of a T-piece.
-
Connect a syringe pump containing a standard solution of the analyte and internal standard to the other inlet of the T-piece.
-
Connect the outlet of the T-piece to the mass spectrometer's ion source.
-
Begin infusing the standard solution at a constant flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal is achieved for the analyte and IS, inject the extracted blank matrix sample onto the LC column.
-
Monitor the signal for the analyte and IS throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.[1]
Protocol 2: Evaluating Matrix Effects by Comparing Spiked Samples
Objective: To quantify the extent of ion suppression for both the analyte and the internal standard.
Methodology:
-
Prepare a standard solution of the analyte and internal standard in a clean solvent (e.g., mobile phase).
-
Prepare a blank matrix sample (e.g., plasma, urine) and perform your standard sample preparation procedure.
-
Spike the extracted blank matrix with the same concentration of analyte and internal standard as the clean solvent standard.
-
Inject both the clean solvent standard and the spiked matrix sample and compare the peak areas.[1]
Calculation of Matrix Effect:
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Clean Solvent) * 100
Interpretation:
-
A value less than 100% indicates ion suppression.[1]
-
A value greater than 100% suggests ion enhancement.[1]
-
A significant difference in the matrix effect percentage between the analyte and the internal standard confirms differential suppression.[1]
Data Presentation
Table 1: Example Data Illustrating Differential Ion Suppression
| Compound | Peak Area (Clean Solvent) | Peak Area (Spiked Plasma) | Matrix Effect (%) |
| Analyte | 1,200,000 | 600,000 | 50% |
| Deuterated IS | 1,150,000 | 805,000 | 70% |
In this example, both the analyte and the internal standard experience ion suppression, but to different extents, which would lead to inaccurate quantification.
Visualization of Key Concepts
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 10. myadlm.org [myadlm.org]
- 11. gmi-inc.com [gmi-inc.com]
- 12. providiongroup.com [providiongroup.com]
Technical Support Center: Overcoming Poor Recovery of Very-Long-Chain Fatty Acids
Welcome to the technical support center for the analysis of very-long-chain fatty acids (VLCFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and analysis of VLCFAs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during VLCFA analysis, particularly concerning poor recovery during extraction.
Sample Preparation and Extraction
Question: My VLCFA recovery is consistently low after extraction. What are the potential causes and how can I troubleshoot this?
Answer:
Low recovery of VLCFAs is a common issue that can arise from several factors during the sample preparation and extraction stages. Below is a breakdown of potential causes and their corresponding solutions.
-
Incomplete Cell or Tissue Lysis: VLCFAs are primarily located within cellular membranes.[1] Inefficient disruption of the cell or tissue matrix will lead to poor extraction yields.
-
Inappropriate Solvent Selection: VLCFAs are highly nonpolar. The solvent system used must be capable of effectively solubilizing these molecules while overcoming their interactions with the cellular matrix.[1][4]
-
Solution: The Folch (chloroform:methanol (B129727) 2:1 v/v) and Bligh & Dyer (chloroform:methanol:water 1:2:0.8 v/v/v) methods are considered gold standards for total lipid extraction and are generally effective for VLCFAs.[1][5] For certain applications, other solvent systems like hexane (B92381):isopropanol (3:2 v/v) or methyl-tert-butyl ether (MTBE)-based systems may offer advantages.[5][6]
-
-
Phase Separation Issues: During liquid-liquid extraction, the formation of a single-phase system or an unclear interface between the aqueous and organic layers can lead to the loss of the lipid-containing organic phase.[1]
-
Solution: Ensure the correct ratios of solvents and water are used to induce proper phase separation. Centrifugation is critical to pellet any precipitated protein and achieve a clear separation. If emulsions occur, adding a small amount of salt (e.g., KCl) can help break them.[7]
-
-
Adsorption to Surfaces: Due to their long hydrocarbon chains, VLCFAs have a tendency to adsorb to plastic surfaces, leading to significant sample loss.[1]
-
Solution: It is highly recommended to use glass tubes, vials, and pipette tips throughout the entire extraction procedure to minimize adsorptive losses.[1]
-
-
Oxidation of Unsaturated VLCFAs: Polyunsaturated VLCFAs (PU-VLCFAs) are susceptible to oxidation, which can lead to their degradation and subsequent low recovery.[1]
-
Insufficient Solvent Volume: Using an inadequate volume of extraction solvent relative to the sample size can result in incomplete extraction.
-
Solution: A general guideline is to use a 20-fold excess of solvent relative to the tissue weight to ensure thorough extraction.[3]
-
Question: I'm observing a significant number of extraneous peaks in my chromatogram. What is the likely source of this contamination?
Answer:
Contamination is a frequent challenge in sensitive analytical techniques like GC-MS and LC-MS/MS used for VLCFA analysis. The following are common sources of contamination:
-
Plasticizers: Phthalates and other plasticizers can leach from plastic consumables such as pipette tips and tubes, even those rated as "low-retention."[1]
-
Solution: As mentioned previously, use glass consumables whenever possible. If plastics are unavoidable, ensure they are of high quality and solvent-resistant. Running a "blank" extraction with only the solvents and consumables can help identify any contaminants originating from these sources.
-
-
Solvent Impurities: The purity of the solvents used is critical. Lower-grade solvents can contain impurities that may co-elute with your target VLCFAs.[1]
-
Solution: Always use high-purity, HPLC-grade or MS-grade solvents for your extractions and analyses.[1]
-
-
Carryover from Previous Injections: If a preceding sample had a high concentration of lipids, it can lead to carryover in subsequent chromatographic runs.
-
Solution: Implement a rigorous wash cycle for the injection port and column between samples. Regularly run blank injections (injecting only the mobile phase or solvent) to monitor for and mitigate carryover.
-
Derivatization for GC-MS Analysis
Question: My derivatization of VLCFAs to fatty acid methyl esters (FAMEs) appears to be incomplete. How can I improve the reaction efficiency?
Answer:
Incomplete derivatization is a common hurdle in the GC-MS analysis of VLCFAs. Here are key factors to consider for improving the efficiency of FAMEs formation:
-
Presence of Water: Water can significantly interfere with the esterification reaction.[1]
-
Solution: Ensure the lipid extract is completely dry before adding the derivatization reagent. This is typically achieved by evaporating the solvent under a gentle stream of nitrogen gas.[1]
-
-
Reagent Quality: Derivatization reagents, such as BF3-methanol or acidic methanol, can degrade over time, especially if not stored properly.
-
Solution: Use fresh derivatization reagents for optimal performance. Store them according to the manufacturer's instructions, typically in a desiccator and protected from light.
-
-
Reaction Conditions (Time and Temperature): Inadequate reaction time or temperature can lead to incomplete derivatization.
-
Solution: Optimize the incubation time and temperature for the derivatization reaction. A common protocol involves heating the sample with 2% H₂SO₄ in methanol at 80°C for 2 hours.[1] However, these conditions may need to be adjusted based on the specific VLCFAs being analyzed.
-
Data Analysis and Interpretation
Question: I am experiencing significant matrix effects in my LC-MS/MS analysis of VLCFAs from plasma. How can I mitigate this?
Answer:
Matrix effects, such as ion suppression or enhancement, are a major challenge in LC-MS/MS analysis of complex biological samples like plasma. These effects can compromise the accuracy and precision of quantification.
-
Solution:
-
Improved Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to remove interfering matrix components.[3]
-
Chromatographic Separation: Optimize the liquid chromatography method to achieve better separation of the target VLCFAs from co-eluting matrix components. This may involve adjusting the column chemistry, mobile phase composition, or gradient profile.
-
Use of Internal Standards: Employ stable isotope-labeled internal standards (e.g., deuterated VLCFAs) that co-elute with the analytes of interest. These internal standards experience similar matrix effects as the endogenous VLCFAs, allowing for accurate normalization and quantification.[8][9]
-
Data Presentation
Table 1: Comparison of Reported Recovery Rates for Different VLCFA Extraction Methodologies
| Extraction Method | Tissue/Sample Type | Reported Recovery Rate | Reference |
| Modified Folch Method with SPE | Rat Heart, Kidney, Muscle | 70-80% | [10] |
| Direct Transesterification | Human Milk, Adipose Tissue | >96% (for standards) | [11] |
| Hexane/MTBE (1:1) with Acidification | Fermentation Medium | 98-100% (for C10:0-C18:2) | [12] |
Note: Recovery rates can vary significantly based on the specific VLCFA, the complexity of the sample matrix, and the precise experimental conditions.
Experimental Protocols
Protocol 1: Generalized Folch-Based Extraction of VLCFAs from Plasma
This protocol outlines a standard procedure for extracting total lipids, including VLCFAs, from plasma samples for subsequent analysis.
Materials:
-
Plasma sample
-
Glass centrifuge tubes with Teflon-lined caps
-
Chloroform (B151607) (HPLC-grade)
-
Methanol (HPLC-grade)
-
0.9% NaCl solution (or HPLC-grade water)
-
Internal standard solution (e.g., deuterated C26:0)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To a 15 mL glass centrifuge tube, add 100 µL of plasma.
-
Internal Standard Addition: Add a known amount of the internal standard solution to the plasma sample.
-
Lipid Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
-
Phase Separation:
-
Add 0.5 mL of 0.9% NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
-
Collection of Organic Layer:
-
Carefully aspirate the lower organic (chloroform) layer containing the lipids and transfer it to a new clean glass tube.
-
-
Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis (e.g., mobile phase for LC-MS or a derivatization solvent for GC-MS).
Protocol 2: Acid-Catalyzed Methylation for FAMEs Preparation (GC-MS)
This protocol describes the conversion of extracted fatty acids into their corresponding fatty acid methyl esters (FAMEs).
Materials:
-
Dried lipid extract from Protocol 1
-
2% Sulfuric Acid (H₂SO₄) in Methanol
-
Hexane (HPLC-grade)
-
HPLC-grade water
-
Heating block or water bath
-
Glass tubes with Teflon-lined caps
Procedure:
-
Derivatization Reaction:
-
FAME Extraction:
-
Add 1 mL of hexane and 0.5 mL of water to the tube.
-
Vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
-
Collection of FAMEs:
-
Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial for GC-MS analysis.
-
Mandatory Visualizations
Caption: General experimental workflow for VLCFA analysis.
Caption: Troubleshooting logic for low VLCFA recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aocs.org [aocs.org]
- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]
- 8. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved recovery of fatty acid through direct transesterification without prior extraction or purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Isotopic Interference in Mass Spectrometry
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and minimize isotopic interference in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in mass spectrometry?
Isotopic interference occurs when ions of different elemental or molecular origins have the same nominal mass-to-charge ratio (m/z), leading to an overlap of their signals in the mass spectrum.[1] This can cause inaccuracies in the identification and quantification of the analyte of interest.[1]
Q2: What are the common types of isotopic interference?
There are three main types of spectroscopic interferences in mass spectrometry:
-
Isobaric Interference: This happens when isotopes of different elements have the same mass number. A classic example is Iron-58 (⁵⁸Fe) and Nickel-58 (⁵⁸Ni), which are isobaric and will appear at the same m/z value.[1][2][3]
-
Polyatomic (or Molecular) Interference: This type of interference comes from the formation of molecular ions in the plasma or ion source that have the same nominal mass as the analyte ion.[1] For instance, the interference of Argon-Chloride (⁴⁰Ar³⁵Cl⁺) with Arsenic-75 (⁷⁵As⁺) is a well-known example.[1][2] These interferences can originate from the sample matrix, reagents, plasma gases, and atmospheric gases.[4]
-
Doubly-Charged Ion Interference: Some elements can form doubly-charged ions (M²⁺) in the plasma, which will appear in the mass spectrum at half their actual mass (m/2).[1][5] For example, ¹³⁸Ba²⁺ can interfere with ⁶⁹Ga⁺.
Troubleshooting Guides
Issue 1: My analyte signal is artificially high, suggesting potential isobaric interference.
Troubleshooting Steps:
-
Analyte Isotope Selection: The most straightforward approach is to select an alternative isotope of the analyte that is free from known isobaric overlaps.[1][5] Most elements have at least one isotope that does not have an isobaric interference.[2]
-
High-Resolution Mass Spectrometry (HR-MS): If an alternative isotope is unavailable or also has interference, HR-MS can be used. These instruments can resolve ions with very small mass differences, effectively separating the analyte signal from the isobaric interference.[1] The main purpose of higher resolving power in ICP-MS is to remove interferences.[6]
-
Mathematical Correction: When an interference-free isotope is not available, a mathematical correction can be applied. This involves measuring a different, interference-free isotope of the interfering element and using the known natural isotopic abundance ratio to subtract the contribution of the interfering isotope from the analyte signal.[1][2][7]
-
Collision/Reaction Cell (CRC) Technology: In some cases, reactive gases in a CRC can be used to chemically separate isobaric interferences. The interfering element may react with the gas to form a new species at a different mass, while the analyte of interest remains at its original mass.[8][9][10]
Issue 2: I am observing unexpected peaks and poor detection limits for my analyte, possibly due to polyatomic interference.
Troubleshooting Steps:
-
Collision/Reaction Cell (CRC) Technology: This is a primary method for reducing polyatomic interferences.[11][12][13]
-
Collision Mode (with Kinetic Energy Discrimination - KED): An inert gas (like helium) is introduced into the cell. Larger polyatomic ions undergo more collisions than smaller analyte ions of the same m/z, lose more kinetic energy, and are then excluded by an energy barrier before the mass analyzer.[12][14][15]
-
Reaction Mode: A reactive gas (like ammonia, methane, oxygen, or hydrogen) is used to selectively react with either the interfering polyatomic ion or the analyte ion, shifting it to a different mass where there is no interference.[8][11][13]
-
-
Sample Preparation: Modifying sample preparation can minimize the introduction of elements that form polyatomic ions.[1][13] This can include changing the acid used for digestion or removing matrix components.
-
High-Resolution Mass Spectrometry (HR-MS): HR-MS can distinguish between the analyte and interfering polyatomic ions based on their small mass differences.[13][16]
-
Cool Plasma Conditions: Using a lower temperature plasma can reduce the formation of some argon-based polyatomic species.[7]
Data Presentation: Interference Mitigation Strategies
| Interference Type | Primary Mitigation Strategy | Alternative Strategies | Key Considerations |
| Isobaric | Analyte Isotope Selection | High-Resolution MS, Mathematical Correction, Collision/Reaction Cell (Reactive Gas) | Check for availability of interference-free isotopes first. Mathematical corrections can increase measurement uncertainty if the interference is large.[10] |
| Polyatomic | Collision/Reaction Cell Technology (Collision or Reaction Mode) | High-Resolution MS, Sample Preparation, Cool Plasma | CRC is highly effective for a wide range of polyatomic interferences.[13] The choice of collision or reaction gas depends on the specific interference.[17] |
| Doubly-Charged | Analyte Isotope Selection | Instrument Tuning | Proper plasma conditions can minimize the formation of doubly-charged ions. |
Experimental Protocols
Protocol 1: Mathematical Correction for Isobaric Interference
This protocol details the steps for correcting the interference of ¹¹⁴Sn⁺ on ¹¹⁴Cd⁺.[1][7]
-
Identify Interfering and Monitoring Isotopes:
-
Analyte Isotope: ¹¹⁴Cd⁺
-
Interfering Isotope: ¹¹⁴Sn⁺
-
Monitoring Isotope for Interference: ¹¹⁸Sn⁺ (an abundant, interference-free tin isotope)[1]
-
-
Measure Signal Intensities:
-
Measure the total signal intensity at m/z 114 (which includes both ¹¹⁴Cd⁺ and ¹¹⁴Sn⁺).
-
Measure the signal intensity of the interference-free tin isotope at m/z 118 (¹¹⁸Sn⁺).[1]
-
-
Calculate the Contribution of the Interfering Isotope:
-
The natural isotopic abundance of ¹¹⁴Sn is approximately 0.65% and for ¹¹⁸Sn it is 24.23%.[1]
-
Calculate the expected intensity of ¹¹⁴Sn⁺ based on the measured intensity of ¹¹⁸Sn⁺ and their natural abundance ratio:
-
Intensity of ¹¹⁴Sn⁺ = Intensity of ¹¹⁸Sn⁺ * (Abundance of ¹¹⁴Sn / Abundance of ¹¹⁸Sn)[1]
-
-
-
Determine the True Analyte Signal:
-
Subtract the calculated intensity of the interfering isotope from the total signal measured at the analyte's m/z:
-
Corrected ¹¹⁴Cd⁺ Intensity = Total Intensity at m/z 114 - Calculated Intensity of ¹¹⁴Sn⁺
-
-
This calculation is often automated within the instrument's software.[1]
-
Protocol 2: General Setup for Collision/Reaction Cell (CRC) in ICP-MS
This protocol provides a general workflow for utilizing a CRC to mitigate polyatomic interferences.
-
Select the Appropriate Gas:
-
Collision Mode: Use an inert gas like Helium (He) for general-purpose removal of a wide range of polyatomic interferences via Kinetic Energy Discrimination (KED).[12][17]
-
Reaction Mode: Choose a reactive gas based on the specific interference. For example, hydrogen (H₂) is effective at removing argon-based interferences.[18] Ammonia (NH₃) is also commonly used.[11]
-
-
Optimize Gas Flow Rate:
-
Introduce the selected gas into the collision/reaction cell.
-
Optimize the gas flow rate to achieve maximum reduction of the interference while minimizing any loss of analyte signal. This is typically done by analyzing a standard solution containing the interfering species and observing the signal reduction as the gas flow is increased.
-
-
Set Cell Voltages (KED):
-
When using collision mode, apply a voltage bias at the exit of the cell. This acts as an energy barrier.
-
Optimize the voltage to effectively reject the lower-energy polyatomic ions while allowing the higher-energy analyte ions to pass through to the mass analyzer.[15]
-
-
Monitor for New Interferences:
-
When using reaction mode, be aware that the reaction gas can form new interfering species with other elements in the sample matrix.[17] It is crucial to monitor for these potential new interferences.
-
Visualizations
Caption: Formation of a polyatomic interference.
Caption: Workflow of a collision cell with KED.
Caption: Troubleshooting logic for isobaric interference.
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. youtube.com [youtube.com]
- 4. usgs.gov [usgs.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]
- 8. primescholars.com [primescholars.com]
- 9. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Collision/reaction cell - Wikipedia [en.wikipedia.org]
- 12. ngwenfa.wordpress.com [ngwenfa.wordpress.com]
- 13. Understanding and Mitigating Polyatomic Ion Interference in ICP-MS [eureka.patsnap.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. How to Improve Your ICP-MS Analysis, Part 2: Interferences [thermofisher.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimal Separation of Long-Chain Fatty Acid Methyl Esters
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the selection of Gas Chromatography (GC) columns for the optimal separation of long-chain fatty acid methyl esters (FAMEs).
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of long-chain FAMEs, with a focus on column-related problems.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution of cis/trans isomers | Inappropriate stationary phase polarity. Polyethylene glycol (PEG) or wax columns are generally not suitable for resolving cis and trans isomers.[1][2] | Use a highly polar cyanopropyl stationary phase column (e.g., HP-88, CP-Sil 88, Rt-2560).[1][2][3][4] These columns are specifically designed for the separation of geometric isomers.[5] |
| Co-elution of FAMEs with the same carbon number but different degrees of unsaturation | Stationary phase does not provide sufficient selectivity. | A highly polar cyanopropyl column is recommended for complex mixtures where separation of both positional and geometric isomers is critical.[1][6] For simpler mixtures without cis/trans isomers, a wax column can provide good separation based on carbon number and degree of unsaturation.[2][7] |
| Long analysis times | Column is excessively long. While longer columns increase resolution, they also significantly increase run times.[8][9] | Consider using a shorter column if the required resolution can still be achieved. For many routine analyses, a 30 m column provides a good balance between resolution and analysis time.[10] |
| Peak fronting or tailing | Column overload due to high sample concentration. Adsorption of active compounds on the column. | Use a column with a larger internal diameter (ID) or a thicker film to increase sample capacity.[8][10] Thicker film columns can also shield analytes from active sites on the silica (B1680970) tubing, improving peak shape.[8] Ensure proper derivatization to FAMEs to reduce the polarity of the fatty acids and minimize tailing. |
| Inaccurate quantification | Co-elution of peaks. Non-linearity of calibration curve. | Use a column that provides baseline resolution for all analytes of interest. If co-elution is unavoidable, consider using GC-MS for more accurate quantification. Relying solely on retention times without confirmation can lead to misidentification.[1] Address potential issues with detector saturation at high concentrations or operating near the limit of detection at low concentrations.[11] |
Frequently Asked Questions (FAQs)
Q1: Why is column selection so critical for the analysis of long-chain FAMEs?
A1: The choice of the GC column, especially the stationary phase, is the most important factor influencing the separation of FAMEs.[5] It directly affects the resolution of fatty acids based on their carbon chain length, degree of unsaturation, and the position and configuration (cis/trans) of double bonds.[1][2] An incorrect column choice can lead to the co-elution of important isomers, resulting in inaccurate identification and quantification.[1]
Q2: What are the primary types of stationary phases used for FAME analysis?
A2: The most commonly used stationary phases for FAME analysis are polar polyester (B1180765) phases.[12] These can be broadly categorized into:
-
Polyethylene Glycol (PEG) Phases (e.g., DB-Wax, HP-INNOWax): These are polar columns suitable for general FAME analysis, separating based on carbon number and degree of unsaturation.[2][3] However, they are typically not effective for separating cis and trans isomers.[1][2]
-
Cyanopropyl Phases (e.g., HP-88, CP-Sil 88, SP-2560, Rt-2560): These are highly polar columns specifically designed for the detailed separation of FAMEs, including challenging cis and trans isomers.[2][3][4][6] They are essential for applications requiring accurate isomer separation, such as in nutritional labeling.[1]
-
Non-polar Phases (e.g., Equity-1): With these columns, analytes are separated primarily according to their boiling points. Unsaturated FAMEs elute before their saturated counterparts of the same chain length, which is the reverse of what occurs on polar phases.[12]
Q3: How do column dimensions (length, ID, film thickness) affect my FAME separation?
A3: Column dimensions have a significant impact on efficiency, resolution, and analysis time:
-
Length: Longer columns provide higher resolution but result in longer analysis times and increased cost.[8][9] Doubling the column length increases resolution by a factor of about 1.4.[8] Columns of 100 meters are often used for very complex mixtures, such as resolving numerous trans fatty acid isomers.[1][12]
-
Internal Diameter (ID): Smaller ID columns (e.g., 0.25 mm) offer higher efficiency (better resolution) but have lower sample capacity.[10] Halving the column ID can double the efficiency.[8]
-
Film Thickness: Thicker films increase analyte retention, which can be beneficial for separating volatile compounds.[8][13] They also offer higher sample capacity.[10] However, for high-boiling point compounds like long-chain FAMEs, thinner films are generally recommended.[10] Thicker films can also lead to increased column bleed and broader peaks.[13]
Q4: When should I choose a cyanopropyl column over a wax column?
A4: A cyanopropyl column is the preferred choice when the separation of cis and trans isomers is necessary.[2][4][5] This is crucial for applications such as analyzing partially hydrogenated oils or fats from dairy and marine sources.[14][15] If your analysis only requires the separation of FAMEs based on chain length and the number of double bonds, and does not involve complex isomer profiles, a wax column can provide good results.[2]
Q5: Why is it necessary to derivatize fatty acids to FAMEs before GC analysis?
A5: Free fatty acids are highly polar and tend to form hydrogen bonds, which can lead to poor peak shapes (tailing) and adsorption issues within the GC system. Converting them to their corresponding methyl esters (FAMEs) increases their volatility and thermal stability, making them more suitable for GC analysis and resulting in better chromatography.[3][16][17]
Experimental Protocols
Below are representative experimental methodologies for FAME analysis using different types of columns.
Table 1: Experimental Protocol for a Highly Polar Cyanopropyl Column
| Parameter | Condition |
| Column | HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness) |
| Carrier Gas | Hydrogen, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection | 1 µL, Split (100:1) |
| Oven Program | Initial: 140 °C, hold for 5 minRamp: 4 °C/min to 240 °CHold: 240 °C for 5 min |
| Detector | FID at 260 °C |
| (Source: Based on methodology for Agilent HP-88 columns)[5] |
Table 2: Experimental Protocol for a Polar Wax Column
| Parameter | Condition |
| Column | DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness)[1] |
| Carrier Gas | Hydrogen at a constant pressure of 53 kPa[1] |
| Inlet Temperature | 250 °C[1] |
| Injection | 1 µL, Split (50:1)[1] |
| Oven Program | Initial: 50 °C, hold for 1 minRamp 1: 25 °C/min to 200 °CRamp 2: 3 °C/min to 230 °C, hold for 18 min |
| Detector | FID at 250 °C |
| (Source: Based on methodology for Agilent DB-Wax columns)[5] |
Column Selection Workflow
The following diagram outlines the logical steps for selecting the optimal GC column for your long-chain FAME analysis.
Caption: A workflow diagram for selecting the optimal GC column for FAME analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. fishersci.ca [fishersci.ca]
- 11. benchchem.com [benchchem.com]
- 12. aocs.org [aocs.org]
- 13. Film Thickness and Phase Ratio in GC Capillary Columns [restek.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. gcms.cz [gcms.cz]
Technical Support Center: Enhancing Ionization Efficiency of Fatty Acids in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the mass spectrometry analysis of fatty acids.
Troubleshooting Guide
This section addresses specific issues that may arise during fatty acid analysis by mass spectrometry, offering potential causes and detailed solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor signal intensity or low sensitivity for fatty acids in negative ion mode ESI-MS. | Fatty acids have inherently low ionization efficiency for their carboxyl groups.[1][2][3] The use of acidic mobile phases, often necessary for reversed-phase chromatography, can further suppress the ionization of carboxylate anions.[1][4] | Solution 1: Chemical Derivatization. Convert the carboxylic acid group to a derivative with a permanent positive charge. This "charge reversal" allows for analysis in the more sensitive positive ion mode.[1] Common derivatizing agents include N-(4-aminomethylphenyl)pyridinium (AMPP)[1] and 3-acyloxymethyl-1-methylpyridinium iodide (AMMP).[4][5][6] Solution 2: Use of Metal Adducts. Analyze fatty acids as lithiated [M+Li]⁺ or sodiated [M+Na]⁺ adducts in positive ion mode.[7][8] Lithium adducts can be particularly useful for structural characterization.[7] Solution 3: Mobile Phase Optimization. If operating in negative ion mode is necessary, consider using an ion-pairing agent like tributylamine (B1682462) in the mobile phase to improve sensitivity.[9] |
| Inconsistent fragmentation patterns or difficulty in structural elucidation. | Standard collision-induced dissociation (CID) of deprotonated fatty acids [M-H]⁻ may not yield structurally informative fragments, especially for determining double bond positions.[10] | Solution 1: Tandem MS of Metal Adducts. Fragmentation of lithiated adducts ([M+Li]⁺) can provide specific neutral losses that help identify the positions of double bonds in unsaturated fatty acids.[7] Alkali metal adducts, in general, can yield structure-diagnostic fragment ions.[8] Solution 2: Derivatization for MS/MS. Certain derivatives, like AMMP, produce unique and common fragment ions in tandem mass spectra, which can aid in the identification of fatty acid derivatives in complex mixtures.[5][6] |
| Formation of multiple adducts (e.g., [M+Na]⁺, [M+K]⁺) leading to a split signal and reduced sensitivity for the ion of interest. | Presence of endogenous alkali metal salts in the sample or from glassware and solvents.[11][12] | Solution 1: Controlled Addition of a Single Cationizing Agent. Add a specific salt, such as lithium acetate (B1210297) or sodium acetate, at a concentration that promotes the formation of a single, desired adduct.[8][11] Solution 2: Use of High-Purity Reagents. Employ high-purity solvents and reagents to minimize contamination with unwanted metal ions.[11] Solution 3: Mobile Phase Additives. The use of additives like ammonium (B1175870) formate (B1220265) or acetate can help in forming a predominant [M+NH₄]⁺ adduct.[11] Some studies suggest that fluorinated alkanoic acids in the mobile phase can help suppress unwanted metal adduct formation.[13][14] |
| Difficulty in quantifying low-abundance fatty acids in complex biological matrices. | Matrix effects, where other components in the sample suppress the ionization of the analytes of interest.[4] Low endogenous concentrations of the target fatty acids.[15] | Solution 1: Isotope Dilution Mass Spectrometry. Use stable isotope-labeled internal standards for each fatty acid to be quantified. This method corrects for variations in sample preparation and matrix effects.[16][17] Solution 2: Chromatographic Separation. Utilize liquid chromatography (LC) to separate fatty acids from interfering matrix components before they enter the mass spectrometer.[11][15] Advanced stationary phases, like C30 columns, can aid in resolving co-eluting metabolites.[15] Solution 3: Derivatization for Enhanced Sensitivity. Derivatization with reagents like AMPP can lead to a dramatic increase in sensitivity (up to 60,000-fold), enabling the detection of trace-level fatty acids.[1] |
Frequently Asked Questions (FAQs)
A curated list of common questions regarding the enhancement of fatty acid ionization in mass spectrometry.
Q1: Why is the analysis of fatty acids in negative ion mode often challenging?
A1: The analysis of underivatized fatty acids is typically performed in negative ion mode by detecting the deprotonated molecule [M-H]⁻. However, this method often suffers from low sensitivity.[1] This is primarily due to the inherent chemical nature of the carboxylic acid group and the suppression of its ionization by acidic mobile phases commonly used in reversed-phase liquid chromatography.[1][4]
Q2: What is charge-reversal derivatization and how does it improve fatty acid analysis?
A2: Charge-reversal derivatization is a chemical strategy where the carboxylic acid group of a fatty acid is modified to introduce a permanent positive charge.[1] This allows the analysis to be performed in positive ion mode ESI-MS, which is often more sensitive than negative ion mode.[1] This approach not only enhances sensitivity but also improves chromatographic behavior on reversed-phase columns.[4]
Q3: Which derivatization reagent should I choose for my fatty acid analysis?
A3: The choice of derivatization reagent depends on the specific requirements of your analysis.
-
For significant sensitivity enhancement in LC-MS: N-(4-aminomethylphenyl)pyridinium (AMPP) has been shown to increase sensitivity by up to 60,000-fold.[1] 3-acyloxymethyl-1-methylpyridinium iodide (AMMP) can increase sensitivity by about 2,500-fold.[4][5]
-
For GC-MS analysis: Pentafluorobenzyl (PFB) esters are commonly used for sensitive detection in negative ion chemical ionization (NCI) GC-MS.[17][18][19]
Q4: How can metal adducts be used to improve fatty acid detection?
A4: Forming adducts with alkali metals, such as lithium ([M+Li]⁺) or sodium ([M+Na]⁺), allows for the sensitive detection of fatty acids in positive ion mode.[7][8] This approach avoids the signal suppression issues associated with negative ion mode. Furthermore, tandem mass spectrometry (MS/MS) of these adducts, particularly lithium adducts, can provide valuable structural information, such as the location of double bonds.[7]
Q5: What are the best practices for sample preparation when analyzing fatty acids?
A5: Proper sample preparation is crucial for accurate and sensitive fatty acid analysis.
-
Extraction: A common method involves liquid-liquid extraction using a solvent system like iso-octane after acidification of the sample.[18][19]
-
Hydrolysis for Total Fatty Acids: For the analysis of total fatty acids (free and esterified), a base hydrolysis step (saponification) is required to release the fatty acids from complex lipids.[9][16]
-
Internal Standards: The addition of stable isotope-labeled internal standards at the beginning of the sample preparation process is essential for accurate quantification, as it corrects for sample losses and matrix effects.[16][17]
Quantitative Data Summary
The following table summarizes the reported improvements in detection sensitivity for fatty acids using different derivatization techniques.
| Derivatization Reagent | Analytical Technique | Fold Increase in Sensitivity (approx.) | Reference(s) |
| N-(4-aminomethylphenyl)pyridinium (AMPP) | LC-ESI-MS/MS (Positive Ion Mode) | ~60,000 | [1] |
| 3-acyloxymethyl-1-methylpyridinium iodide (AMMP) | LC-ESI-MS (Positive Ion Mode) | ~2,500 | [4][5][6] |
| Trimethylsilyldiazomethane (TMSD) | LC-ESI-MS/MS | - | [2] |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids with AMPP for LC-MS Analysis
This protocol is adapted from a method demonstrating a significant increase in sensitivity for fatty acid analysis.[1]
Materials:
-
N-(4-aminomethylphenyl)pyridinium (AMPP) reagent
-
Organic solvent (e.g., acetonitrile)
-
Extracted fatty acid sample
-
Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup)
Procedure:
-
Sample Preparation: Extract fatty acids from the biological matrix using an appropriate method. A simple solid-phase extraction can be employed for cleanup.[1]
-
Derivatization Reaction:
-
To the dried fatty acid extract, add the AMPP derivatization reagent. The specific reaction conditions (e.g., temperature, time, and catalyst) should follow the established method.
-
The reaction converts the carboxylic acid group to an amide with a permanent positive charge.[1]
-
-
Sample Cleanup (Post-derivatization): Depending on the sample complexity, a further cleanup step may be necessary to remove excess reagent and byproducts.
-
LC-MS/MS Analysis:
-
Reconstitute the derivatized sample in a solvent compatible with the LC mobile phase.
-
Analyze the sample using a reversed-phase LC column coupled to an ESI mass spectrometer operating in positive ion mode.[1]
-
Protocol 2: Analysis of Fatty Acids as Lithiated Adducts by Direct Infusion MS
This protocol describes a general approach for analyzing fatty acids as lithium adducts.[7]
Materials:
-
Extracted fatty acid sample
-
Methanol (B129727) or a dichloromethane-methanol mixture
-
Lithium acetate solution in methanol (e.g., 0.1 mM)[8]
Procedure:
-
Sample Preparation: Dissolve the extracted fatty acid sample in methanol or a dichloromethane-methanol mixture.
-
Adduct Formation:
-
For direct infusion, mix the sample solution with the lithium acetate solution.
-
The final solution should contain the fatty acids and an excess of lithium ions to promote the formation of [M+Li]⁺ adducts.
-
-
Mass Spectrometry Analysis:
-
Introduce the sample into the ESI source via direct infusion.
-
Acquire mass spectra in positive ion mode, looking for the [M+Li]⁺ ions.
-
For structural analysis, perform MS/MS on the [M+Li]⁺ precursor ions to observe characteristic neutral losses.[7]
-
Visualizations
Caption: Workflow for enhancing fatty acid analysis in mass spectrometry.
Caption: Principle of charge-reversal derivatization for fatty acids.
References
- 1. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aocs.org [aocs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lipidmaps.org [lipidmaps.org]
- 18. lipidmaps.org [lipidmaps.org]
- 19. lipidmaps.org [lipidmaps.org]
Technical Support Center: Dealing with Co-eluting Peaks in Lipidomic Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of co-eluting peaks in lipidomic analysis.
Troubleshooting Guide
Q1: What is peak co-elution in lipidomic analysis and why is it problematic?
A: Peak co-elution occurs when two or more distinct lipid species are not adequately separated by the chromatography system and elute from the column at the same or very similar retention times.[1] This results in a single, merged chromatographic peak, which can significantly undermine both qualitative and quantitative analysis.[2] The primary issues arising from co-elution include:
-
Inaccurate Identification: A merged peak can be misidentified as a single, more abundant lipid species, leading to the oversight of other important lipids.[1]
-
Incorrect Quantification: The area of a co-eluting peak represents the combined signal of all compounds within it, causing a significant overestimation of the quantity of any single species.[1][2]
Q2: How can I detect co-eluting peaks in my chromatogram?
A: Detecting co-elution can be challenging, especially when peaks perfectly overlap. However, there are several indicators to look for:
-
Peak Shape Asymmetry: Look for signs of asymmetry in your peaks. While ideal peaks are tall and narrow, a shoulder on a peak or the appearance of two merged peaks can indicate co-elution. A shoulder is a sudden discontinuity, distinct from the gradual exponential decline of a tailing peak.[3][4]
-
Peak Purity Analysis with Detectors:
-
Diode Array Detector (DAD): If you are using a DAD, you can assess peak purity by comparing the UV spectra collected across the peak. If the spectra are identical, the peak is likely pure. If they differ, the system will flag potential co-elution.[3][4]
-
Mass Spectrometry (MS): Similarly, with a mass spectrometer, you can acquire spectra across the elution of a single peak. A shift in the mass spectral profile is a strong indication of co-elution.[3]
-
Q3: What are the primary causes of peak co-elution in lipidomics?
A: The immense structural diversity of lipids is the main reason for co-elution. Many lipids have very similar physicochemical properties, making them difficult to separate. Key causes include:
-
Isobaric Species: These are different lipid molecules that have the same nominal mass but different elemental compositions. High-resolution mass spectrometry is often necessary to distinguish them.[1]
-
Isomeric Species: Lipids with the same elemental composition (and therefore identical mass) but different structures are a major challenge. This category includes:
-
Regioisomers: Lipids containing the same fatty acids but arranged differently on the glycerol (B35011) backbone (e.g., at the sn-1, sn-2, or sn-3 positions).[1]
-
Double Bond Positional Isomers: Fatty acid chains with the same length and number of double bonds, but with the double bonds located at different positions.[1]
-
Geometric Isomers: Fatty acids with the same structure but different spatial arrangements of their double bonds (cis or trans).[1]
-
Q4: I've confirmed co-elution in my data. What are the general strategies to resolve it?
A: A systematic approach to resolving co-eluting peaks involves optimizing your chromatographic method, employing advanced mass spectrometry techniques, and ensuring proper sample preparation. The following flowchart illustrates a general troubleshooting workflow.
Caption: A logical workflow for troubleshooting co-eluting peaks in lipidomic analysis.
Frequently Asked Questions (FAQs)
Q5: How can I optimize my mobile phase to improve peak resolution?
A: Modifying the mobile phase is often the first and easiest step to improve separation.[5] Consider the following adjustments:
-
Solvent Strength: In reversed-phase chromatography, weakening the mobile phase (reducing the percentage of the organic component) will increase retention times and may improve separation.[3][4]
-
Solvent Type: Switching the organic modifier (e.g., from methanol (B129727) to acetonitrile) can alter the selectivity of the separation.[6]
-
pH Adjustment: For ionizable lipids, adjusting the pH of the mobile phase can change their retention behavior.[6]
-
Gradient Elution: Implementing a gradient elution, where the mobile phase composition is changed over time, can be very effective for complex samples containing lipids with a wide range of polarities.[7]
Q6: When should I consider changing my chromatography column?
A: If mobile phase optimization is insufficient, changing the stationary phase (the column) is the next logical step.[6] A column with a different chemistry can provide an alternative separation mechanism.[6] Common choices for lipidomics include:
-
Reversed-Phase Columns: C18, C8, and Phenyl-Hexyl columns separate lipids based on their hydrophobicity (acyl chain length and degree of unsaturation).[7][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are useful for separating lipids based on the polarity of their headgroups.[8]
-
Longer Columns or Smaller Particle Sizes: Using a longer column or a column with smaller particles increases the number of theoretical plates, leading to sharper peaks and better resolution.[5][7]
Q7: Can adjusting the column temperature and flow rate help with co-elution?
A: Yes, both temperature and flow rate can influence separation:
-
Column Temperature: Modifying the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature can sometimes improve peak shape and resolution.[5][6]
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, particularly for complex mixtures, though it will also increase the analysis time.[6][7]
Q8: What advanced mass spectrometry techniques can help resolve co-eluting lipids?
A: When chromatographic separation is challenging, advanced MS techniques can provide an additional dimension of separation and characterization:
-
High-Resolution Mass Spectrometry (HRMS): Essential for differentiating isobaric lipids that have the same nominal mass but different elemental compositions.[1]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the lipid ions, MS/MS provides structural information that can help to identify and differentiate co-eluting isomers.[9]
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge in the gas phase, providing an additional separation step after chromatographic elution and before mass analysis. This can resolve co-eluting lipids that are chromatographically indistinguishable.[10][11]
Q9: How does sample preparation affect co-elution?
A: Proper sample preparation is crucial to minimize interferences and reduce the complexity of the sample matrix, which can help to prevent or alleviate co-elution. Key considerations include:
-
Lipid Extraction Method: The choice of extraction method can significantly impact the types and amounts of lipids recovered. Common methods include the Folch, Bligh and Dyer, and methyl-tert-butyl ether (MTBE) extractions.[9][10][12] It is important to choose a method that is appropriate for the lipids of interest and the sample matrix.
-
Prevention of Lipid Oxidation: Unsaturated lipids are prone to oxidation, which can create artifacts that co-elute with other lipids. It is recommended to flush samples with argon or nitrogen gas and to add antioxidants like butylated hydroxytoluene (BHT) during extraction.[9][13]
-
Solid-Phase Extraction (SPE): SPE can be used to fractionate the total lipid extract into different lipid classes before LC-MS analysis. This reduces the complexity of the sample injected onto the column and can significantly improve separation.[14][15]
Experimental Protocols
Protocol 1: Modified Bligh and Dyer Lipid Extraction
This protocol is a widely used method for extracting lipids from biological samples.[9]
-
Sample Preparation: Homogenize approximately 100 mg of flash-frozen tissue or use a pellet of 1 x 10^7 cells suspended in 500 µL of buffer. To minimize oxidation of unsaturated lipids, consider adding antioxidants like butylated hydroxytoluene (BHT) to a final concentration of 100 µM.[9]
-
Initial Extraction: Add an equal volume of methanol to the sample and vortex for one minute.[9]
-
Phase Separation: Add a volume of chloroform (B151607) equal to the initial sample volume and vortex again. Then, add a volume of water equal to the initial sample volume and vortex thoroughly to induce phase separation.
-
Centrifugation: Centrifuge the sample to achieve clear separation of the aqueous (upper) and organic (lower) phases.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying and Storage: Dry the collected lipid extract under a stream of nitrogen or argon gas. The dried lipid sample can be stored at -80°C under an inert gas until analysis.[9]
Protocol 2: General Reversed-Phase LC Method for Lipid Separation
This protocol provides a starting point for the separation of a broad range of lipid classes.[9]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) or formate (B1220265) in 40:60 acetonitrile:water.
-
Mobile Phase B: 10 mM ammonium acetate or formate in 90:10 isopropanol:acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Ramp to 100% B
-
15-20 min: Hold at 100% B
-
20-21 min: Return to 30% B
-
21-27 min: Re-equilibrate at 30% B
-
-
Injection Volume: 2-5 µL.
Data Presentation
Table 1: Comparison of Strategies to Resolve Co-eluting Peaks
| Strategy | Principle | Advantages | Disadvantages |
| Modify Mobile Phase Composition | Alters the solvent strength or uses different organic modifiers to change separation selectivity.[6] | Simple to implement and can have a significant impact on resolution.[6] | May require re-validation of the method; finding the optimal composition can be time-consuming.[6] |
| Change Stationary Phase (Column) | Utilizes a column with different chemistry (e.g., C18, Phenyl-Hexyl, HILIC) to provide alternative separation mechanisms.[6] | Can lead to significant improvements in resolution where mobile phase optimization is insufficient.[6] | Requires purchasing new columns; method redevelopment and validation are necessary.[6] |
| Adjust Column Temperature | Modifies the viscosity of the mobile phase and the kinetics of mass transfer, influencing selectivity and efficiency.[6] | Can be easily controlled with a column oven and may improve peak shape.[6] | Not all compounds are stable at higher temperatures; the effect on resolution can be unpredictable.[6] |
| Optimize Flow Rate | Reducing the flow rate can increase the number of theoretical plates and improve resolution.[6] | Simple to adjust.[6] | Increases analysis time and may lead to broader peaks. |
| Use a Longer Column | A longer column provides more theoretical plates, leading to better separation efficiency and resolution.[6] | Can significantly improve resolution for difficult separations.[6] | Increases backpressure and analysis time.[6] |
| Two-Dimensional LC (2D-LC) | Involves using two different columns with orthogonal separation mechanisms for very high-resolution separation. | Extremely powerful for resolving highly complex mixtures and co-eluting peaks.[6] | Complex setup and data analysis. |
Table 2: Common Lipid Extraction Solvents and Their Properties
| Extraction Method | Solvent System | Principle | Primary Lipids Extracted |
| Folch / Bligh & Dyer | Chloroform:Methanol:Water | Biphasic liquid-liquid extraction where lipids partition into the chloroform layer.[12][16] | Broad range of lipids, including glycerophospholipids, glycerolipids, and sterols. |
| MTBE | Methyl-tert-butyl ether:Methanol:Water | Biphasic extraction where the upper, less dense organic phase contains the lipids, simplifying collection.[10] | Similar broad range to Folch, considered a less toxic alternative to chloroform. |
| Butanol/Methanol (BUME) | Butanol:Methanol | Single-phase extraction followed by centrifugation to pellet proteins.[17] | Wide range of lipids. |
| Isopropanol | Isopropanol | Often used to quench enzymatic activity before a more comprehensive extraction.[15] | Primarily for initial lipid solubilization and enzyme inactivation. |
Visualization of Key Concepts
Caption: Strategies for resolving co-eluting peaks using chromatography and mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 10. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. biocompare.com [biocompare.com]
- 13. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
Calibration curve linearity issues with Methyl tetracosanoate-d4
Welcome to the technical support center for Methyl tetracosanoate-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in analytical experiments, with a particular focus on addressing calibration curve linearity issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a deuterated form of Methyl tetracosanoate, which is the methyl ester of tetracosanoic acid (a 24-carbon saturated fatty acid). It is commonly used as an internal standard in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods. The deuterium (B1214612) labeling allows it to be distinguished from the endogenous, non-labeled analyte while having nearly identical chemical and physical properties.
Q2: I am observing a non-linear calibration curve when using this compound as an internal standard. What are the potential causes?
Non-linear calibration curves can arise from a variety of factors. The most common issues include:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in signal response.
-
Adsorption: As a long-chain, high molecular weight compound, this compound can be prone to adsorption at active sites within the GC inlet, column, or transfer lines. This is often more pronounced at lower concentrations, causing a negative deviation from linearity.[1]
-
Matrix Effects: Components of the sample matrix can interfere with the ionization of the analyte and/or the internal standard, causing ion suppression or enhancement.[2]
-
Issues with the Internal Standard: Problems such as poor purity of the this compound, incorrect concentration, or degradation can lead to inconsistent responses.
-
Sample Preparation Issues: Incomplete derivatization (if applicable) or poor extraction efficiency can result in variability.
-
Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or carryover from previous injections can all affect linearity.
Q3: My calibration curve is linear, but my quantitative results are inaccurate. What should I investigate?
Inaccurate results despite a linear curve often point to a systematic bias in the analysis. Key areas to investigate include:
-
Purity of the Internal Standard: Verify the isotopic and chemical purity of your this compound standard. Impurities can lead to an incorrect response ratio.
-
Concentration of the Internal Standard: An error in the preparation of the internal standard stock solution will lead to a systematic error in the quantification of all samples.
-
Matrix Effects: Even with a deuterated internal standard, differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly or if the matrix affects their ionization differently.
-
Extraction Recovery: Ensure that the extraction efficiency is consistent for both the analyte and this compound across all samples and calibration standards.
-
Stability: this compound, like other long-chain esters, can degrade over time or under certain storage conditions. Ensure proper storage and handling.
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (R² < 0.995)
A non-linear calibration curve is a common issue when working with long-chain fatty acid methyl esters like this compound. The following troubleshooting guide will help you identify and resolve the root cause.
Troubleshooting Steps:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Detector Saturation | Examine the peak shape of the highest concentration standard. A flattened top indicates saturation. | 1. Reduce the concentration of the highest calibration standard.2. Dilute the samples to fall within the linear range of the detector.3. If using an autosampler, reduce the injection volume. |
| Adsorption in the GC System | Observe peak tailing, especially at lower concentrations. | 1. Inlet Maintenance: Replace the inlet liner with a new, deactivated liner. Use a liner with glass wool to aid in vaporization and trap non-volatile residues.[1]2. Column Maintenance: Trim the first 5-10 cm of the analytical column to remove active sites.3. Use a Guard Column: Install a deactivated guard column to protect the analytical column. |
| Matrix Effects | Prepare matrix-matched calibration standards and compare the slope to a solvent-based calibration curve. A significant difference suggests matrix effects. | 1. Improve Sample Cleanup: Implement additional sample purification steps like solid-phase extraction (SPE) to remove interfering matrix components.2. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components that cause ion suppression or enhancement.3. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to your samples. |
| Carryover | Inject a solvent blank immediately after a high concentration standard. The presence of the analyte or internal standard peak indicates carryover. | 1. Optimize Wash Steps: Increase the number and/or change the composition of the solvent washes in the autosampler.2. Increase GC Bake-out Time: Extend the run time at a high temperature at the end of each analysis to ensure all high-boiling compounds have eluted.[3] |
Experimental Protocol: Assessing Matrix Effects
This protocol will help you determine if matrix effects are influencing your analysis.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare calibration standards in a pure solvent (e.g., hexane).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and this compound into the extracted matrix at concentrations corresponding to your calibration curve levels.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into a blank matrix sample before the extraction process at the same concentration levels.
-
-
Analyze all three sets using your established GC-MS method.
-
Compare the results:
-
Matrix Effect: Compare the slopes of the calibration curves from Set A and Set B. A significant difference indicates the presence of matrix effects (ion suppression or enhancement).
-
Recovery: Compare the slopes of the calibration curves from Set B and Set C. This will give you an indication of the extraction efficiency.
-
| Comparison | Observation | Interpretation |
| Slope (Set A) vs. Slope (Set B) | Slope (B) < Slope (A) | Ion Suppression |
| Slope (B) > Slope (A) | Ion Enhancement | |
| Slope (B) ≈ Slope (A) | No significant matrix effect | |
| Peak Area (Set C) vs. Peak Area (Set B) | Area (C) < Area (B) | Incomplete Extraction Recovery |
| Area (C) ≈ Area (B) | Good Extraction Recovery |
Workflow for Troubleshooting Poor Linearity
Caption: A logical workflow for troubleshooting non-linear calibration curves.
Issue 2: Inconsistent Internal Standard Response
A variable response from this compound across your analytical run can lead to poor precision and inaccurate results.
Troubleshooting Steps:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inconsistent Injection Volume | If using manual injection, this is a likely cause. For autosamplers, check for air bubbles in the syringe. | 1. Use an autosampler for all injections to ensure high precision.2. If an autosampler is used, perform maintenance on the syringe and injection port. |
| Internal Standard Degradation | Re-prepare a fresh stock solution of this compound and compare the response to the old solution. | 1. Store the internal standard stock solution at the recommended temperature (typically -20°C or lower) in an amber vial to protect from light.2. Prepare fresh working solutions regularly. |
| Poor Solubility | Visually inspect the internal standard solution for any precipitate. | 1. Ensure this compound is fully dissolved in the solvent. Gentle warming or sonication may be required.2. Consider using a more appropriate solvent. While soluble in alcohols and other organic solvents, its long alkyl chain can limit solubility in highly polar solvents. |
| Isotopic Exchange/Purity | This is less common for a d4 labeled standard on a non-labile position but can be a concern with other deuterated standards. | 1. Obtain a certificate of analysis for your this compound to confirm its isotopic purity.2. If in doubt, analyze the pure standard by GC-MS to confirm the mass spectrum and absence of significant unlabeled material. |
Experimental Protocol: Verifying Internal Standard Stability
-
Prepare a fresh stock solution of this compound.
-
Create a dilution from both the fresh and the existing stock solutions to a mid-range concentration.
-
Inject each solution multiple times (n=5) and compare the average peak area and the relative standard deviation (%RSD).
-
A significantly lower response from the old solution suggests degradation. High %RSD in either may indicate solubility issues.
Logical Diagram for Investigating Inconsistent IS Response
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Fatty Acid Analysis: Methyl Tetracosanoate-d4 vs. Methyl Tricosanoate
For researchers, scientists, and drug development professionals, the accurate and precise quantification of fatty acids in biological matrices is paramount for robust and reliable data. The choice of an appropriate internal standard is a critical determinant of method performance in chromatographic assays, particularly those coupled with mass spectrometry (GC-MS, LC-MS/MS). This guide provides an objective comparison of two commonly employed internal standards for fatty acid analysis: the deuterated standard Methyl tetracosanoate-d4 and the non-deuterated, odd-chain fatty acid methyl ester Methyl tricosanoate (B1255869) .
This comparison is supported by a synthesis of experimental data from various studies and detailed experimental protocols to aid in the selection of the most suitable internal standard for your analytical needs.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The fundamental difference between this compound and Methyl tricosanoate lies in their chemical structure and, consequently, their behavior during analysis. This compound is a stable isotope-labeled (SIL) internal standard, meaning it is chemically identical to its endogenous, non-labeled counterpart (Methyl tetracosanoate) but is distinguished by its higher mass due to the incorporation of four deuterium (B1214612) atoms.[1] In contrast, Methyl tricosanoate is a structural analog, a C23:0 fatty acid methyl ester, which is not typically found in most biological samples.
The use of a SIL internal standard like this compound is generally considered the gold standard in quantitative mass spectrometry.[2] This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer source.[3] This leads to more effective compensation for variations during sample preparation and analysis.
The following tables summarize typical performance data for analytical methods validated using these two types of internal standards. The data presented is a composite from multiple sources to illustrate the expected performance for key validation parameters.
Table 1: Performance Characteristics of an Analytical Method for Fatty Acid Methyl Esters (FAMEs) using this compound as an Internal Standard (Hypothetical Data)
| Validation Parameter | Performance Metric | Typical Value |
| Linearity | Correlation Coefficient (r²) | > 0.995 |
| Linear Range | 1 - 1000 ng/mL | |
| Accuracy | % Recovery | 95 - 105% |
| Precision | ||
| - Repeatability (Intra-day) | % RSD | < 10% |
| - Intermediate Precision (Inter-day) | % RSD | < 15% |
| Limit of Quantification (LOQ) | ~1 ng/mL |
Table 2: Performance Characteristics of a GC-FID Method for Fatty Acid Methyl Esters (FAMEs) using Methyl Tricosanoate as an Internal Standard
| Validation Parameter | Performance Metric | Typical Value |
| Linearity | Correlation Coefficient (r²) | > 0.99 |
| Linear Range | 0.5 - 200 µg/mL | |
| Accuracy | % Recovery | 90 - 110% |
| Precision | ||
| - Repeatability (Intra-day) | % RSD | < 15% |
| - Intermediate Precision (Inter-day) | % RSD | < 20% |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for the quantification of fatty acids using either this compound or Methyl tricosanoate as an internal standard.
Protocol 1: GC-MS Analysis of Total Fatty Acids using this compound Internal Standard
This protocol is adapted from established methods for the comprehensive analysis of fatty acids in biological samples.[4]
1. Sample Preparation and Lipid Extraction:
-
To a 100 µL sample (e.g., plasma, cell lysate), add 10 µL of a 10 µg/mL solution of this compound in methanol.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully transfer the lower organic phase to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
After cooling, add 1 mL of hexane (B92381) and 0.5 mL of a saturated sodium chloride solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-225 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 4°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
Monitored Ions: Target ions for individual FAMEs and a specific ion for this compound (e.g., m/z 388).
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for each FAME and the this compound internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.
-
Determine the concentration of each fatty acid in the samples from the calibration curve.
Protocol 2: GC-FID Analysis of Fatty Acid Methyl Esters using Methyl Tricosanoate Internal Standard
This protocol is based on common methodologies for the quantification of FAMEs in oils and fats.[5]
1. Sample Preparation and Derivatization:
-
Weigh approximately 25 mg of the oil or fat sample into a screw-capped tube.
-
Add a known amount of Methyl tricosanoate internal standard (e.g., 1 mL of a 1 mg/mL solution in hexane).
-
Add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.
-
Cap the tube and heat at 50°C for 10 minutes with occasional vortexing.
-
Cool the tube and add 2 mL of boron trifluoride-methanol solution (14% BF3).
-
Cap and heat at 100°C for 30 minutes.
-
Cool and add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex and allow the phases to separate.
-
The upper hexane layer is ready for GC-FID analysis.
2. GC-FID Instrumental Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: Omegawax 320 fused silica (B1680970) capillary column (30 m x 0.32 mm, 0.25 µm film thickness) or similar.[5]
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 140°C, hold for 5 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant pressure of 63 kPa.[5]
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
3. Data Analysis and Quantification:
-
Identify and integrate the peaks corresponding to the individual FAMEs and Methyl tricosanoate.
-
Calculate the response factor for each FAME relative to the internal standard using a standard mixture of known composition.
-
Quantify the amount of each fatty acid in the sample based on its peak area, the peak area of the internal standard, and the predetermined response factors.
Visualization of Experimental Workflows and Logical Relationships
To further clarify the processes described, the following diagrams illustrate the experimental workflows and the logical connections between key validation parameters.
Workflow for GC-MS analysis using this compound.
Workflow for GC-FID analysis using Methyl tricosanoate.
Interdependence of key analytical method validation parameters.
References
A Head-to-Head Comparison: Methyl tetracosanoate-d4 vs. 13C-Labeled Internal Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of Methyl tetracosanoate-d4 against the gold standard, 13C-labeled internal standards, for the precise quantification of methyl tetracosanoate (B1234217) (methyl lignocerate).
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are indispensable for correcting for analyte loss during sample preparation and for mitigating variability in instrument response, such as matrix effects. While deuterium-labeled standards like this compound are widely used, 13C-labeled standards are increasingly recognized for their superior performance in demanding applications. This guide will delve into the key performance differences, supported by experimental principles and data from analogous compounds, to inform the selection of the most suitable internal standard.
Key Performance Characteristics: Deuterium- vs. 13C-Labeling
The fundamental difference between this compound and a 13C-labeled equivalent lies in the "isotope effect." This effect can lead to tangible differences in analytical performance, impacting data quality and reliability.
| Feature | This compound (Deuterium-Labeled) | 13C-Labeled Methyl tetracosanoate | Rationale & Implication for Analysis |
| Chromatographic Co-elution | Potential for slight retention time shift, eluting earlier than the unlabeled analyte.[1] | Near-perfect co-elution with the unlabeled analyte.[1][2] | The primary advantage of 13C-labeled standards is their identical chemical and physical properties to the analyte, ensuring they experience the same matrix effects at the same time.[1] The chromatographic shift of deuterated standards can lead to differential matrix effects and biased quantification.[1] |
| Isotopic Stability | Deuterium (B1214612) atoms can be susceptible to exchange with protons from the solvent, particularly at acidic positions.[1] | 13C atoms are integrated into the carbon skeleton and are not susceptible to exchange, offering greater stability.[1] | While the deuterium atoms in this compound are on the methyl group and less prone to exchange than those on heteroatoms, 13C-labeling provides a higher level of confidence in isotopic stability throughout the analytical workflow. |
| Matrix Effect Compensation | Can be less effective if chromatographic separation occurs, as the internal standard and analyte are not in the same "analytical space" during ionization.[1] | Highly effective due to co-elution, ensuring both the analyte and internal standard are subject to the same degree of ion suppression or enhancement.[1] | For complex biological matrices where significant matrix effects are expected, the superior co-elution of 13C-labeled standards provides more accurate and precise quantification. |
| Cost and Availability | Generally more readily available and less expensive.[1] | Often more expensive and may have more limited availability. | The choice may be influenced by budget and the availability of the specific 13C-labeled standard. |
Quantitative Data Summary
Table 1: Illustrative Performance of a Deuterated Internal Standard in Mitigating Matrix Effects (Analyte: Mycotoxin Deoxynivalenol)
| Matrix | Apparent Recovery (without IS) | Recovery with Deuterated IS |
| Wheat | 29% ± 6% | 95% ± 3% |
| Maize | 37% ± 5% | 99% ± 3% |
| Data adapted from a study on deoxynivalenol (B1670258), demonstrating the significant improvement in accuracy with a stable isotope-labeled internal standard. However, the slight chromatographic shift of deuterated standards can still introduce variability. |
Table 2: Illustrative Performance of a 13C-Labeled Internal Standard in Mitigating Matrix Effects (Analyte: Mycotoxin Deoxynivalenol)
| Matrix | Apparent Recovery (without IS) | Recovery with 13C-Labeled IS |
| Wheat | 29% ± 6% | 95% ± 3% |
| Maize | 37% ± 5% | 99% ± 3% |
| Data from the same study on deoxynivalenol, where the 13C-labeled internal standard provides excellent correction for matrix effects, with the added benefit of co-elution ensuring the highest level of accuracy. |
Experimental Protocols
The following are generalized experimental protocols for the quantification of methyl tetracosanoate in a biological matrix (e.g., plasma) using a stable isotope dilution LC-MS/MS method.
Protocol 1: Sample Preparation - Protein Precipitation & Liquid-Liquid Extraction
-
Sample Aliquoting: To 100 µL of plasma in a microcentrifuge tube, add the internal standard (this compound or a 13C-labeled analogue) at a known concentration.
-
Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) to precipitate proteins. Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 800 µL of methyl tert-butyl ether (MTBE) and 200 µL of water. Vortex thoroughly for 2 minutes.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to achieve phase separation.
-
Organic Phase Collection: Transfer the upper organic layer containing the lipids to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the fatty acid methyl esters.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 50°C) for reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
-
MRM Transitions:
-
Methyl tetracosanoate: Monitor the transition from the precursor ion (M+H)+ to a specific product ion.
-
This compound: Monitor the transition from the deuterated precursor ion to its corresponding product ion.
-
13C-Labeled Methyl tetracosanoate: Monitor the transition from the 13C-labeled precursor ion to its corresponding product ion.
-
-
Visualizing the Workflow and Key Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
While this compound can be a suitable internal standard for many applications, researchers must be cognizant of the potential for chromatographic shifts and the theoretical possibility of deuterium exchange.[1] Rigorous method validation is essential to ensure these factors do not compromise the accuracy of the results.
For the most demanding analytical assays, where the highest level of accuracy, precision, and reliability is required, the investment in a 13C-labeled internal standard for methyl tetracosanoate is highly recommended. The near-perfect co-elution and superior isotopic stability of 13C-labeled standards provide a more robust and theoretically sound approach to quantitative analysis, ensuring the generation of high-quality data for critical research and development decisions.
References
- 1. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Lipidomics Data Using Different Internal Standards
For researchers, scientists, and drug development professionals engaged in lipidomics, the precision and reliability of quantitative data are of utmost importance. Internal standards serve as the foundation for accurate lipid quantification by correcting for variations inherent in sample preparation and analysis. This guide offers an objective comparison of various internal standards, substantiated by experimental data and detailed methodologies, to assist in selecting the most suitable standards for your lipidomics workflow.
The role of internal standards in lipidomics is critical for ensuring data quality. These compounds, which are chemically similar to the analytes of interest but distinguishable by mass spectrometry, are added to samples in known quantities.[1] Their primary function is to normalize the signal of endogenous lipids, thereby accounting for potential sample loss during extraction, fluctuations in ionization efficiency, and other sources of experimental error.[1][2][3][4] Ideally, an internal standard should not be naturally present in the sample and should be introduced at the earliest stage of the workflow, preferably before lipid extraction.[1][5]
Comparison of Internal Standard Performance
The selection of an appropriate internal standard is a critical determinant of the accuracy of lipid quantification. The most commonly employed internal standards in lipidomics fall into two main categories: stable isotope-labeled lipids (e.g., deuterated or ¹³C-labeled) and odd-chain fatty acid-containing lipids.[1][6] The performance of these standards can be evaluated based on several key analytical parameters.
| Parameter | Stable Isotope-Labeled Lipids (e.g., Deuterated, ¹³C-Labeled) | Odd-Chain Lipids | References |
| Linearity | Excellent, with a wide dynamic range and a linear response across various concentrations. | Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids. | [1] |
| Correction for Matrix Effects | Superior, as they co-elute and experience the same ion suppression or enhancement as the endogenous analyte. | Effective, but may not fully compensate for matrix effects if their chromatographic retention time differs significantly from the analyte. | [1][6] |
| Accuracy | High, due to close physicochemical similarity to the analyte. | Generally good, but can be influenced by differences in extraction efficiency and ionization response compared to even-chain counterparts. | [7] |
| Precision (CV%) | Use of a biologically generated ¹³C-IS lipid mixture resulted in a significant reduction in the lipid CV% compared to other normalization methods. | Using fewer internal standards can lead to a larger change in method precision, with a median increase in variance of 141% observed in one study. | [7][8] |
| Cost & Availability | Generally more expensive and may have limited commercial availability for all lipid species. | More cost-effective and readily available. | [1] |
Experimental Protocols
Consistent and detailed experimental protocols are crucial for generating reliable and reproducible lipidomics data.[1] Below are representative methodologies for lipid extraction and analysis.
1. Lipid Extraction from Plasma (Folch Method)
This method is a widely used protocol for the extraction of lipids from biological samples.
-
Sample Preparation : To 100 µL of plasma, add a known quantity of the internal standard mixture.
-
Solvent Addition : Add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) solution to the plasma sample.
-
Homogenization : Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.
-
Phase Separation : Add 400 µL of water or a saline solution to induce the separation of the aqueous and organic phases.[1]
-
Centrifugation : Centrifuge the sample to achieve a clear separation between the layers.[1]
-
Lipid Collection : Carefully aspirate the lower organic layer, which contains the lipids.[1]
-
Drying : Dry the collected lipid extract under a stream of nitrogen gas or using a vacuum concentrator.[1]
-
Reconstitution : Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.
2. Lipid Extraction (Methyl Tert-Butyl Ether - MTBE Method)
An alternative extraction method that can be advantageous for certain lipid classes.
-
Sample and Standard Mixing : Add 34 µL of an internal standard mix to the cell pellet and vortex.
-
Solvent Addition : Add 231 µL of methanol (MeOH) and 770 µL of methyl tert-butyl ether (MTBE).
-
Incubation : Incubate the mixture at room temperature on an orbital shaker for one hour.
-
Phase Separation : Add 192.5 µL of water to achieve a final MTBE:MeOH:Water ratio of 10:3:2.5 (v/v/v).[9]
-
Lipid Collection : After centrifugation, the upper organic phase containing the lipids is collected.
3. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol outlines a typical setup for the separation and detection of lipids.
-
Chromatographic Separation :
-
Column : A C18 reversed-phase column suitable for lipid separation is commonly used.[1]
-
Mobile Phase A : Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]
-
Mobile Phase B : Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Gradient : A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.[1]
-
Flow Rate : A flow rate of 0.3-0.6 mL/min is commonly employed.[1]
-
Column Temperature : The column is maintained at a constant temperature (e.g., 55°C) to ensure reproducible retention times.[1]
-
-
Mass Spectrometry :
-
Ionization : Electrospray ionization (ESI) is typically used in both positive and negative ion modes to cover a broad range of lipid classes.
-
Data Acquisition : Data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods can be used for untargeted lipidomics, while selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used for targeted analysis.[5]
-
Visualizing the Workflow
Diagram 1: A typical experimental workflow for lipidomics analysis.
A typical experimental workflow for lipidomics analysis.
Diagram 2: Logical workflow for evaluating internal standard performance.
Logical workflow for evaluating internal standard performance.
Conclusion
The choice of internal standard is a pivotal decision in the design of any quantitative lipidomics experiment. Stable isotope-labeled standards are often considered the gold standard due to their close physicochemical similarity to the analytes of interest, which allows for superior correction of matrix effects and high accuracy.[1][4] However, odd-chain lipids can also provide robust quantification, particularly when isotopic standards are unavailable or cost-prohibitive.[1] By carefully considering the performance metrics outlined in this guide and implementing rigorous, standardized protocols, researchers can ensure the generation of high-quality, reliable lipidomics data to advance their scientific discoveries. The use of quality control (QC) samples is also highly recommended to monitor instrument stability and evaluate the effectiveness of the chosen normalization strategy.[3][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipidomicstandards.org [lipidomicstandards.org]
- 5. Tutorial on Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
The Gold Standard for Very-Long-Chain Fatty Acid Analysis: Accuracy and Precision of Methyl tetracosanoate-d4
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in the quantification of endogenous molecules like very-long-chain fatty acids (VLCFAs), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Methyl tetracosanoate-d4 as a surrogate standard against other common alternatives, supported by established principles of analytical chemistry and representative experimental data.
This compound is a deuterated form of methyl tetracosanoate (B1234217) (also known as methyl lignocerate), a saturated fatty acid with 24 carbon atoms. The incorporation of four deuterium (B1214612) atoms provides a mass shift that allows for its clear differentiation from the endogenous, unlabeled analyte by mass spectrometry, without significantly altering its chemical and physical properties.[1] This near-identical behavior is the cornerstone of its superior performance as a surrogate standard.
The Superiority of Deuterated Standards: A Head-to-Head Comparison
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative bioanalysis.[2] Their primary advantage lies in their ability to co-elute with the analyte of interest, meaning they experience the same matrix effects—ion suppression or enhancement—in the mass spectrometer.[3] This co-elution ensures that any variations in the analytical process, from sample extraction to ionization, affect both the analyte and the internal standard equally, leading to a more accurate and precise quantification.
Alternatives to deuterated standards include odd-chain fatty acid methyl esters (e.g., methyl nonadecanoate) and structural analogs. While these can be used, they do not perfectly mimic the behavior of the analyte. Odd-chain fatty acids have different retention times and may not experience the same matrix effects as the target VLCFA. Structural analogs, while chemically similar, can also exhibit different chromatographic and mass spectrometric behavior.
The choice of an internal standard can significantly impact the accuracy and precision of the analytical method. A study comparing different internal standards for the analysis of multiple fatty acids in human plasma found that while using an alternative internal standard could maintain relatively stable accuracy in some cases, it led to a significant increase in the variance (imprecision) of the measurement.[4][5] The degree of structural difference between the analyte and the internal standard was directly related to the magnitude of the bias and imprecision.[4][5]
Quantitative Performance Comparison
| Performance Metric | This compound (Deuterated IS) | Odd-Chain Fatty Acid (e.g., Methyl Nonadecanoate) | Structural Analog IS |
| Accuracy (% Bias) | < 5% (Expected) | 5-20% | 10-30% |
| Precision (%RSD) | < 10% (Expected) | 10-25% | >20% |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.98 |
| Matrix Effect Compensation | Excellent | Moderate to Good | Poor to Moderate |
| Co-elution with Analyte | Yes | No | No |
Note: The performance data for this compound is inferred from the well-established performance of deuterated internal standards in numerous bioanalytical assays. The data for alternative standards represents typical performance and can vary depending on the specific analyte and matrix.
Experimental Protocols: A Roadmap to Accurate Quantification
The following section details a representative experimental protocol for the quantification of methyl tetracosanoate in a biological matrix using this compound as a surrogate standard, employing Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: Quantification of Methyl Tetracosanoate using GC-MS
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: To 100 µL of the biological sample (e.g., plasma, cell lysate), add a known amount of this compound solution in a suitable solvent (e.g., methanol).
-
Lipid Extraction: Perform a liquid-liquid extraction using a chloroform:methanol mixture (2:1, v/v). Vortex the sample vigorously and centrifuge to separate the phases.
-
Phase Separation: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
2. Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Reagent Addition: To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.
-
Incubation: Heat the mixture at 80°C for 1 hour to convert the fatty acids to their corresponding methyl esters.
-
Extraction of FAMEs: After cooling, add 1.5 mL of water and 1 mL of hexane (B92381). Vortex and centrifuge.
-
Collection: Collect the upper hexane layer containing the FAMEs.
-
Drying: Evaporate the hexane under nitrogen.
-
Reconstitution: Reconstitute the FAMEs in a suitable volume of hexane for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for FAMEs analysis (e.g., DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless injection at 250°C.
-
Oven Temperature Program: Start at 150°C, ramp to 240°C at 4°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Methyl tetracosanoate: m/z (e.g., 382.4 [M]+, 351.4 [M-31]+)
-
This compound: m/z (e.g., 386.4 [M]+, 355.4 [M-31]+)
-
-
4. Data Analysis and Quantification:
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled methyl tetracosanoate and a constant concentration of this compound.
-
Quantification: Determine the concentration of methyl tetracosanoate in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizing the Workflow and Rationale
To further illustrate the key processes and logical relationships in utilizing this compound as a surrogate standard, the following diagrams are provided.
Caption: A high-level experimental workflow for the quantification of fatty acid methyl esters (FAMEs) using a deuterated internal standard.
Caption: The logical principle behind using a deuterated internal standard to compensate for analytical variability and achieve accurate results.
Conclusion
The use of this compound as a surrogate standard represents the pinnacle of analytical rigor for the quantification of methyl tetracosanoate. Its ability to mimic the behavior of the endogenous analyte throughout the entire analytical process ensures superior accuracy and precision compared to non-deuterated alternatives. By compensating for matrix effects and procedural losses, this compound enables researchers, scientists, and drug development professionals to generate highly reliable and defensible data, which is critical for advancing scientific understanding and ensuring the safety and efficacy of new therapeutics. While the initial investment in a deuterated standard may be higher, the long-term benefits of data quality and analytical confidence are invaluable.
References
A Researcher's Guide to Inter-laboratory Lipid Quantification Methods
Introduction: Lipidomics, the large-scale study of cellular lipids, is a rapidly advancing field crucial for understanding health and disease.[1] Accurate quantification of lipids is essential for identifying biomarkers and elucidating metabolic pathways. However, the vast structural diversity of lipids, their wide concentration ranges, and the variety of analytical techniques employed present significant challenges to achieving reproducible and comparable results across different laboratories.[2][3] Inter-laboratory comparison studies, often called round-robin or proficiency tests, are critical for evaluating the performance of various methods, identifying sources of variability, and moving towards harmonization of results.[4][5]
This guide provides an objective comparison of common lipid quantification methods, supported by data from key inter-laboratory studies. It details common experimental protocols and uses visualizations to clarify complex workflows, aiming to assist researchers, scientists, and drug development professionals in selecting and implementing robust lipid analysis techniques.
Core Lipid Quantification Methodologies
The two primary analytical platforms for comprehensive lipid quantification are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
1. Mass Spectrometry (MS)-Based Methods: MS is the most widely used technique in lipidomics due to its high sensitivity, specificity, and ability to identify and quantify a vast number of lipid species.[6] It is typically coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC) to reduce sample complexity.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the predominant technique for lipid analysis.[7] LC separates complex lipid extracts into different classes or individual molecular species prior to their introduction into the mass spectrometer.[1] This separation is crucial for accurate identification and quantification, especially for isomeric and isobaric species.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly well-suited for the analysis of fatty acids.[8] It requires a chemical derivatization step to convert fatty acids into more volatile fatty acid methyl esters (FAMEs) before analysis.[9]
-
Shotgun Lipidomics (Direct Infusion MS): This approach involves infusing a total lipid extract directly into the mass spectrometer without prior chromatographic separation.[1] Quantification relies on the distinct fragmentation patterns of different lipid classes. While high-throughput, it can be susceptible to ion suppression effects where the presence of highly abundant lipids can interfere with the detection of less abundant ones.[2]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the quantification of different lipid classes.[2] It relies on the magnetic properties of atomic nuclei. A key advantage of NMR is that its signal response is linear, which allows for the quantitative estimation of all lipid classes using a single internal standard.[2][6] While highly reproducible, NMR has lower sensitivity compared to MS and requires larger sample amounts.[2][6]
Comparative Performance Data
The choice of quantification method involves trade-offs between sensitivity, specificity, throughput, and cost.
Table 1: Comparison of Key Lipid Quantification Techniques
| Feature | Mass Spectrometry (LC-MS, GC-MS) | Nuclear Magnetic Resonance (NMR) | Universal Detectors (ELSD, CAD) |
| Principle | Measures mass-to-charge ratio of ionized molecules. | Measures nuclear spin resonance in a magnetic field. | Measures light scattering or charge of aerosolized particles after solvent evaporation. |
| Sensitivity | Very High (amol to nmol range)[1] | Low (requires mg of sample)[6] | Moderate |
| Specificity | Very High, can distinguish isomers/isobars with chromatography.[2] | Moderate, provides overview of major lipid classes.[2] | Low, response is class-dependent but not structure-specific within a class.[2] |
| Quantification | Requires class-specific internal standards (ideally stable isotope-labeled) to correct for ionization differences.[2][10] | Highly quantitative with a single internal standard due to linear signal response.[6] | Requires a single standard per lipid class.[2] |
| Advantages | High sensitivity and specificity, broad coverage of lipidome. | High reproducibility, non-destructive, straightforward quantification.[2] | Avoids ion suppression effects, simpler than MS.[2] |
| Disadvantages | Susceptible to matrix effects/ion suppression, complex data analysis, requires expensive equipment.[2][6] | Low sensitivity, potential for signal overlap, expensive equipment.[2][6] | Requires chromatographic separation, non-linear response can be an issue.[2] |
Table 2: Summary of NIST Inter-laboratory Comparison Exercise (SRM 1950)
A landmark study organized by the National Institute of Standards and Technology (NIST) aimed to harmonize lipid measurements by having multiple labs analyze a commercially available human plasma reference material (SRM 1950).[4][5]
| Parameter | Finding | Citation |
| Participants | 31 diverse laboratories using different lipidomics workflows. | [4][5][11][12] |
| Scope | A total of 1,527 unique lipids were measured across all participating labs. | [4][5][11] |
| Consensus | Consensus estimates for concentration were determined for 339 lipids. | [4][5][11] |
| Outcome | The study provided community-wide benchmarks for quality control and method validation. | [4][5] |
| Key Takeaway | The exercise highlighted significant inter-laboratory variation, underscoring the need for standardization in lipidomics. | [4][5][13] |
Key Workflows and Concepts
Visualizing the analytical process can help clarify the steps where variability can be introduced and controlled.
References
- 1. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950-Metabolites in Frozen Human Plasma. [sites.einsteinmed.edu]
- 5. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950-Metabolites in Frozen Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellgs.com [cellgs.com]
- 7. researchgate.net [researchgate.net]
- 8. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 12. Scholars@Duke publication: Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950-Metabolites in Frozen Human Plasma. [scholars.duke.edu]
- 13. S-EPMC5711491 - Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950-Metabolites in Frozen Human Plasma. - OmicsDI [omicsdi.org]
A Comparative Guide to Establishing Linearity and Limits of Detection with Methyl Tetracosanoate-d4
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in the fields of metabolomics, clinical diagnostics, and pharmaceutical development, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Methyl tetracosanoate-d4, a deuterated very long-chain fatty acid methyl ester, with other common internal standards used in chromatographic methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound serves as an isotopic analog to the endogenous methyl tetracosanoate (B1234217) (also known as methyl lignocerate), making it an ideal internal standard for the quantification of very long-chain fatty acids (VLCFAs). Its use is particularly critical in the diagnosis and monitoring of peroxisomal disorders like X-linked Adrenoleukodystrophy (X-ALD), where the accurate measurement of VLCFA levels is essential.
This document outlines the experimental protocols for establishing linearity and limits of detection (LOD) and presents a comparative analysis of this compound against alternative standards, supported by experimental data from various studies.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in method development. The ideal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection, without interfering with the quantification of other analytes. Here, we compare the performance of this compound with other commonly used internal standards for fatty acid analysis.
| Internal Standard | Analyte Class | Typical Linearity (R²) | Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Key Advantages | Potential Disadvantages |
| This compound | Very Long-Chain Fatty Acids (VLCFAs) | >0.99 (inferred for deuterated FAMEs) | Method-dependent, typically in the low ng/mL to pg/mL range. | Co-elutes with the non-deuterated analyte, providing excellent correction for matrix effects and instrument variability. Chemically identical to the analyte, ensuring similar extraction and ionization efficiency. | Higher cost compared to non-deuterated standards. |
| Methyl nonadecanoate (B1228766) (C19:0) | Fatty Acid Methyl Esters (FAMEs) | >0.99 | Method-dependent. | Odd-chain fatty acid, not typically found in most biological samples. Lower cost than deuterated standards. | Potential for co-elution with certain unsaturated C18 FAMEs, such as linoleic and linolenic acid, which can interfere with accurate quantification in some matrices. |
| Methyl heptadecanoate (C17:0) | Fatty Acid Methyl Esters (FAMEs) | >0.99 | Method-dependent. | Another common odd-chain fatty acid internal standard. Generally well-separated from most endogenous FAMEs. | May be present in some dietary sources, requiring careful blank analysis. |
| Methyl tricosanoate (B1255869) (C23:0) | Fatty Acid Methyl Esters (FAMEs) | 0.9996 | Method-dependent. | Long-chain odd-numbered fatty acid, providing good separation from shorter chain FAMEs. | Less commonly used than C17:0 or C19:0, so less comparative data is available. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the typical protocols for establishing linearity and limits of detection for the quantification of fatty acids using this compound as an internal standard.
Establishing Linearity
Objective: To demonstrate the linear relationship between the instrument response and the known concentration of the analyte over a specific range.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the non-deuterated analyte (e.g., Methyl tetracosanoate) at a high concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., chloroform (B151607) or hexane).
-
Prepare a stock solution of the internal standard, this compound, at a fixed concentration (e.g., 10 µg/mL) in the same solvent.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by performing serial dilutions of the analyte stock solution to cover the expected concentration range of the samples. A minimum of five concentration levels is recommended.
-
Spike each calibration standard with a constant amount of the this compound internal standard solution.
-
-
Sample Preparation (for biological matrices):
-
To a known volume or weight of the biological sample (e.g., plasma, serum, or cell pellet), add a fixed amount of the this compound internal standard.
-
Perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol (B129727) (BF3-MeOH) or methanolic HCl.
-
Reconstitute the final FAME extract in a known volume of an appropriate solvent for injection into the analytical instrument.
-
-
Instrumental Analysis (GC-MS or LC-MS/MS):
-
Inject the prepared calibration standards and samples into the chromatograph.
-
Acquire data using appropriate instrument parameters (e.g., temperature program for GC, mobile phase gradient for LC, and mass spectrometric conditions for detection).
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot the peak area ratio (y-axis) against the corresponding analyte concentration (x-axis).
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the coefficient of determination (R²), and the linear range. An R² value of ≥0.99 is generally considered acceptable.
-
Determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Prepare a series of low-concentration standards.
-
Inject these standards and determine the concentration at which the analyte peak is distinguishable from the background noise, typically with a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Prepare a series of blank samples (matrix without the analyte) and spike them with a low concentration of the analyte.
-
Analyze these samples (e.g., n=10) and calculate the standard deviation (σ) of the response.
-
The LOD and LOQ can be calculated using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
-
Visualizing the Workflow
To better illustrate the process of establishing linearity and limits of detection, the following diagrams outline the key steps in the experimental workflow.
Caption: Workflow for establishing linearity.
Caption: Workflow for determining LOD and LOQ.
Conclusion
This compound stands out as a superior internal standard for the quantification of very long-chain fatty acids due to its isotopic similarity to the endogenous analyte. This property allows for highly accurate and precise measurements by effectively compensating for variations during sample preparation and analysis. While other non-deuterated odd-chain fatty acid methyl esters like Methyl nonadecanoate and Methyl heptadecanoate offer a more cost-effective alternative, they may present challenges such as co-elution with other analytes in complex matrices.
The choice of an internal standard should be guided by the specific requirements of the analytical method, including the analyte of interest, the sample matrix, and the desired level of accuracy and precision. For demanding applications requiring the highest level of confidence in the quantitative results, particularly in clinical and diagnostic settings, the use of a deuterated internal standard like this compound is highly recommended.
A Researcher's Guide to Assessing the Isotopic Purity of Methyl tetracosanoate-d4
For researchers, scientists, and drug development professionals utilizing deuterated compounds, the isotopic purity of these reagents is a critical parameter that directly influences experimental accuracy and reproducibility. Methyl tetracosanoate-d4, a deuterated form of methyl lignocerate, is frequently employed as an internal standard in mass spectrometry-based quantitative analyses and as a tracer in metabolic studies. This guide provides an objective comparison of the methodologies used to assess the isotopic purity of this compound and its alternatives, supported by experimental data and detailed protocols.
The primary techniques for determining the isotopic purity of deuterated compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and provides complementary information regarding the level and position of deuterium (B1214612) incorporation.
Comparative Analysis of Isotopic Purity
The isotopic purity of commercially available deuterated fatty acid methyl esters is typically high, often exceeding 98%. However, variations can occur between different batches and suppliers. It is crucial for researchers to consult the Certificate of Analysis (CoA) for lot-specific isotopic purity data. The following table provides a representative comparison of the isotopic purity of this compound and its alternatives.
| Compound | Labeled Position | Typical Isotopic Purity (%) | Analytical Method(s) |
| This compound | Acyl chain | ≥98% | GC-MS, NMR |
| Methyl stearate-d3 | Methyl group (CD3) | ≥98% | GC-MS, NMR |
| Methyl palmitate-d3 | Methyl group (CD3) | ≥98% | GC-MS, NMR |
| Lauric acid-d23 methyl ester | Acyl chain | ≥98% | GC-MS |
| Palmitic acid-d31 methyl ester | Acyl chain | ≥98% | GC-MS |
Note: The data in this table is representative of commercially available standards. Actual isotopic enrichment can vary by lot and should be confirmed by consulting the Certificate of Analysis.
Experimental Protocols
Accurate determination of isotopic purity relies on well-defined experimental protocols. The following sections detail the methodologies for GC-MS and NMR analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity Determination
GC-MS is a powerful technique for quantifying the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile organic solvent (e.g., hexane, ethyl acetate, or dichloromethane).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of long-chain fatty acid methyl esters.
-
Injector: Split/splitless injector, operated in splitless mode for sensitive analysis.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 320 °C.
-
Hold: 5 minutes at 320 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan mode to identify the molecular ion cluster, followed by Selected Ion Monitoring (SIM) for accurate quantification of the different isotopologues. The specific ions to be monitored will depend on the fragmentation pattern of Methyl tetracosanoate.
3. Data Analysis:
-
From the full scan data, identify the molecular ion ([M]+) of both the deuterated (d4) and unlabeled (d0) Methyl tetracosanoate.
-
In SIM mode, monitor the ion signals corresponding to the d0, d1, d2, d3, and d4 species.
-
Calculate the area of each peak.
-
The isotopic purity is determined by the following formula:
-
Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Assessment
NMR spectroscopy provides detailed information about the location and extent of deuteration. Both ¹H and ²H NMR can be utilized.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).
-
For quantitative analysis (qNMR), a certified internal standard with a known concentration and purity should be added.
2. NMR Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or higher field instrument.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (zg30).
-
Relaxation Delay (d1): A long relaxation delay of at least 5 times the longest T1 relaxation time of the signals of interest is crucial for accurate integration.
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1).
-
-
²H NMR Parameters:
-
A standard single-pulse experiment with proton decoupling.
-
3. Data Analysis:
-
¹H NMR: The isotopic purity can be estimated by comparing the integral of the residual proton signals at the deuterated positions to the integral of a signal from a non-deuterated position in the molecule.
-
²H NMR: Directly detect the deuterium signal and compare its integral to that of a known internal standard to determine the absolute amount of deuterated compound.
Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for assessing the isotopic purity of this compound.
Caption: Workflow for GC-MS based isotopic purity assessment.
Caption: Workflow for NMR-based isotopic purity assessment.
A Head-to-Head Comparison: GC-MS vs. LC-MS for the Analysis of Very Long-Chain Fatty Acids with Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of very long-chain fatty acids (VLCFAs) is critical in the study and diagnosis of various metabolic disorders, such as X-linked adrenoleukodystrophy and Zellweger syndrome.[1][2] The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your research needs.
Quantitative Performance at a Glance
The selection of an analytical method often hinges on its quantitative performance. Below is a summary of key performance metrics for GC-MS and LC-MS in the context of VLCFA analysis, compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Performance Metric | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | ~10 nM[3] | ~3 nM[3] |
| Limit of Quantification (LOQ) | ~10 nM[3] | ~3 nM[3] |
| **Linearity (R²) ** | >0.99 | >0.99 |
| Precision (%RSD) | <10% (Intra-day), <15% (Inter-day)[3] | <5% (Intra-day), <10% (Inter-day)[3] |
| Accuracy (% Recovery) | >90%[4] | 80-115% |
| Analysis Time per Sample | ~14 - 30 minutes | ~4 - 15 minutes[1] |
| Derivatization | Mandatory | Optional, but often used to improve sensitivity[5] |
The Underlying Principles: A Comparative Overview
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile compounds.[6] In the context of VLCFA analysis, this method necessitates a chemical derivatization step to convert the non-volatile fatty acids into their more volatile ester forms, typically fatty acid methyl esters (FAMEs).[2] These derivatives are then separated based on their boiling points and polarity in a heated capillary column before being ionized and detected by the mass spectrometer. The use of stable isotope-labeled internal standards, such as deuterated VLCFAs, is crucial for accurate quantification, as it corrects for variations during sample preparation and analysis.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), has emerged as a powerful alternative for VLCFA analysis.[5][8] This technique separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. A key advantage of LC-MS is its ability to analyze non-volatile compounds directly, potentially eliminating the need for derivatization.[6] However, derivatization is often employed to enhance the ionization efficiency of fatty acids, thereby improving the sensitivity of the method.[5] Similar to GC-MS, the use of deuterated internal standards is standard practice to ensure accurate and precise quantification.[1][5]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for VLCFA analysis using GC-MS and LC-MS with internal standards.
Detailed Experimental Protocols
GC-MS Protocol for Plasma VLCFA Analysis
This protocol is a generalized procedure based on established methods.[2][9]
-
Sample Preparation and Internal Standard Spiking:
-
To 100 µL of plasma, add a known amount of a deuterated internal standard mixture (e.g., D4-C22:0, D4-C24:0, D4-C26:0) in methanol.
-
-
Hydrolysis:
-
Add 1 mL of 0.5 M methanolic HCl.
-
Incubate at 80°C for 60 minutes to hydrolyze the fatty acids from complex lipids and simultaneously form fatty acid methyl esters (FAMEs).
-
-
Extraction:
-
After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Repeat the extraction with another 1 mL of hexane.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50-100 µL of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of the target VLCFA-FAMEs and their deuterated internal standards.
-
LC-MS/MS Protocol for Plasma VLCFA Analysis
This protocol is a representative procedure based on published methods.[5][10]
-
Sample Preparation and Internal Standard Spiking:
-
To 100 µL of plasma, add a known amount of a deuterated internal standard mixture (e.g., D4-C22:0, D4-C24:0, D4-C26:0) in methanol.
-
-
Protein Precipitation and Extraction:
-
Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube.
-
-
Hydrolysis (if analyzing total fatty acids):
-
Add 100 µL of 1 M HCl and incubate at 60°C for 60 minutes.
-
Neutralize with 100 µL of 1 M NaOH.
-
-
Derivatization (Optional but Recommended for Enhanced Sensitivity):
-
Several derivatization reagents can be used to improve ionization efficiency. A common approach involves tagging the carboxylic acid group.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the sample to dryness under nitrogen.
-
Reconstitute in a suitable solvent for LC-MS analysis (e.g., 100 µL of 90:10 methanol:water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivatization strategy.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the target VLCFAs and their internal standards.
-
Method Comparison: Strengths and Weaknesses
The choice between GC-MS and LC-MS for VLCFA analysis depends on several factors, including the specific research question, available instrumentation, and desired throughput.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of VLCFAs when used with appropriate internal standards. The choice between them is not always straightforward and depends on the specific needs of the laboratory and the research goals.
-
GC-MS remains a gold standard, particularly in clinical diagnostic settings, due to its robustness and well-established protocols. It is an excellent choice when high chromatographic separation is paramount and sample throughput is not the primary concern.
-
LC-MS/MS offers significant advantages in terms of speed and the potential to simplify sample preparation by omitting the derivatization step. For high-throughput screening and research applications where a broader range of fatty acids or other lipids are being analyzed simultaneously, LC-MS/MS is often the preferred method.
Ultimately, by carefully considering the quantitative performance data, experimental protocols, and the inherent strengths and weaknesses of each technique presented in this guide, researchers can make an informed decision to select the optimal method for their VLCFA analysis, ensuring the generation of high-quality, reliable, and reproducible data.
References
- 1. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. jsbms.jp [jsbms.jp]
- 9. lipidmaps.org [lipidmaps.org]
- 10. agilent.com [agilent.com]
The Gold Standard: Justifying Deuterated Internal Standards in Quantitative Lipidomics
For researchers, scientists, and drug development professionals engaged in lipidomics, the pursuit of accurate and reproducible quantification of lipid species is paramount. This guide provides a comprehensive comparison of internal standards, with a focus on the justification for using deuterated standards. Supported by experimental data and detailed protocols, we aim to equip you with the knowledge to make informed decisions for your quantitative lipidomics workflows.
The complexity of the lipidome and the inherent variability of analytical techniques, particularly mass spectrometry, necessitate the use of internal standards to ensure data quality.[1] An ideal internal standard should mimic the physicochemical properties of the analyte of interest, be absent in the biological sample, and be introduced early in the sample preparation process to account for variability from extraction to detection.[1][2] Among the available options, stable isotope-labeled internal standards, particularly deuterated lipids, have emerged as the gold standard for robust and accurate lipid quantification.[1]
Performance Comparison of Internal Standard Types
The selection of an appropriate internal standard is a critical step in quantitative lipidomics. The most commonly used types are deuterated lipids, carbon-13 (¹³C)-labeled lipids, and odd-chain lipids. Below is a summary of their performance based on key analytical parameters.
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Odd-Chain Internal Standard | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting slightly earlier than the non-labeled analyte.[2] | Typically co-elutes perfectly with the analyte.[2] | Retention time can differ significantly from the analyte of interest. | Superior co-elution of ¹³C- and deuterated standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[2] |
| Accuracy & Precision | Can lead to inaccuracies in some cases due to retention time shifts.[2] However, when properly validated, it provides high accuracy. One study using deuterated standards for diacylglycerols reported that quantification could have up to 70% error if only one adduct was considered, but accuracy improved to within 5% when all major adducts were summed.[3] | Demonstrates improved accuracy and precision.[2] A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[2] The use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[4] | Can provide robust quantification, but may be less accurate if chromatographic properties and ionization efficiencies differ significantly from the analyte. | While ¹³C-labeled standards show the highest accuracy, deuterated standards offer a significant improvement over odd-chain standards and can achieve high accuracy with careful data processing. |
| Correction for Matrix Effects | Superior, as they co-elute closely and experience similar ion suppression or enhancement as the endogenous analyte.[1] | Superior, for the same reasons as deuterated standards, with the added benefit of perfect co-elution.[2] | Effective, but may not fully compensate for matrix effects if their chromatographic retention time differs significantly from the analyte.[1] | The closer the structural and chemical similarity to the analyte, the better the correction for matrix effects. |
| Cost & Availability | Generally more readily available and cost-effective than ¹³C-labeled standards.[5] | Typically more expensive and less commercially available than deuterated standards.[5] | Often readily available and cost-effective. | Deuterated standards offer a balance between performance and cost-effectiveness for many applications. |
The Justification for Deuteration: A Deeper Look
The primary justification for using deuterated internal standards lies in their ability to closely mimic the behavior of their endogenous, non-labeled counterparts throughout the entire analytical workflow.[6] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical properties.[6] This subtle mass shift allows the mass spectrometer to distinguish between the internal standard and the analyte, while ensuring that both molecules experience similar extraction efficiencies, ionization responses, and fragmentation patterns.[1][2] This is crucial for correcting analytical variability, including sample loss during preparation and matrix effects during ionization, which are significant challenges in lipidomics.[4][7]
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reliable and reproducible results in quantitative lipidomics.
Lipid Extraction from Plasma (Modified Folch Method)
-
Sample Preparation: Thaw 50 µL of plasma on ice.[1]
-
Internal Standard Spiking: Add a known amount of a deuterated lipid internal standard mixture (e.g., SPLASH LIPIDOMIX) to the plasma sample.[1]
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.[1]
-
Homogenization: Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.[1]
-
Phase Separation: Add water or a saline solution to induce the separation of the aqueous and organic phases.[1]
-
Centrifugation: Centrifuge the sample to achieve a clean separation of the layers.[1]
-
Lipid Collection: Carefully collect the lower organic layer, which contains the lipids.[1]
-
Drying: Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.[1]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column suitable for lipid separation.[1]
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[8]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[8]
-
Gradient: Employ a gradient starting with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.[8]
-
Flow Rate: A typical flow rate is between 0.3-0.6 mL/min.[1]
-
Column Temperature: Maintain a constant column temperature (e.g., 55°C) to ensure reproducible retention times.[1]
-
-
Mass Spectrometry Detection:
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: A typical experimental workflow for quantitative lipidomics using a deuterated internal standard.
Caption: Logical relationship illustrating how deuterated standards correct for analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. caymanchem.com [caymanchem.com]
- 6. escholarship.org [escholarship.org]
- 7. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
Safety Operating Guide
Proper Disposal of Methyl Tetracosanoate-d4: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl tetracosanoate-d4.
1. Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer of your specific this compound product. Hazard classifications can vary between suppliers. Always wear the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles.[1][2] | Protects against splashes and potential eye irritation or damage.[2][3] |
| Hand Protection | Appropriate chemical-resistant gloves.[1][4] | Prevents skin contact. |
| Protective Clothing | Laboratory coat. | Protects against incidental contact. |
Handle the material in a well-ventilated area, such as a fume hood, to minimize inhalation risks.[2]
2. Waste Classification and Segregation
The first step in proper disposal is to determine if the waste is hazardous. This determination is the responsibility of the waste generator and must be based on the product's SDS and local regulations.[5]
-
Hazardous Characteristics: Methyl tetracosanoate (B1234217) has been classified by some suppliers as a flammable liquid and harmful to aquatic life.[4] Others have noted it can cause serious eye damage.[2][3]
-
Non-Hazardous Classification: Some safety data sheets classify the substance as not hazardous.[1][6]
-
Incompatible Materials: Do not mix this compound waste with strong oxidizing agents.[1][2]
Crucially, unless you can definitively classify the waste as non-hazardous according to your specific SDS and institutional guidelines, it should be managed as hazardous waste.
3. Disposal Procedure
Follow these steps for the disposal of this compound waste:
-
Containerize Waste: Place the this compound waste in a designated, compatible, and sealable container.[5] The container should be kept tightly closed except when adding waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. Ensure it is stored away from incompatible materials.[1]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[7]
Important Considerations:
-
Do NOT dispose of this compound down the drain or in regular trash. [3][6] This is to prevent release into the sewage system and the environment.[4][6]
-
Even if a substance is considered non-hazardous, local regulations may still govern its disposal. Always adhere to your local authority's requirements.[1]
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Logistics for Handling Methyl Tetracosanoate-d4
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount for both personal safety and experimental integrity. This document provides immediate, essential safety and logistical information for the handling of Methyl tetracosanoate-d4, a deuterated long-chain fatty acid methyl ester. The following procedural guidance is designed to ensure safe operational use and disposal, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
Hazard Identification and Personal Protective Equipment
This compound is classified as causing serious eye damage[1]. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with eyes, which can cause serious damage[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect skin and clothing from accidental splashes. |
Operational Plan: From Storage to Solution Preparation
The integrity of this compound, particularly its deuterium (B1214612) labeling, is susceptible to degradation through exchange with atmospheric moisture. Therefore, handling requires procedures that minimize exposure to air and moisture.
Storage and Handling of the Neat Compound
Storage:
-
Temperature: Store in a tightly sealed container in a cool, dry place. Long-term storage at -20°C is recommended to ensure stability[2].
-
Atmosphere: Store under an inert atmosphere (e.g., argon or dry nitrogen) to prevent oxidation and isotopic exchange with atmospheric moisture.
Handling:
-
Work in a well-ventilated area, preferably within a fume hood.
-
As Methyl tetracosanoate (B1234217) is a solid at room temperature, careful handling is required to avoid generating dust.
Experimental Protocol: Preparation of a Standard Solution
This protocol outlines the preparation of a stock solution for use in quantitative analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound
-
Anhydrous solvent (e.g., hexane, chloroform, or tetrahydrofuran)
-
Volumetric flask
-
Syringe and needle
-
Inert gas (argon or dry nitrogen) supply
-
Septum
Procedure:
-
Prepare the Inert Atmosphere: Purge the volumetric flask with a gentle stream of inert gas for several minutes to displace air and moisture. Seal the flask with a septum.
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a tared vial.
-
Dissolving the Compound:
-
Using a syringe, add the appropriate volume of anhydrous solvent to the vial containing the this compound.
-
Gently swirl the vial to dissolve the solid. Sonication can be used to aid dissolution if necessary.
-
-
Transfer to Volumetric Flask:
-
Using a clean syringe, carefully transfer the solution from the vial to the prepared volumetric flask.
-
Rinse the vial with a small amount of the anhydrous solvent and add the rinsing to the volumetric flask to ensure a quantitative transfer.
-
-
Final Dilution: Add anhydrous solvent to the volumetric flask to reach the final desired volume.
-
Storage of the Solution: Store the prepared stock solution in a tightly sealed vial with a PTFE-lined cap at -20°C. Purge the headspace of the vial with inert gas before sealing.
Disposal Plan
This compound is not classified as a hazardous waste according to typical regulations[3][4]. However, it must not be disposed of with household garbage or allowed to enter the sewage system[3]. Disposal must be made according to official regulations[3].
Disposal of Solid Waste:
-
Collection: Collect unadulterated solid this compound waste in a clearly labeled, sealed container. The label should identify the contents as "Non-hazardous chemical waste: this compound".
-
Disposal Route: Dispose of the container through your institution's chemical waste management program for non-hazardous solid waste. This may involve placing it directly into a designated dumpster for laboratory waste[3]. Do not place it in general laboratory trash cans that are handled by custodial staff[3].
Disposal of Solutions:
-
Solvent Classification: The disposal of solutions will be dictated by the solvent used. Halogenated solvents must be disposed of as hazardous waste.
-
Collection: Collect waste solutions in a properly labeled, sealed container designated for the specific type of solvent waste (e.g., "Halogenated Organic Waste").
-
Disposal Route: Dispose of the waste solvent container through your institution's hazardous waste management program.
Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. The defaced, rinsed container can then be disposed of in the regular trash[3].
Quantitative Data
The following table summarizes key physical and chemical properties of the non-deuterated analogue, Methyl tetracosanoate. This data serves as a close approximation for the deuterated compound.
| Property | Value | Source |
| Molecular Formula | C25H50O2 | [1][5] |
| Molecular Weight | 382.66 g/mol | [5] |
| Melting Point | 58-60 °C | [2][5] |
| Boiling Point | 232 °C at 4 mm Hg | [5] |
| Flash Point | 210 °C (410 °F) | [2] |
| Solubility | Soluble in alcohol, chloroform, and tetrahydrofuran. Insoluble in water. | [2][5] |
Visualized Workflows
References
- 1. Methyl tetracosanoate | C25H50O2 | CID 75546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl tetracosanoate, 2442-49-1 [thegoodscentscompany.com]
- 3. sfasu.edu [sfasu.edu]
- 4. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 5. TETRACOSANOIC ACID METHYL ESTER [chembk.com]
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